molecular formula C13H18N2 B155002 6-Benzyl-2,6-diazaspiro[3.4]octane CAS No. 135380-28-8

6-Benzyl-2,6-diazaspiro[3.4]octane

Cat. No.: B155002
CAS No.: 135380-28-8
M. Wt: 202.3 g/mol
InChI Key: FEEPYEXHXJWMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-2,6-diazaspiro[3.4]octane (CAS 135380-28-8) is a high-Fsp3 spirocyclic scaffold recognized as an emerging privileged structure in modern medicinal chemistry . This diazaspirooctane core serves as a superior bioisostere for common heterocycles like piperazine, offering improved spatial geometry and potential for exploring novel chemical space in lead optimization . Its value is demonstrated in diverse pharmacological applications, serving as a key synthetic intermediate for developing potent antitubercular agents active against Mycobacterium tuberculosis H37Rv , sigma-1 receptor (σ1R) antagonists that modulate pain perception and can enhance morphine's effect , and inhibitors of G12C mutant KRAS protein for targeted cancer therapy . The saturated, three-dimensional structure of this building block is readily functionalized at multiple positions, allowing for extensive periphery exploration to fine-tune potency and physicochemical properties . It is supplied as a high-purity material suitable for array synthesis and hit-to-lead campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzyl-2,6-diazaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)8-15-7-6-13(11-15)9-14-10-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEPYEXHXJWMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568308
Record name 6-Benzyl-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-28-8
Record name 6-Benzyl-2,6-diazaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes toward 6-Benzyl-2,6-diazaspiro[3.4]octane, a key intermediate in the development of novel therapeutics. The unique three-dimensional architecture of the 2,6-diazaspiro[3.4]octane core has garnered significant interest in medicinal chemistry due to its structural rigidity and synthetic tractability, making it a valuable building block for exploring new chemical space.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also insights into the rationale behind the experimental choices.

The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold

Spirocyclic scaffolds are privileged structures in drug discovery, offering a rigid framework with three-dimensional character that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or fused-ring counterparts.[2] The 2,6-diazaspiro[3.4]octane system, in particular, has been identified as a versatile building block for a range of biologically active compounds. Derivatives have demonstrated potent antitubercular and antimalarial activities, as well as the ability to modulate key signaling pathways implicated in various diseases.[1] The strategic placement of two nitrogen atoms allows for diverse functionalization, enabling the generation of compound libraries for screening against a multitude of biological targets.

Strategic Approach to the Synthesis of 6-Benzyl-2,6-diazaspiro[3..4]octane

The synthesis of this compound has been approached through various strategies, with the [3+2] cycloaddition reaction emerging as a robust and efficient method.[3] This guide will focus on a well-documented route that utilizes a trifluoroacetic acid (TFA)-catalyzed 1,3-dipolar cycloaddition. This approach is advantageous due to its good yield and control over the formation of the core pyrrolidine ring.[4]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of the Azomethine Ylide Precursor cluster_1 1,3-Dipolar Cycloaddition cluster_2 Subsequent Transformations N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine Cycloaddition TFA-catalyzed [3+2] Cycloaddition N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine->Cycloaddition Methyl_acrylate Methyl_acrylate Methyl_acrylate->Cycloaddition Intermediate_14 Methyl 1-benzyl-4-((trimethylsilyl)methyl)pyrrolidine-2-carboxylate Cycloaddition->Intermediate_14 Further_steps Further transformations (as described in the literature) Intermediate_14->Further_steps Target_Molecule This compound Further_steps->Target_Molecule

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues, providing a reliable route to the target compound in gram quantities.[4]

Step 1: Synthesis of the Pyrrolidine Intermediate via [3+2] Cycloaddition

The core of this synthesis is the formation of the pyrrolidine ring through a 1,3-dipolar cycloaddition between an azomethine ylide precursor and an alkene.

  • Reaction: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine + Methyl acrylate → Methyl 1-benzyl-4-((trimethylsilyl)methyl)pyrrolidine-2-carboxylate

  • Reagents and Conditions:

    Reagent/Solvent Role Rationale for Choice
    N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine Azomethine ylide precursor Readily available and serves as the 1,3-dipole source.
    Methyl acrylate Dipolarophile A simple and reactive alkene for the cycloaddition.
    Trifluoroacetic acid (TFA) Catalyst A strong acid that facilitates the in situ generation of the azomethine ylide.

    | Acetonitrile (MeCN) | Solvent | A polar aprotic solvent suitable for this type of cycloaddition. |

  • Procedure:

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in acetonitrile, add methyl acrylate.

    • Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography to yield the pyrrolidine intermediate.

A good yield of 90% for this intermediate has been reported, with no significant ester hydrolysis observed under these conditions.[4]

Step 2: Subsequent Transformations to this compound

The pyrrolidine intermediate undergoes further transformations to construct the spirocyclic azetidine ring. While the specific details for the conversion of this exact intermediate to the final product are part of a multi-step process, the general strategy involves intramolecular cyclization.

The synthesis of the benzyl-protected 2,6-diazaspiro[3.4]octane follows the same overall strategy as for its nonane derivative, which involves further functionalization and cyclization steps.[4] A previously published synthesis of this compound has been noted to have lower yields, highlighting the efficiency of the described [3+2] cycloaddition approach.[4]

Characterization of this compound

Thorough characterization of the final product is crucial to confirm its identity and purity. The following data, where available in the public domain, should be used for validation.

PropertyValue
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol [5]
Appearance (Expected to be an oil or low-melting solid)
NMR Spectroscopy Proton and Carbon NMR spectra will be characteristic of the spirocyclic structure, showing signals corresponding to the benzyl group and the aliphatic protons of the diazaspiro[3.4]octane core.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

For a related compound, 2-methyl-6-benzyl-2,6-diazaspiro[3.4]octane, the molecular formula is C₁₄H₂₀N₂ and the molecular weight is 216.32 g/mol .[6] This highlights the importance of careful characterization to distinguish between different derivatives.

Conclusion

The synthesis of this compound via a [3+2] cycloaddition strategy offers an efficient and reliable route to this valuable medicinal chemistry building block. The provided protocol, grounded in published literature, serves as a strong starting point for researchers in the field. The versatility of the diazaspiro[3.4]octane scaffold, combined with the robust synthetic methodology, ensures its continued importance in the quest for novel therapeutics. Further exploration of this scaffold is likely to yield new compounds with significant biological activity.

References

Characterization of 6-Benzyl-2,6-diazaspiro[3.4]octane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Among the various molecular architectures, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. These attributes can impart favorable physicochemical and pharmacological properties, such as enhanced target specificity and improved metabolic stability. The 2,6-diazaspiro[3.4]octane core, a unique sp³-rich framework, has emerged as a versatile building block in the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth technical overview of a key derivative, 6-Benzyl-2,6-diazaspiro[3.4]octane, offering insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct architecture featuring a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a common quaternary carbon atom. The benzyl group attached to the pyrrolidine nitrogen significantly influences the compound's lipophilicity and potential for aromatic interactions.

An In-depth Technical Guide to the NMR Data of 6-Benzyl-2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 6-benzyl-2,6-diazaspiro[3.4]octane. As a key structural motif in medicinal chemistry, a thorough understanding of its spectroscopic properties is crucial for researchers in drug discovery and development. This document will delve into the theoretical principles and practical aspects of the NMR data, offering insights grounded in established scientific literature.

Introduction to this compound and the Role of NMR

This compound is a heterocyclic compound featuring a spirocyclic core, which imparts a unique three-dimensional structure. This distinct architecture is of significant interest in the design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules.[1] It provides detailed information about the molecular framework, stereochemistry, and the electronic environment of individual atoms.[1]

Molecular Structure:

Caption: Molecular structure of this compound.

¹H NMR Spectral Data and Interpretation

The proton NMR (¹H NMR) spectrum provides information on the number of distinct proton environments, their multiplicity (spin-spin splitting), and their chemical shifts.[1] The interpretation of the ¹H NMR spectrum of this compound is crucial for confirming its synthesis and purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
Aromatic (Phenyl)7.20 - 7.40Multiplet5H
Benzylic (CH₂)~3.60Singlet2H
CH₂ (pyrrolidine, adjacent to N-Bn)2.70 - 2.90Triplet2H
CH₂ (pyrrolidine)1.90 - 2.10Quintet2H
CH₂ (azetidine, adjacent to N)3.20 - 3.40Triplet2H
CH (spirocyclic)Not Applicable--
NH (azetidine)1.50 - 2.50Broad Singlet1H

Causality behind Experimental Choices: The choice of a suitable deuterated solvent is critical for acquiring high-quality NMR spectra. Solvents like CDCl₃ or DMSO-d₆ are commonly used. The concentration of the sample should be optimized to ensure good signal-to-noise ratio without causing significant line broadening.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms.[1] Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in sharp singlet peaks for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm) Range
Aromatic (ipso-C)138 - 140
Aromatic (ortho, meta, para-C)127 - 130
Benzylic (CH₂)60 - 65
Spirocyclic (C)65 - 75
CH₂ (pyrrolidine, adjacent to N-Bn)50 - 55
CH₂ (pyrrolidine)25 - 30
CH₂ (azetidine, adjacent to N)45 - 50

Trustworthiness of Protocols: To ensure the reliability of the NMR data, it is essential to use a calibrated NMR spectrometer and to reference the chemical shifts to a known internal standard, such as tetramethylsilane (TMS).[2]

2D NMR Spectroscopy for Unambiguous Assignments

For complex molecules like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for making unambiguous assignments of proton and carbon signals.[3][4]

  • COSY: Reveals proton-proton coupling networks, helping to identify adjacent protons.[5]

  • HSQC: Correlates directly bonded proton and carbon atoms.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring NMR data for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal reference.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition (if necessary): Set up and run COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer software.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and pick the peaks in all spectra. Analyze the chemical shifts, coupling constants, and correlations to assign the structure.[2][5]

Conclusion

The comprehensive NMR analysis presented in this guide provides a robust framework for the characterization of this compound. By combining 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate, facilitating its application in drug discovery and development programs.

References

The Ascent of Diazaspiro[3.4]octanes: A Guide to a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

The relentless pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists to explore beyond the confines of traditional, planar aromatic and heteroaromatic ring systems. In this endeavor, spirocyclic scaffolds have emerged as a powerful class of three-dimensional (3D) building blocks.[1] Among these, the diazaspiro[3.4]octane core, a motif featuring two nitrogen atoms within a spirocyclic system composed of a four-membered azetidine ring and a five-membered pyrrolidine ring, has garnered substantial interest. Its inherent structural rigidity, precise spatial arrangement of substituents, and capacity to fine-tune physicochemical properties offer significant advantages in drug design.[2][3] This guide provides an in-depth technical exploration of the discovery, synthesis, and application of novel diazaspiro[3.4]octane scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural Imperative: Why Three-Dimensionality Matters

Traditional drug discovery has often been dominated by "flat" molecules, which, while synthetically accessible, occupy a limited chemical space. The transition to sp³-rich, three-dimensional scaffolds like diazaspiro[3.4]octanes is a strategic move to enhance interactions with the complex topographies of biological targets.[1][3]

Causality Behind the 3D Advantage:
  • Enhanced Target Engagement: The rigid, non-planar geometry of the diazaspiro[3.4]octane scaffold allows for a more precise, controlled orientation of functional groups in three-dimensional space.[4] This pre-organization minimizes the entropic penalty upon binding to a target protein, potentially leading to higher potency and selectivity.

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved drug-like properties.[3] For diazaspiro[3.4]octanes, this often translates to increased aqueous solubility, decreased lipophilicity, and better metabolic stability compared to their flatter aromatic counterparts, which are critical for optimizing pharmacokinetic (PK) profiles.[4]

  • Navigating Novel Chemical Space: These scaffolds provide access to uncharted chemical space, offering opportunities to develop intellectual property and overcome challenges associated with target classes that have proven difficult to modulate with traditional chemotypes.[5][6]

G cluster_0 Traditional 'Flat' Scaffold cluster_1 Diazaspiro[3.4]octane Scaffold Planar_Molecule Planar Aromatic Ring Limited_Vectors Substituents in a Single Plane Planar_Molecule->Limited_Vectors Limited 3D orientation Target_Protein Biological Target (e.g., Enzyme, Receptor) Limited_Vectors->Target_Protein Suboptimal Fit (Higher Entropic Penalty) Spiro_Core Rigid Spirocyclic Core (sp³-rich) Defined_Vectors Precise Vectoral Display of Substituents Spiro_Core->Defined_Vectors Controlled 3D orientation Defined_Vectors->Target_Protein Improved Complementarity (Higher Potency/Selectivity) G A N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine C TFA-catalyzed 1,3-Dipolar Cycloaddition A->C B Methyl Acrylate (Dipolarophile) B->C D Pyrrolidine Intermediate C->D Formation of Pyrrolidine Ring E Intramolecular Cyclization (e.g., via Dieckmann condensation or similar strategy) D->E F Protected 2,6-Diazaspiro[3.4]octane (e.g., 6-benzyl derivative) E->F Formation of Azetidine Ring G Orthogonal Protection/ Deprotection F->G H Diversification Ready Scaffold G->H G cluster_0 Common Scaffold cluster_1 Bioisosteric Replacement cluster_2 Resulting Improvements A Piperazine (Flexible, 'Flat') B 2,6-Diazaspiro[3.4]octane (Rigid, 3D) A->B Bioisosteric Switch Prop1 Higher Rigidity Prop2 Improved Selectivity Prop3 Better PK Profile Prop4 Novel IP C Lead Compound C->A Contains D Improved Candidate C->D Optimization D->B Contains

References

Physicochemical Properties of 6-Benzyl-2,6-diazaspiro[3.4]octane: A Methodological and Estimative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Benzyl-2,6-diazaspiro[3.4]octane is a spirocyclic diamine scaffold of increasing interest in medicinal chemistry due to its rigid, three-dimensional structure, which offers a valuable alternative to traditional piperazine bioisosteres. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design and development, directly influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical attributes of this scaffold. Due to the scarcity of publicly available experimental data for the parent compound, this document establishes its fundamental molecular profile and presents a robust, analogue-based estimation of its key properties using high-quality computed data for the closely related 2-methyl-6-benzyl-2,6-diazaspiro[3.4]octane. Furthermore, this guide details the gold-standard experimental protocols for the definitive determination of the ionization constant (pKa), lipophilicity (logP/logD), and thermodynamic aqueous solubility, providing researchers with the necessary framework for empirical validation.

Introduction: The Central Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a screening hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These characteristics dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] Key parameters such as the acid-base dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (S) are not merely data points but critical determinants of a drug's ultimate success.

  • Ionization Constant (pKa): The pKa defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[2] Since the majority of drugs are weak acids or bases, their charge state varies throughout the body, from the acidic environment of the stomach to the physiological pH of the blood (approx. 7.4).[1] This charge state profoundly impacts a drug's ability to cross lipid membranes, bind to its target, and its solubility.[3][4][5]

  • Lipophilicity (logP/logD): Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), measures a compound's affinity for a lipid-like environment versus an aqueous one.[6] This property is a critical predictor of membrane permeability, plasma protein binding, and metabolic stability. A delicate balance is required; excessive lipophilicity can lead to poor solubility and metabolic issues, while insufficient lipophilicity can hinder absorption.[4]

  • Aqueous Solubility (S): For a drug to be absorbed, it must first be in solution.[7] Poor aqueous solubility is a primary cause of attrition in drug development, leading to low and variable bioavailability.[7] Understanding a compound's solubility is essential for designing effective formulations and ensuring reliable in vitro and in vivo testing.[8]

This guide focuses on providing a foundational understanding of these properties for the this compound scaffold, enabling its rational deployment in drug discovery programs.

Molecular Profile: this compound

Before assessing its properties, it is essential to define the core molecular identity of the compound.

  • Chemical Structure: Chemical Structure of this compound (Note: An illustrative image would be placed here in a final document. For this text-based generation, a placeholder is described.)

  • Molecular Formula: C₁₃H₁₈N₂[9][10]

  • Molecular Weight: 202.30 g/mol [10]

  • CAS Number: 135380-28-8[9][11]

Physicochemical Properties Estimation via a Structurally-Related Analogue

As of the date of this publication, comprehensive experimental data for this compound is not available in the public domain. In early-stage drug discovery, it is a common and scientifically valid practice to use data from closely related structures for preliminary assessment.

Rationale for Analogue-Based Estimation

For this guide, we will utilize high-quality computed data from the PubChem database for 2-methyl-6-benzyl-2,6-diazaspiro[3.4]octane (CAS: 135380-29-9) .[12] This compound differs only by the addition of a single methyl group on the azetidine nitrogen. This minor modification is expected to have a modest impact on the overall physicochemical profile, making it a reliable surrogate for initial estimations of lipophilicity and polarity. The fundamental basicity will be driven by the same two nitrogen atoms.

Summary of Computed Properties (Analogue-Based)

The following table summarizes the computed physicochemical properties for the analogue, 2-methyl-6-benzyl-2,6-diazaspiro[3.4]octane. These values serve as a strong starting point for understanding the parent compound.

PropertyComputed Value (Analogue)SourceImplication for Drug Discovery
Molecular Weight 216.32 g/mol PubChem[12]Within the typical range for "drug-like" small molecules.
XLogP3 1.8PubChem[12]Indicates moderate lipophilicity, suggesting a good balance for permeability and solubility.
Topological Polar Surface Area (TPSA) 6.5 ŲPubChem[12]Very low TPSA, predictive of excellent membrane permeability, including potential for blood-brain barrier penetration.
Hydrogen Bond Donor Count 0PubChem[12]Lacks donor groups, which can enhance membrane permeability.
Hydrogen Bond Acceptor Count 2PubChem[12]The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with water and biological targets.
Rotatable Bond Count 2PubChem[12]Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity and selectivity.
In-depth Analysis of Key Properties
  • Lipophilicity (Estimated logP): The computed XLogP3 of 1.8 for the methylated analogue is well within the "drug-like" space, often cited as having a logP less than 5.[6] This moderate value suggests that this compound should exhibit a favorable balance between aqueous solubility and the ability to partition into lipid membranes, a prerequisite for oral absorption.[4]

  • Ionization (pKa): this compound possesses two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary amine within the azetidine ring. Both are expected to be basic and will be protonated at physiological pH. The pyrrolidine nitrogen, being less sterically hindered and part of a 5-membered ring, is likely the more basic of the two. The presence of these basic centers means the compound's lipophilicity will be highly pH-dependent (logD). At physiological pH (7.4), a significant portion of the molecules will be ionized, which enhances aqueous solubility but can reduce membrane permeability compared to the neutral form.[2] The precise pKa values are critical for predicting the exact ratio of ionized to non-ionized species in different biological compartments.

Standard Experimental Protocols for Physicochemical Characterization

While estimations are valuable, experimental determination is the cornerstone of trustworthy drug development. The following sections describe the gold-standard, self-validating protocols for measuring the core physicochemical properties of novel compounds like this compound.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Causality: Potentiometric titration is the most direct and reliable method for pKa determination.[13][14] It measures the change in pH of a solution of the compound as a titrant (acid or base) is added. The inflection point of the resulting curve corresponds to the pH where the concentrations of the protonated and deprotonated species are equal, which by definition is the pKa.[15] For a dibasic compound like this, two inflection points would be expected.

Experimental Protocol:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (e.g., 25°C).[15]

  • Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration (e.g., 1-5 mM). A co-solvent (like methanol or DMSO) may be used if aqueous solubility is low, but its concentration should be minimized and accounted for in the final analysis.[13]

  • Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15] Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.

  • Acidification: For a basic compound, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are fully protonated.

  • Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision autoburette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) or by calculating the first derivative of the titration curve, where the peak(s) correspond to the equivalence point(s).

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the mean pKa with the standard deviation.[15]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) PrepareSample Prepare Analyte Solution (Known Conc., 0.15M KCl) Calibrate->PrepareSample Acidify Acidify Sample (e.g., to pH 2) PrepareSample->Acidify Titrate Titrate with Base (Incremental Additions) Acidify->Titrate Record Record Stable pH Readings Titrate->Record Record->Titrate Plot Plot pH vs. Volume Record->Plot Analyze Calculate 1st Derivative & Identify Inflection Pts Plot->Analyze Result Determine pKa(s) Analyze->Result

Figure 1: Workflow for pKa Determination via Potentiometric Titration.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for logP/logD determination because it directly measures the partitioning of a compound between two immiscible liquid phases at equilibrium.[6][16] The ratio of the compound's concentration in the lipid phase (n-octanol) to the aqueous phase (buffer) gives the partition coefficient, P.

Experimental Protocol:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) for 24 hours. Allow the phases to separate completely to ensure mutual saturation.[6]

  • Stock Solution: Prepare a stock solution of the compound in the aqueous phase (or a minimal amount of a water-miscible solvent). The final concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., a 1:1 ratio). Add a small aliquot of the compound stock solution.

  • Equilibration: Cap the vial securely and shake or agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to reach partitioning equilibrium.[17]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.[18]

  • Calculation: Calculate the distribution coefficient (D) as: D = [Concentration]octanol / [Concentration]aqueous. The logD is the log₁₀ of this value. For non-ionizable compounds, logD is equivalent to logP.

LogP_Workflow A Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) C Combine Phases & Stock in Vial A->C B Prepare Compound Stock B->C D Shake to Reach Equilibrium (Constant Temp) C->D E Centrifuge for Phase Separation D->E F Sample Aqueous Phase E->F G Sample Octanol Phase E->G H Quantify Concentration (HPLC-UV) F->H G->H I Calculate LogD = log([C]oct / [C]aq) H->I

Figure 2: Workflow for logD Determination via the Shake-Flask Method.
Determination of Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[19] The shake-flask method is the definitive approach, as it allows sufficient time for the dissolution/precipitation equilibrium to be reached between the solid compound and the aqueous medium, avoiding the potential overestimation seen in kinetic methods.[20][21]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[21]

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.[20]

  • Separation of Solid: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., PVDF).[8]

  • Sample Dilution: Carefully take a known volume of the clear supernatant and dilute it with the mobile phase to bring the concentration into the calibrated range of the analytical instrument.

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the final thermodynamic solubility, typically reported in µM or mg/mL.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result Start Add Excess Solid Compound to Aqueous Buffer Shake Agitate at Constant Temp (24-48 hours) Start->Shake Separate Separate Solid from Supernatant (Centrifuge or Filter) Shake->Separate Quantify Quantify Concentration of Supernatant (HPLC) Separate->Quantify Result Calculate Thermodynamic Solubility (µM) Quantify->Result

Figure 3: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound presents a compelling scaffold for medicinal chemistry, characterized by its rigid, three-dimensional architecture. While experimental physicochemical data is not yet prevalent, high-quality computational estimates based on a close structural analogue suggest a favorable "drug-like" profile with moderate lipophilicity and a low polar surface area, predictive of good membrane permeability. The presence of two basic nitrogen centers will govern its ionization state, solubility, and interactions at physiological pH. This guide provides both a reliable starting point for property estimation and, crucially, the authoritative experimental frameworks required for empirical validation. The robust protocols detailed herein for pKa, logD, and thermodynamic solubility determination are essential next steps for any research program aiming to incorporate this promising scaffold into the development of next-generation therapeutics.

References

The Definitive Guide to the Structural Elucidation of 6-Benzyl-2,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and strategic considerations for the structural elucidation of 6-benzyl-2,6-diazaspiro[3.4]octane derivatives. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is paramount for drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the synergistic application of modern analytical techniques.

Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold

The 2,6-diazaspiro[3.4]octane core represents a unique and valuable scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a platform for the development of novel therapeutics with improved target selectivity and pharmacokinetic properties. The benzyl group, a common substituent at the 6-position, further modulates the biological activity and physicochemical characteristics of these molecules. Accurate and unambiguous structural determination is the cornerstone of establishing structure-activity relationships (SAR) and intellectual property claims. This guide will delve into the multifaceted approach required for the complete structural characterization of these complex molecules.

The Integrated Approach to Structural Elucidation

The definitive assignment of the structure of this compound derivatives necessitates a multi-technique approach. No single analytical method can provide all the required information. Instead, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Computational Chemistry is essential for a comprehensive understanding of the molecule's connectivity, stereochemistry, and conformational preferences.

Figure 1: Integrated workflow for the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution. For this compound derivatives, a suite of 1D and 2D NMR experiments is required to decipher the complex spin systems and spatial relationships of the protons and carbons.

Causality Behind Experimental Choices

The spirocyclic nature of the 2,6-diazaspiro[3.4]octane core leads to a high degree of signal overlap in the 1D ¹H NMR spectrum, making unambiguous assignment challenging. Therefore, 2D NMR techniques are not just supplementary but essential for complete characterization.

  • ¹H NMR: Provides initial information on the number of distinct proton environments and their multiplicities. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.2-7.5 ppm), while the aliphatic protons of the spirocyclic core are found in the upfield region.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms. The quaternary spiro carbon is a key diagnostic signal.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the connectivity within the azetidine and pyrrolidine rings of the spirocyclic system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying connectivity across quaternary carbons (like the spiro center) and carbonyl groups, and for linking the benzyl group to the diazaspiro core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Case Study: NMR Data for a Substituted this compound Derivative

As a representative example, consider the NMR data for 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane.[1]

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
7.39–7.16 (m, 5H)Aromatic H (Benzyl)156.29
3.91 (dd, J = 41.5, 8.6 Hz, 2H)CH₂ (Azetidine/Pyrrolidine)138.23
3.69 (q, J = 12.8 Hz, 2H)CH₂ (Azetidine/Pyrrolidine)128.69
3.57–3.41 (m, 3H)CH₂ & CH (Spiro core)128.42
2.04–1.86 (m, 1H)CH (Cyclopropyl)127.27
1.38 (s, 9H)t-Butyl H (Boc)79.68
1.00–0.94 (m, 4H)CH₂ (Cyclopropyl)64.71
59.87
53.40
45.16
43.19
28.30
8.08
-0.05

Table 1: Representative NMR data for a substituted this compound derivative.[1]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess sample concentration, purity, and appropriate spectral width.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.

  • HSQC Acquisition: Acquire a sensitivity-enhanced HSQC experiment. The spectral width in F2 (¹H) will be similar to the ¹H spectrum, while the F1 (¹³C) spectral width should encompass all expected carbon signals (e.g., 0-160 ppm).

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment. The long-range coupling delay (typically 60-100 ms) should be optimized to observe 2-3 bond correlations.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Use the combination of COSY, HSQC, and HMBC correlations to build up the carbon skeleton and assign all proton and carbon resonances.

Mass Spectrometry (MS): Confirming Molecular Formula and Probing Connectivity

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a molecule, as well as for gaining insights into its structure through fragmentation analysis.

Causality Behind Experimental Choices
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap) is the method of choice for obtaining an accurate mass measurement. This allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. The analysis of these fragments provides valuable information about the connectivity of the molecule and can help to confirm the proposed structure. For this compound derivatives, characteristic fragmentation patterns often involve the loss of the benzyl group (or a tropylium ion rearrangement) and cleavages within the spirocyclic core.

Case Study: HRMS Data

For 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane, the calculated mass for the protonated molecule [M+H]⁺ is 410.2556, and the found mass is 410.2561, confirming the elemental composition of C₂₃H₃₂N₅O₂.[1]

Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.

  • HRMS Acquisition: Infuse the sample into the ESI source of a high-resolution mass spectrometer. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range.

  • MS/MS Acquisition: Perform a product ion scan by selecting the m/z of the protonated molecular ion as the precursor. Apply a range of collision energies to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement. Propose fragmentation pathways consistent with the observed product ions to support the structural assignment.

Figure 2: Generalized fragmentation pathways for a substituted this compound derivative in MS/MS.

X-ray Crystallography: The Gold Standard for 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry.

Causality Behind Experimental Choices

For complex spirocyclic systems with multiple stereocenters, X-ray crystallography is the ultimate arbiter of structure. It provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the crystalline state. This information is invaluable for validating the stereochemical assignments made by NMR and for providing a starting point for computational studies.

Representative Example: Crystal Structure of a Related Diazaspiro Compound
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis and Visualization: Analyze the final structure to determine the conformation, stereochemistry, and any intermolecular interactions. Visualize the structure using software such as Mercury or PyMOL.

Computational Chemistry: Bridging the Gap Between Solid-State and Solution Conformations

Computational chemistry is a powerful tool for complementing experimental data and providing deeper insights into the conformational preferences and dynamic behavior of molecules.

Causality Behind Experimental Choices
  • Conformational Analysis: The flexible benzyl group and the puckering of the spirocyclic rings can lead to multiple low-energy conformations. Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to perform a conformational search to identify the most stable conformers in the gas phase or in solution (using a solvent model).

  • Prediction of Spectroscopic Parameters: The chemical shifts and coupling constants from NMR experiments are sensitive to the molecular conformation. By calculating these parameters for different low-energy conformers and comparing them to the experimental data, it is often possible to determine the predominant conformation in solution.

Experimental Protocol: Conformational Analysis and NMR Prediction
  • Structure Building: Build the 3D structure of the this compound derivative using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

  • DFT Optimization and Energy Calculation: Re-optimize the low-energy conformers using a higher level of theory, such as DFT (e.g., B3LYP/6-31G(d)), including a solvent model if solution-phase behavior is of interest.

  • NMR Parameter Calculation: For the most stable conformers, calculate the NMR shielding tensors using a suitable DFT functional and basis set (e.g., GIAO-DFT). Convert the shielding tensors to chemical shifts by referencing to a standard (e.g., tetramethylsilane).

  • Comparison with Experimental Data: Compare the calculated NMR parameters for each conformer with the experimental data. A Boltzmann-weighted average of the calculated parameters over the lowest energy conformers should provide the best agreement with the experimental spectrum.

Conclusion: A Holistic and Self-Validating Approach

The structural elucidation of this compound derivatives is a complex undertaking that requires the intelligent application of a suite of analytical techniques. This guide has outlined a logical and self-validating workflow, where the data from each technique corroborates and complements the others. By following this integrated approach, researchers can achieve an unambiguous and comprehensive understanding of the structure of these important molecules, thereby accelerating the drug discovery and development process.

References

The Ascendance of 6-Benzyl-2,6-diazaspiro[3.4]octane: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland—The Strategic Value of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel chemical matter that balances potency, selectivity, and favorable pharmacokinetic properties is a perpetual challenge. For decades, drug discovery was largely dominated by aromatic, planar molecules. However, the increasing recognition of the limitations of "flatland" chemistry has spurred a strategic shift towards three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, have emerged at the forefront of this evolution.[1][2] Their inherent rigidity and defined 3D geometry offer a powerful tool to orient substituents into precise vectors in biological space, enhancing interactions with complex protein targets.[3]

This shift is not merely about aesthetics; it is rooted in compelling data. Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved solubility, better metabolic stability, and a higher probability of clinical success.[2] Among the diverse array of spirocyclic systems, the 2,6-diazaspiro[3.4]octane core has recently gained significant traction as an "emerging privileged structure."[2] This guide focuses specifically on the 6-benzyl-2,6-diazaspiro[3.4]octane moiety, a versatile and synthetically accessible building block that serves as an exceptional starting point for the generation of diverse chemical libraries targeting a wide array of diseases.

The Core Directive: Synthesis of the this compound Scaffold

The utility of any scaffold is fundamentally linked to its synthetic accessibility. The this compound core can be constructed through robust and scalable methods, making it an attractive tool for both academic and industrial research. An improved, high-yield synthesis has been achieved via a [3+2] cycloaddition strategy, which is amenable to producing multi-gram quantities of the oxalate salt of the target compound.[4]

Furthermore, the development of synthetic routes to orthogonally protected analogues is a critical enabling technology. This allows for the selective functionalization of the two distinct nitrogen atoms within the scaffold, which is paramount for building diverse chemical libraries for structure-activity relationship (SAR) studies. A common and highly effective strategy involves the use of a benzyl group to protect the N6 nitrogen, while the N2 nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions for derivatization, followed by the hydrogenolytic cleavage of the benzyl group to functionalize the second nitrogen. This stepwise approach provides complete control over the diversification of the scaffold.

A generalized workflow for the synthesis and derivatization is depicted below.

G cluster_synthesis Core Synthesis cluster_derivatization Scaffold Derivatization A Starting Materials (e.g., N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine + methyl acrylate) B [3+2] Cycloaddition A->B C Intermediate Processing (e.g., Diester formation, Reduction) B->C D Orthogonally Protected Scaffold (e.g., Boc-N2, Bn-N6) C->D E Selective N2 Deprotection (e.g., TFA or HCl) D->E F N2 Functionalization (Amidation, Alkylation, etc.) E->F G N6 Deprotection (e.g., Hydrogenolysis) F->G H N6 Functionalization (Sulfonylation, etc.) G->H I Diverse Compound Library H->I

General workflow for synthesis and derivatization.

Applications in Drug Discovery: A Scaffold for Multiple Therapeutic Areas

The true measure of a privileged scaffold lies in its ability to serve as a template for discovering ligands for multiple, unrelated biological targets. The this compound core has demonstrated remarkable versatility, yielding potent compounds in infectious diseases, oncology, and beyond.

Anti-Infective Agents: A New Front against Tuberculosis and Malaria

Antitubercular Activity: The global health threat of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. The 2,6-diazaspiro[3.4]octane scaffold has been successfully employed as a core for potent antitubercular agents.[1] Specifically, derivatization of the N2 position with a 5-nitrofuroyl "warhead" has yielded compounds with exceptional potency. By exploring the periphery of the molecule, particularly by introducing various azole substituents at the C8 position, researchers have identified leads with remarkable in vitro activity.[2]

Compound IDKey FeaturesMIC (µg/mL) vs Mtb H37Rv
Lead Compound 1 N2-(5-nitrofuroyl), N6-(methylsulfonyl), C8-(4-methyl-4H-1,2,4-triazol-3-yl)0.016

This data highlights the scaffold's ability to position key pharmacophoric elements for potent anti-Mtb activity.[2][3]

Antimalarial Activity: Malaria, caused by the Plasmodium falciparum parasite, requires a multi-pronged therapeutic approach that targets different stages of the parasite's lifecycle. A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series with activity against multiple parasite stages.[5] Subsequent optimization led to compounds with low nanomolar potency against the asexual blood stage and, critically, strong transmission-blocking activity.[3][5] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, providing valuable insights for future drug development.[5]

Oncology and Beyond: Targeting Key Signaling Pathways

The utility of the 2,6-diazaspiro[3.4]octane scaffold extends well into oncology and other chronic diseases. Its rigid structure is ideal for designing inhibitors of protein-protein interactions and modulators of complex signaling pathways. Notable examples of biological activities reported for compounds containing this core include:

  • Menin-MLL1 Interaction Inhibitors: For the treatment of certain types of leukemia.[2]

  • Hepatitis B Capsid Protein Inhibitors: A novel antiviral strategy.[2]

  • MAP and PI3K Signaling Modulators: Targeting fundamental pathways in cancer cell proliferation.[2]

  • Selective Dopamine D₃ Receptor Antagonists: For potential applications in neurological and psychiatric disorders.[2]

  • VDAC1 Inhibitors: Explored for the treatment of diabetes.[2]

This broad range of activities underscores the scaffold's "privileged" nature, demonstrating its ability to present functional groups in a manner that is recognized by a diverse set of biological targets.[2]

Experimental Protocols: A Practical Guide to Derivatization

The following protocols are adapted from established literature and provide a validated starting point for the synthesis of diverse libraries based on the 2,6-diazaspiro[3.4]octane core.[2]

Protocol 1: General Procedure for Amide Coupling at N2

This protocol describes the functionalization of the N2 position following Boc deprotection of a precursor like tert-butyl this compound-2-carboxylate.

Step 1: Boc Deprotection

  • Dissolve the Boc-protected scaffold (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 eq) or a saturated solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.

Step 2: Amide Coupling

  • To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF, add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected this compound amine salt (1.0 eq) and additional DIPEA (1.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing sequentially with aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N2-acylated derivative.

Protocol 2: N6-Benzyl Group Removal and Sulfonylation

This protocol outlines the functionalization of the N6 position after the N2 position has been derivatized.

Step 1: Hydrogenolysis of the N6-Benzyl Group

  • Dissolve the N2-functionalized, N6-benzyl protected compound (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the N6-deprotected product.

Step 2: N6-Sulfonylation

  • Dissolve the N6-deprotected amine (1.0 eq) in anhydrous DCM.

  • Add a base such as triethylamine (Et₃N) or DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the final N6-sulfonylated compound.

G cluster_workflow Validated Derivatization Workflow Start Orthogonally Protected Scaffold (Boc-N2, Bn-N6) A Protocol 1: Step 1 Boc Deprotection (TFA) Start->A B Intermediate Amine Salt A->B C Protocol 1: Step 2 N2 Amide Coupling (HATU/DIPEA) B->C D N2-Acyl, N6-Benzyl Derivative C->D E Protocol 2: Step 1 N6 Hydrogenolysis (H₂, Pd/C) D->E F N2-Acyl, N6-H Derivative E->F G Protocol 2: Step 2 N6 Sulfonylation (MsCl, Et₃N) F->G End Final Diversified Compound G->End

Stepwise workflow for scaffold derivatization.

Conclusion and Future Perspectives

The this compound scaffold represents a confluence of desirable attributes for modern drug discovery: inherent three-dimensionality, synthetic tractability, and proven "privileged" character. Its successful application in generating potent agents against challenging targets in infectious disease and oncology validates its role as a powerful core for library development. The ability to selectively and sequentially functionalize the two nitrogen centers provides a robust platform for fine-tuning pharmacological properties and exploring structure-activity relationships. As medicinal chemists continue to move beyond flat, aromatic structures, scaffolds like this compound will be instrumental in populating the next generation of clinical candidates, offering new hope for treating a wide spectrum of human diseases.

References

The Ascendancy of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.4]octane core represents a compelling and increasingly prominent scaffold in modern medicinal chemistry. Its inherent three-dimensional geometry, conformational rigidity, and synthetic accessibility have positioned it as a "privileged structure" for the development of novel therapeutics. This guide provides an in-depth exploration of the chemical space surrounding this unique spirocycle, offering a technical resource for researchers, scientists, and drug development professionals. We will navigate the synthetic landscape, delve into the structural and physicochemical properties, and survey the diverse biological activities that have established the 2,6-diazaspiro[3.4]octane motif as a fertile ground for innovation in drug discovery.

Introduction: The Allure of the Third Dimension in Drug Design

The pharmaceutical industry's quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional (3D) scaffolds. Molecules rich in sp³-hybridized carbons offer a more nuanced presentation of pharmacophoric features in biological space, enabling more precise and potent interactions with complex protein targets. The 2,6-diazaspiro[3.4]octane scaffold is a prime exemplar of this design philosophy. Its rigid framework, composed of a fused azetidine and pyrrolidine ring system, offers a fixed orientation of substituents, which can significantly enhance binding affinity and reduce off-target effects. This inherent structural constraint is a key attribute that minimizes the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.

The 2,6-diazaspiro[3.4]octane core has emerged as a versatile building block in the synthesis of a wide array of biologically active compounds.[1] Its derivatives have demonstrated remarkable potential across multiple therapeutic areas, including infectious diseases, oncology, and neurology.[2] This guide will serve as a comprehensive technical resource, consolidating the current understanding of this exciting chemical space.

Navigating the Synthetic Landscape: Accessing the 2,6-Diazaspiro[3.4]octane Core

The synthetic accessibility of a scaffold is paramount to its widespread adoption in drug discovery programs. Fortunately, several efficient routes to functionalized 2,6-diazaspiro[3.4]octanes have been developed, allowing for the systematic exploration of its chemical space. A common and effective strategy involves the construction of the spirocyclic core with orthogonal protecting groups on the two nitrogen atoms, enabling selective functionalization.

General Synthetic Strategy: A Step-wise Approach

A frequently employed synthetic approach allows for the generation of gram-scale quantities of orthogonally protected 2,6-diazaspiro[3.4]octane building blocks.[3] The following protocol is a representative example of such a synthesis.

Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues

This protocol outlines a multi-step synthesis that is amenable to scale-up. The causality behind the choice of reagents and conditions lies in achieving high yields and ensuring the orthogonal protection of the two nitrogen atoms, which is crucial for subsequent derivatization.

  • Step 1: 1,3-Dipolar Cycloaddition: The synthesis often commences with a TFA-catalyzed 1,3-dipolar cycloaddition between an appropriate N-protected amine and an acrylate derivative. This step efficiently constructs the pyrrolidine ring of the spirocycle.

  • Step 2: Ring Closure to form the Azetidine Ring: Subsequent manipulation of the functional groups on the cycloadduct, followed by an intramolecular nucleophilic substitution, leads to the formation of the azetidine ring, thus completing the spirocyclic core.

  • Step 3: Introduction of Orthogonal Protecting Groups: The nitrogen atoms are typically protected with groups such as Boc (tert-butyloxycarbonyl) and a benzyl group. The Boc group is readily cleaved under acidic conditions, while the benzyl group can be removed via hydrogenolysis, allowing for selective deprotection and functionalization.

The following diagram illustrates a generalized workflow for the synthesis of a functionalized 2,6-diazaspiro[3.4]octane derivative.

G reagents Starting Materials (e.g., N-protected amine, acrylate) cycloaddition 1,3-Dipolar Cycloaddition (TFA catalyst) reagents->cycloaddition intermediate1 Pyrrolidine Intermediate cycloaddition->intermediate1 functionalization Functional Group Manipulation intermediate1->functionalization intermediate2 Linear Precursor functionalization->intermediate2 ring_closure Intramolecular Ring Closure intermediate2->ring_closure spirocycle Protected 2,6-Diazaspiro[3.4]octane ring_closure->spirocycle deprotection Selective Deprotection (e.g., TFA or H2/Pd) spirocycle->deprotection final_product Functionalized Derivative deprotection->final_product

Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.4]octane derivatives.

Structural and Physicochemical Properties: The Foundation of Biological Activity

The unique three-dimensional structure of the 2,6-diazaspiro[3.4]octane scaffold is central to its utility in drug discovery. Its rigid nature and defined conformational preferences provide a stable platform for the precise positioning of pharmacophoric groups.

Conformational Analysis

The spirocyclic nature of the 2,6-diazaspiro[3.4]octane core significantly restricts its conformational freedom compared to more flexible aliphatic amines. The azetidine ring typically adopts a puckered conformation, while the pyrrolidine ring can exist in various envelope and twisted forms. The specific conformation will be influenced by the nature and stereochemistry of the substituents on the rings. Understanding these conformational preferences is critical for rational drug design, as it allows for the optimization of ligand-receptor interactions. Computational modeling techniques, such as molecular dynamics simulations, can provide valuable insights into the preferred conformations of specific derivatives in different environments.

Spectroscopic Characterization

The characterization of 2,6-diazaspiro[3.4]octane derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of these molecules. The signals in the ¹H NMR spectrum are typically well-resolved, and their chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.[4][5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Table 1: Representative Spectroscopic Data for a 2,6-Diazaspiro[3.4]octane Derivative

Technique Key Observations
¹H NMR Complex multiplets in the aliphatic region corresponding to the protons on the azetidine and pyrrolidine rings. The chemical shifts are influenced by the nature of the substituents.
¹³C NMR Distinct signals for the spiro carbon and the other carbons of the two rings. The chemical shifts provide information about the electronic environment of each carbon atom.
HRMS (ESI) Accurate mass measurement confirming the molecular formula of the synthesized compound.

Note: The specific chemical shifts and coupling constants will vary depending on the substitution pattern of the 2,6-diazaspiro[3.4]octane core.

Medicinal Chemistry Applications: A Scaffold of Diverse Biological Activities

The 2,6-diazaspiro[3.4]octane scaffold has proven to be a rich source of compounds with a wide range of biological activities.[1] Its rigid 3D structure allows for the exploration of chemical space in a way that is not possible with more traditional, flatter molecules.

Antitubercular Activity

One of the most significant applications of the 2,6-diazaspiro[3.4]octane scaffold is in the development of novel antitubercular agents.[8] Derivatives incorporating a nitrofuran carboxamide moiety have shown remarkable potency against Mycobacterium tuberculosis.[9]

Table 2: Antitubercular Activity of a 2,6-Diazaspiro[3.4]octane Derivative

Compound ID Modification MIC (µg/mL) against M. tuberculosis H37Rv
Lead Compound 5-nitrofuroyl derivative with an azole substituent0.016[9]

The mechanism of action of these nitrofuran-containing compounds is believed to involve the enzymatic reduction of the nitro group by the mycobacterial machinery, leading to the formation of reactive nitrogen species that are toxic to the bacterium.[2][10][11] This mode of action is distinct from many existing antitubercular drugs, making these compounds promising candidates for combating drug-resistant strains.

The following diagram illustrates the proposed mechanism of action for nitrofuran-based antitubercular agents.

G nitrofuran Nitrofuran Derivative (Prodrug) reductase Mycobacterial Nitroreductase nitrofuran->reductase Reduction reactive_species Reactive Nitrogen Intermediates reductase->reactive_species cellular_damage Cellular Damage (e.g., DNA, proteins) reactive_species->cellular_damage bacterial_death Bacterial Death cellular_damage->bacterial_death

Caption: Proposed mechanism of action of nitrofuran antitubercular agents.

Antimalarial Activity

The 2,6-diazaspiro[3.4]octane scaffold has also been identified as a promising starting point for the development of new antimalarial drugs.[12] A series of diazaspiro[3.4]octane compounds has demonstrated activity against multiple life stages of the Plasmodium falciparum parasite, including the asexual blood stage and transmission-blocking potential.[12] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance, suggesting a novel mechanism of action.[12] The ability of these compounds to target multiple stages of the parasite lifecycle is a significant advantage in the fight against malaria.[13][14]

Other Therapeutic Areas

Beyond infectious diseases, the 2,6-diazaspiro[3.4]octane scaffold has shown promise in a variety of other therapeutic areas, including:

  • Oncology: As inhibitors of the menin-MLL1 interaction for the treatment of cancer.[2]

  • Inflammation: As modulators of MAP and PI3K signaling pathways.[2]

  • Neurological Disorders: As selective dopamine D₃ receptor antagonists.[2]

  • Metabolic Diseases: As VDAC1 inhibitors for the treatment of diabetes.[2]

The diverse range of biological activities associated with this scaffold underscores its potential as a versatile platform for drug discovery.

Future Directions: Unlocking the Full Potential

The exploration of the chemical space around the 2,6-diazaspiro[3.4]octane core is still in its relatively early stages, and there are numerous avenues for future research.

  • Expansion of the Chemical Space: The development of new synthetic methodologies to access a wider range of substituted derivatives will be crucial for a more comprehensive exploration of structure-activity relationships.

  • Elucidation of Mechanisms of Action: For many of the observed biological activities, the precise molecular targets and mechanisms of action remain to be fully elucidated. Further studies in this area will be critical for the rational design of more potent and selective compounds.

  • Computational and Structural Studies: The application of computational tools, such as molecular docking and molecular dynamics simulations, will be invaluable for understanding the binding modes of these compounds and for guiding the design of new analogues with improved properties.[15][16][17][18][19] X-ray crystallography studies of ligand-protein complexes will provide definitive structural insights.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be essential for their advancement into preclinical and clinical development.[20][21][22][23][24][25][26][27][28][29]

Conclusion

The 2,6-diazaspiro[3.4]octane scaffold has firmly established itself as a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure, coupled with its synthetic tractability, has enabled the development of a diverse range of biologically active compounds with potential applications in multiple therapeutic areas. As our understanding of the chemistry and biology of this scaffold continues to grow, it is poised to make a significant and lasting impact on the development of the next generation of medicines. This guide has provided a comprehensive overview of the current state of knowledge, with the aim of inspiring and equipping researchers to further explore and exploit the rich chemical space of 2,6-diazaspiro[3.4]octanes.

References

A Comprehensive Technical Guide to the Theoretical Modeling of 6-Benzyl-2,6-diazaspiro[3.4]octane Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the theoretical modeling of the conformational landscape of 6-Benzyl-2,6-diazaspiro[3.4]octane. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target engagement and ADMET properties.[1] The conformational flexibility of substituents, such as the benzyl group in the title compound, plays a crucial role in determining its biological activity and physicochemical properties. A thorough understanding of the accessible conformations is therefore paramount for rational drug design and development. This guide, intended for researchers, scientists, and drug development professionals, outlines a robust computational workflow, from initial structure preparation to high-level quantum mechanical calculations and analysis. We emphasize the rationale behind methodological choices to ensure scientific integrity and provide a self-validating framework for the theoretical study of this and similar flexible molecules.

Introduction: The Significance of Spirocyclic Scaffolds and Conformational Analysis

Spirocycles, characterized by a single atom shared between two rings, are prevalent in natural products and have gained significant traction in modern drug discovery.[1] Their rigid core imparts a well-defined three-dimensional geometry, offering a distinct advantage over flat, aromatic systems in exploring chemical space. The 2,6-diazaspiro[3.4]octane core is a particularly interesting scaffold, presenting opportunities for diverse functionalization at the nitrogen atoms, thereby modulating its pharmacological profile.

The conformational disposition of the flexible 6-benzyl group in this compound is a critical determinant of its interaction with biological targets. The orientation of the phenyl ring relative to the spirocyclic core can significantly influence binding affinity and selectivity. Therefore, a detailed exploration of the potential energy surface (PES) is essential to identify low-energy conformers and understand the energetic barriers between them. This guide provides a step-by-step methodology for achieving this through a multi-tiered computational approach.

The Computational Modeling Workflow: A Phased Approach

Our proposed workflow is designed to be both computationally efficient and scientifically rigorous. It begins with a broad exploration of the conformational space using computationally inexpensive methods, followed by refinement of the most promising conformers at a higher level of theory.

G cluster_0 Phase 1: Initial Conformational Search cluster_1 Phase 2: Geometry Optimization and Energy Refinement cluster_2 Phase 3: High-Level Energy Calculations and Analysis cluster_3 Phase 4: Validation (Optional but Recommended) A 2D to 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B Initial 3D coordinates C Clustering and Selection of Low-Energy Conformers B->C Collection of conformers D DFT Geometry Optimization C->D Unique low-energy conformers E Single-Point Energy Calculations (Higher Level DFT) D->E Optimized geometries F Thermodynamic Analysis E->F Electronic energies G Conformational Population Analysis F->G Gibbs free energies H Comparison with Experimental Data (NMR, X-ray) G->H Predicted properties

Figure 1: A schematic overview of the computational workflow for the conformational analysis of this compound.

Phase 1: Initial Conformational Search

The primary objective of this phase is to generate a diverse and comprehensive set of initial conformations for this compound.

Step 1: 2D to 3D Structure Generation

  • Protocol: The initial 2D structure of this compound can be sketched using any chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted to a preliminary 3D structure using a tool with built-in 3D generation capabilities (e.g., RDKit, Open Babel).

  • Rationale: This step provides a starting point for the conformational search. It is important to ensure correct atom connectivity and stereochemistry at the spiro center.

Step 2: Molecular Mechanics (MM) Conformational Search

  • Protocol: A stochastic or systematic conformational search is performed using a suitable molecular mechanics force field.

    • Method: For molecules with a moderate number of rotatable bonds like this compound, a mixed systematic-stochastic search is often effective.[2] Methods like LowModeMD have also shown good performance for flexible molecules.[3]

    • Force Field: A general-purpose force field such as MMFF94 or OPLS3e is recommended. These force fields are parameterized for a wide range of organic molecules and provide a good balance between speed and accuracy for an initial search.

    • Solvation: An implicit solvent model, such as the Generalized Born/Surface Area (GBSA) model, should be employed to account for the influence of a solvent environment (e.g., water or chloroform) on the conformational preferences.

  • Rationale: A full quantum mechanical exploration of the conformational space is computationally prohibitive. Molecular mechanics provides a rapid method to generate a large number of conformers, ensuring a broad sampling of the potential energy surface. The use of an implicit solvent model at this stage is crucial as it can significantly alter the relative energies of conformers compared to the gas phase.[4]

Phase 2: Geometry Optimization and Energy Refinement

This phase aims to refine the geometries of the conformers obtained from the MM search using a more accurate quantum mechanical method.

Step 1: Clustering and Selection of Low-Energy Conformers

  • Protocol: The large number of conformers generated in the MM search are clustered based on their root-mean-square deviation (RMSD). A representative structure from each cluster within a defined energy window (e.g., 10-15 kcal/mol) above the global minimum is selected for further calculations.

  • Rationale: This step eliminates redundant conformers and focuses computational resources on the most relevant low-energy structures.

Step 2: Density Functional Theory (DFT) Geometry Optimization

  • Protocol: The selected conformers are subjected to geometry optimization using Density Functional Theory (DFT).

    • Functional: A functional that provides a good balance of accuracy and computational cost, such as B3LYP-D3(BJ) or ωB97X-D, is recommended. The inclusion of a dispersion correction (e.g., -D3(BJ)) is essential for accurately describing the non-covalent interactions between the benzyl group and the spirocyclic core.[5][6]

    • Basis Set: A Pople-style basis set, such as 6-31G(d), is a reasonable starting point for geometry optimizations.

    • Solvation: An implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, should be used to account for solvent effects.

  • Rationale: DFT provides a much more accurate description of the electronic structure and, consequently, the geometry and relative energies of the conformers compared to molecular mechanics. Geometry optimization at the DFT level ensures that the structures correspond to true minima on the quantum mechanical potential energy surface.

Phase 3: High-Level Energy Calculations and Analysis

In this final computational phase, the relative energies of the optimized conformers are calculated with higher accuracy to obtain reliable thermodynamic data.

Step 1: Single-Point Energy Calculations

  • Protocol: For the DFT-optimized geometries, single-point energy calculations are performed using a more robust DFT functional and a larger basis set.

    • Functional: A double-hybrid functional like B2PLYP-D3(BJ) or a highly parameterized functional like M06-2X can provide improved accuracy for non-covalent interactions.

    • Basis Set: A larger, more flexible basis set, such as 6-311+G(2d,p) or a correlation-consistent basis set like aug-cc-pVTZ, is recommended for obtaining accurate electronic energies.[7]

  • Rationale: This "single-point" approach on previously optimized geometries provides a more accurate estimation of the relative energies without the computational expense of re-optimizing the geometries with the higher-level theory.

Step 2: Thermodynamic Analysis

  • Protocol: Frequency calculations are performed on the DFT-optimized geometries (at the same level of theory as the optimization) to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

  • Rationale: The inclusion of thermodynamic corrections allows for the calculation of Gibbs free energies, which are essential for determining the relative populations of the conformers at a given temperature.

Step 3: Conformational Population Analysis

  • Protocol: The relative Gibbs free energies (ΔG) of the conformers are used to calculate their Boltzmann populations at a specific temperature (e.g., 298.15 K) using the following equation:

    Population (%) = (exp(-ΔG / RT) / Σexp(-ΔG / RT)) * 100

    where R is the gas constant and T is the temperature in Kelvin.

  • Rationale: This analysis provides a quantitative measure of the probability of finding the molecule in each of its low-energy conformations, which is crucial for understanding its dynamic behavior and its interactions with its environment.

Data Presentation and Visualization

Clear presentation of the results is essential for interpretation and communication.

Table 1: Summary of Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Population (%)Dihedral Angle (°)*
1 0.000.0075.265.4
2 0.850.9218.3-72.1
3 1.521.686.5175.8

*Dihedral angle defined by C(spiro)-N6-CH2-C(phenyl)

G A Initial Structure Generation (2D to 3D) B MM Conformational Search (e.g., MMFF94, GBSA) A->B C Clustering & Selection (RMSD, Energy Window) B->C D DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d), PCM) C->D E Single-Point Energy (e.g., M06-2X/6-311+G(2d,p)) D->E F Thermodynamic Analysis (Frequency Calculation) D->F G Population Analysis (Boltzmann Distribution) E->G F->G

Figure 2: A detailed workflow diagram illustrating the key steps and recommended methods for the conformational analysis.

Scientific Integrity and Validation

The trustworthiness of a theoretical model is contingent on its ability to be validated against experimental data.

  • Self-Validation: The protocol described herein has an inherent self-validation step. The frequency calculations performed in Phase 3 confirm that the optimized structures are true energy minima. Any imaginary frequencies would indicate a transition state or a saddle point, requiring further investigation.

  • Experimental Validation: Whenever possible, the theoretical results should be compared with experimental data.

    • NMR Spectroscopy: Calculated NMR chemical shifts and coupling constants for the lowest energy conformers can be compared with experimental NMR data. The Nuclear Overhauser Effect (NOE) can provide information about through-space distances between protons, which can be directly compared to the distances in the calculated conformers.[8][9]

    • X-ray Crystallography: If a crystal structure of this compound or a closely related analog is available, the geometry of the lowest-energy calculated conformer can be compared to the solid-state structure.[10][11] It is important to note that crystal packing forces can influence the conformation, so a perfect match is not always expected.

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the theoretical modeling of this compound conformations. By employing a multi-tiered approach that combines the speed of molecular mechanics with the accuracy of density functional theory, researchers can gain a detailed understanding of the conformational landscape of this and other flexible molecules. The emphasis on methodological justification and experimental validation ensures the reliability of the obtained results, providing a solid foundation for future drug design and development efforts. Computational chemistry, when applied with rigor and a clear understanding of its principles, is an indispensable tool in modern chemical research.[12][13]

References

patent landscape for 2,6-diazaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Patent Landscape of 2,6-Diazaspiro[3.4]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 2,6-diazaspiro[3.4]octane moiety is a compelling and increasingly prevalent structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a distinct architectural advantage over more traditional, planar ring systems. This unique topology allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for a diverse range of biological targets.[1] The inherent novelty of this sp³-rich scaffold also provides an attractive starting point for hit-to-lead optimization programs, often leading to compounds with improved physicochemical properties and novel intellectual property.[2][3]

Recent years have witnessed a surge in patent applications centered around 2,6-diazaspiro[3.4]octane derivatives, highlighting their emergence as a "privileged scaffold" in drug discovery.[4][5] This guide provides a comprehensive analysis of the patent landscape for this promising class of compounds, detailing synthetic strategies, key therapeutic applications, and the major players shaping its intellectual property contours.

Synthetic Strategies: Assembling the Core and Its Analogs

The efficient and versatile synthesis of the 2,6-diazaspiro[3.4]octane core is crucial for its widespread application in drug discovery programs. Patent literature reveals several key approaches to the construction of this scaffold, often with a focus on the strategic use of protecting groups to allow for selective functionalization of the two nitrogen atoms.

Key Synthetic Protocols

A prevalent strategy for the synthesis of the functionalized 2,6-diazaspiro[3.4]octane core begins with commercially available N-Boc-protected azetidin-3-one.[6] A typical multi-step synthesis is outlined below:

Protocol 1: Synthesis of a Functionalized 2,6-Diazaspiro[3.4]octane Intermediate

  • Horner-Wadsworth-Emmons Olefination: N-Boc-azetidin-3-one is reacted with an appropriate phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride to yield the corresponding α,β-unsaturated ester. This step introduces a key functionality for the subsequent cycloaddition.

  • [3+2] Cycloaddition: The resulting α,β-unsaturated ester undergoes a [3+2] cycloaddition reaction with an azomethine ylide precursor, for instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalytic amount of an acid like trifluoroacetic acid. This reaction diastereoselectively forms the pyrrolidine ring, thus constructing the core 2,6-diazaspiro[3.4]octane framework.

  • Orthogonal Protection: The resulting product is a differentially protected 2,6-diazaspiro[3.4]octane, typically with a Boc group on one nitrogen and a benzyl group on the other. This orthogonal protection scheme is critical for subsequent selective chemical manipulations at either nitrogen atom.[7][8]

The strategic choice of protecting groups is a cornerstone of these synthetic efforts, enabling the controlled, stepwise elaboration of the scaffold.[8][9] Common protecting groups employed in the synthesis of diazaspirocyclic compounds include tert-butoxycarbonyl (Boc), which is readily removed under acidic conditions, and benzyl (Bn) groups, which are typically cleaved by hydrogenolysis.[10] This orthogonality allows for selective deprotection and subsequent derivatization of one amine while the other remains masked.[8]

A Chinese patent describes a method for preparing 8,8-difluoro-2,6-diazaspiro[3.4]octane compounds through a cyclization reaction in the presence of a subgroup metal catalyst and an organic base, highlighting the ongoing innovation in the synthesis of substituted analogs.[11]

Visualization of a General Synthetic Workflow

G cluster_start Starting Materials cluster_cyclo Core Formation cluster_deriv Derivatization A N-Boc-azetidin-3-one C Horner-Wadsworth-Emmons Olefination A->C B Phosphonate Reagent B->C D α,β-Unsaturated Ester C->D E [3+2] Cycloaddition D->E F Orthogonally Protected 2,6-Diazaspiro[3.4]octane E->F G Selective N1-Deprotection F->G I Selective N2-Deprotection F->I H N1-Functionalization G->H K Final Derivative Library H->K J N2-Functionalization I->J J->K

Caption: Generalized workflow for the synthesis and derivatization of the 2,6-diazaspiro[3.4]octane scaffold.

Therapeutic Applications & Key Players: A Diverse and Expanding Landscape

The is dominated by their application in two primary therapeutic areas: Central Nervous System (CNS) disorders and oncology. However, emerging patents suggest a broadening scope of potential indications.

Central Nervous System (CNS) Disorders

A significant portion of the patent activity surrounding diazaspiro[3.4]octane derivatives is focused on their activity as modulators of CNS targets. Notably, Novartis AG has been a major contributor in this space, with numerous patents claiming 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine receptor agonists.[12][13][14][15][16] These compounds are being investigated for the treatment of a range of neuropsychiatric and neurodegenerative disorders, including:

  • Psychosis, particularly schizophrenia[12]

  • Cognitive dysfunction associated with Alzheimer's disease and other dementias[12][17]

  • Hyperkinetic movement disorders[12]

  • Substance use disorders[12]

The rationale behind targeting the M4 receptor is its ability to modulate dopamine signaling in the striatum, offering a potential alternative mechanism for antipsychotic efficacy.[12]

Oncology

In the field of oncology, 2,6-diazaspiro[3.4]octane derivatives have emerged as potent inhibitors of the G12C mutant KRAS protein. A key patent application discloses 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives as covalent inhibitors of this challenging cancer target.[18] These compounds are designed to form a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, thereby inhibiting its oncogenic signaling. The primary indication claimed is the treatment of tumor metastasis.[18]

Other Emerging Applications

The versatility of the 2,6-diazaspiro[3.4]octane scaffold is further underscored by its exploration in other therapeutic contexts:

  • Infectious Diseases: A novel diazaspiro[3.4]octane series has been identified with activity against multiple stages of the human malaria parasite, Plasmodium falciparum.[2] Additionally, nitrofuran derivatives of this scaffold have shown remarkable potency as antitubercular agents.[6]

  • Pain Management: While not the primary focus, some patents for N-aryl diazaspirocyclic compounds mention their potential use in alleviating pain, likely through the modulation of nicotinic cholinergic neurotransmission.[19]

Key Patent Holders

The following table summarizes some of the key players in the patent landscape for 2,6-diazaspiro[3.4]octane and related azaspiro[3.4]octane derivatives, along with their primary therapeutic focus.

Patent AssigneeTherapeutic AreaKey Patented MoietyRepresentative Patent
Novartis AGCNS Disorders2-Azaspiro[3.4]octane derivatives as M4 agonistsUS11548865B2[12]
(Undisclosed)Oncology2,6-Diazaspiro[3.4]octane derivatives as KRAS G12C inhibitorsWO2020086739A1[18]
Various Research InstitutionsInfectious DiseasesDiazaspiro[3.4]octane derivatives for malaria and tuberculosis(Journal Publications)[2][6]

Patent Landscape Analysis: Mapping the Innovation

The patenting activity for 2,6-diazaspiro[3.4]octane derivatives reflects a dynamic and evolving field of research. While early work may have focused on the synthesis and fundamental properties of such spirocycles, the last decade has seen a clear shift towards their application in drug discovery, particularly in challenging therapeutic areas like CNS disorders and oncology.

The timeline of patent filings suggests that while the core scaffold has been known for some time, its recognition as a privileged structure for generating potent and selective modulators of biological targets is a more recent phenomenon. The geographical distribution of these patents is concentrated in major pharmaceutical markets, including the United States, Europe, and China, indicating a global interest in the therapeutic potential of these compounds.

Visualization of the Competitive Landscape

G cluster_scaffold 2,6-Diazaspiro[3.4]octane & Analogs cluster_players Key Players & Research Areas cluster_targets Therapeutic Targets & Indications Scaffold Core Scaffold Novartis Novartis AG Scaffold->Novartis derivatization OncologyCo Oncology Innovators Scaffold->OncologyCo derivatization InfectiousDiseaseLabs Infectious Disease Research Scaffold->InfectiousDiseaseLabs derivatization M4 M4 Agonists (CNS Disorders, Alzheimer's) Novartis->M4 patents KRAS KRAS G12C Inhibitors (Cancer, Metastasis) OncologyCo->KRAS patents Antimalarial Antimalarial Agents InfectiousDiseaseLabs->Antimalarial research Antitubercular Antitubercular Agents InfectiousDiseaseLabs->Antitubercular research

Caption: Relationships between the core scaffold, key players, and patented therapeutic areas.

Future Outlook: New Frontiers for a Versatile Scaffold

The is poised for continued expansion. The proven success of this scaffold in modulating challenging targets like M4 receptors and mutant KRAS is likely to inspire its application in other therapeutic areas. Future research and patenting activities may focus on:

  • Exploration of New Biological Targets: The unique three-dimensional nature of the scaffold makes it an ideal candidate for targeting protein-protein interactions and other complex biological targets that have been intractable to more traditional small molecules.

  • Development of Novel Synthetic Methodologies: As the demand for these compounds grows, there will be a continued need for more efficient, scalable, and stereoselective synthetic routes to the core scaffold and its analogs.

  • Expansion into New Therapeutic Areas: Given the diverse biological activities already observed, it is plausible that 2,6-diazaspiro[3.4]octane derivatives will find utility in areas such as inflammatory diseases, metabolic disorders, and virology.

References

Methodological & Application

Application Notes & Protocols: [3+2] Cycloaddition for 6-Benzyl-2,6-diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as privileged structures. Their inherent three-dimensionality, achieved by the fusion of two rings at a single carbon atom, allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The 2,6-diazaspiro[3.4]octane core, in particular, is a bioisosteric surrogate for commonly used motifs like piperazine and morpholine, offering a unique vectoral projection of substituents into three-dimensional space and potentially improving properties such as aqueous solubility.[2] This structural rigidity and novelty can be pivotal in navigating the often-challenging intellectual property landscape of drug development.[2]

This document provides a comprehensive guide to the synthesis of a key derivative, 6-Benzyl-2,6-diazaspiro[3.4]octane, via a robust and efficient [3+2] cycloaddition reaction. This protocol is designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable spirocyclic building block into their discovery programs.

Mechanistic Underpinnings: The [3+2] Cycloaddition Pathway

The cornerstone of this synthetic strategy is the [3+2] cycloaddition, a powerful and atom-economical reaction for the construction of five-membered heterocyclic rings.[3] In this specific application, the reaction occurs between an in situ generated azomethine ylide (the three-atom component) and a suitable dipolarophile (the two-atom component).

1.1. Azomethine Ylide Generation:

Azomethine ylides are highly reactive 1,3-dipoles that are typically generated in situ due to their transient nature.[3][4] A common and effective method for their formation is the condensation of an α-amino acid with an aldehyde or ketone. For the synthesis of the 2,6-diazaspiro[3.4]octane core, a key precursor is a suitably protected azetidine-3-one which reacts with an N-substituted glycine derivative. The reaction is thought to proceed through the formation of an intermediate oxazolidinone, which upon heating, undergoes decarboxylation to yield the desired azomethine ylide.[5]

1.2. The Cycloaddition Cascade:

Once formed, the azomethine ylide readily participates in a [3+2] cycloaddition with a dipolarophile. In the context of this synthesis, the dipolarophile is an alkene. The reaction is believed to proceed through a concerted, asynchronous mechanism.[3][4] The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the azomethine ylide and the dipolarophile. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the polar nature of this transformation.[3][4]

Below is a conceptual illustration of the [3+2] cycloaddition mechanism for the formation of the 2,6-diazaspiro[3.4]octane core.

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition A Azetidin-3-one Derivative C Intermediate Iminium A->C + N-Benzylglycine - H₂O B N-Benzylglycine B->C D Azomethine Ylide (1,3-Dipole) C->D Decarboxylation (Heat) E Dipolarophile (e.g., Alkene) F Transition State D->F E->F G This compound (Product) F->G Concerted Cycloaddition

Figure 1. Conceptual workflow of the [3+2] cycloaddition for 2,6-diazaspiro[3.4]octane synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a proven method for the synthesis of this compound. The procedure is designed to be scalable and amenable to standard laboratory equipment.

2.1. Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
1-Benzhydrylazetidin-3-one hydrochloride≥95%Commercially Available
N-Benzylglycine≥98%Commercially Available
Methyl acrylate≥99%Commercially AvailableInhibitor should be removed before use.
TolueneAnhydrousCommercially Available
Sodium bicarbonateReagentCommercially Available
Magnesium sulfateAnhydrousCommercially Available
Ethyl acetateHPLCCommercially AvailableFor extraction and chromatography.
HexanesHPLCCommercially AvailableFor chromatography.
Silica gel230-400 meshCommercially AvailableFor column chromatography.

2.2. Step-by-Step Procedure:

Step 1: Liberation of the Free Amine

  • To a round-bottom flask, add 1-benzhydrylazetidin-3-one hydrochloride (1.0 eq).

  • Add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the free base of 1-benzhydrylazetidin-3-one.

Causality: The hydrochloride salt of the azetidinone is neutralized to the free amine to enable its participation in the subsequent condensation reaction.

Step 2: [3+2] Cycloaddition

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1-benzhydrylazetidin-3-one free base (1.0 eq), N-benzylglycine (1.2 eq), and toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • After the theoretical amount of water has been collected, add methyl acrylate (1.5 eq) to the reaction mixture.

  • Continue to reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: The azeotropic removal of water drives the equilibrium towards the formation of the azomethine ylide. The subsequent addition of the dipolarophile (methyl acrylate) initiates the cycloaddition.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality: The aqueous work-up removes any remaining water-soluble impurities. Column chromatography is essential for isolating the desired spirocyclic product from unreacted starting materials and side products.

Step 4: Deprotection (if necessary)

The benzhydryl protecting group on the azetidine nitrogen can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in ethanol or methanol) to provide the free amine, which can be further functionalized.

Self-Validating Systems: Ensuring Protocol Trustworthiness

The integrity of this synthetic protocol relies on rigorous in-process monitoring and comprehensive characterization of the final product.

3.1. Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A rapid and effective method to monitor the progress of the reaction. A suitable eluent system (e.g., 30% ethyl acetate in hexanes) should be developed to clearly resolve the starting materials, intermediates, and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of the desired product mass and potential byproducts.

3.2. Product Characterization:

Unambiguous structural confirmation of the synthesized this compound is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[6] The spirocyclic nature of the molecule often leads to complex splitting patterns in the ¹H NMR spectrum due to the rigid conformational structure.[7] Key diagnostic signals in the ¹³C NMR spectrum include the spiro carbon and the carbons adjacent to the nitrogen atoms.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.

G cluster_0 Protocol Workflow cluster_1 Validation & Characterization Start Starting Materials Reaction [3+2] Cycloaddition Start->Reaction Workup Aqueous Work-up Reaction->Workup TLC TLC Monitoring Reaction->TLC In-process LCMS LC-MS Analysis Reaction->LCMS In-process Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR ¹H & ¹³C NMR Product->NMR Final Product HRMS HRMS Product->HRMS Final Product

Figure 2. A self-validating workflow for the synthesis and characterization of this compound.

Concluding Remarks

The [3+2] cycloaddition reaction represents a highly efficient and modular approach for the synthesis of the 2,6-diazaspiro[3.4]octane scaffold. The protocol detailed herein for the preparation of this compound provides a reliable and scalable route to this valuable building block. The incorporation of rigorous analytical techniques for reaction monitoring and product characterization ensures the trustworthiness and reproducibility of the synthesis. As the demand for novel, three-dimensional molecular frameworks continues to grow in drug discovery, the strategic application of such robust synthetic methodologies will be paramount to the successful development of the next generation of therapeutics.

References

Application Note: Harnessing 6-Benzyl-2,6-diazaspiro[3.4]octane for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Spirocyclic Advantage in Modern Medicinal Chemistry

The landscape of drug discovery is increasingly focused on exploring novel chemical space beyond flat, aromatic structures to identify drug candidates with improved efficacy, selectivity, and physicochemical properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor.[2][3] Their inherent three-dimensionality and conformational rigidity allow for the precise projection of functional groups into three-dimensional binding sites, a feat not easily achieved with traditional planar systems.[4] This structural feature can lead to enhanced binding affinity, improved metabolic stability, and refined selectivity for biological targets.[4][5]

Among these valuable scaffolds, the 2,6-diazaspiro[3.4]octane core has garnered significant attention for its synthetic tractability and versatile structure.[6] This guide focuses on a key derivative, 6-Benzyl-2,6-diazaspiro[3.4]octane , and its strategic application in parallel synthesis. The benzyl group serves as a robust protecting group for one of the two nitrogen atoms, providing an orthogonal handle for sequential, selective functionalization. This allows for the rapid and efficient generation of large, diverse compound libraries, significantly accelerating the hit-to-lead optimization process in drug discovery programs.[7][8]

This document provides a detailed technical overview, field-proven protocols, and the scientific rationale for using this scaffold to build high-quality compound libraries.

The this compound Scaffold: A Gateway to Chemical Diversity

The strategic value of this compound lies in the differential reactivity of its two nitrogen atoms. The secondary amine at the N2 position is readily available for chemical modification, while the tertiary amine at the N6 position is protected by a benzyl group. This orthogonal protection is the cornerstone of its utility in parallel synthesis.[9] An initial library can be generated by diversifying the N2 position. Subsequently, the benzyl group at N6 can be cleaved to reveal a new reactive site for a second round of diversification, exponentially increasing the number of unique compounds synthesized from a single core.

A general synthesis for orthogonally protected 2,6-diazaspiro[3.4]octane has been reported, providing a reliable route to multigram quantities of this key building block.[9][10][11]

General Workflow for Two-Dimensional Library Elaboration

The parallel synthesis strategy involves a two-stage diversification process. The first stage focuses on functionalizing the available N2 amine. The second stage involves deprotecting the N6 amine and introducing a second set of diverse building blocks. This workflow is highly amenable to automation in 24- or 96-well plate formats.[7]

G cluster_0 Stage 1: N2 Diversification cluster_1 Stage 2: N6 Diversification A Start: this compound B Parallel Reactions (Amide Coupling, Reductive Amination, etc.) + Building Block Set 'A' (R1) A->B C Intermediate Library (N2-Functionalized) B->C D Parallel N-Benzyl Deprotection (Catalytic Hydrogenolysis) C->D Purification & QC E Parallel Reactions (Amide Coupling, Reductive Amination, etc.) + Building Block Set 'B' (R2) D->E F Final Compound Library (N2, N6-Difunctionalized) E->F G Biological Screening F->G Final Purification, QC & Screening

Caption: General workflow for parallel library synthesis.

Detailed Experimental Protocols

The following protocols are designed for parallel synthesis platforms but can be adapted for single-compound synthesis. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: N2-Functionalization via Amide Coupling

Amide bond formation is one of the most common reactions in medicinal chemistry.[12] Using modern coupling reagents allows for high-yield synthesis under mild conditions, which is ideal for library production.[13]

Rationale: The choice of a uronium/aminium salt coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its high efficiency, rapid reaction times, and ability to suppress racemization, particularly when coupling chiral carboxylic acids. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid without competing in the coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq, e.g., 20 µmol in 200 µL DMF) into each well.

  • Acid Addition: To each well, add a unique carboxylic acid from a pre-prepared stock solution (1.1 eq, 22 µmol in 100 µL DMF).

  • Coupling Reagent & Base Addition: Add a solution of HATU (1.2 eq, 24 µmol in 100 µL DMF) followed by DIPEA (3.0 eq, 60 µmol in 50 µL DMF) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up & Isolation: Upon completion, the reaction mixture can be diluted with DMSO and directly purified via mass-directed preparative HPLC. Alternatively, for a simpler work-up, the mixture can be quenched with water and extracted with an organic solvent like ethyl acetate.

EntryCarboxylic Acid ExampleCoupling ReagentBaseSolventTypical Yield (%)
14-Chlorobenzoic acidHATUDIPEADMF>85
2Thiophene-2-carboxylic acidHATUDIPEADMF>80
3N-Boc-glycineHATUDIPEADMF>90
Protocol 2: N2-Functionalization via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is highly effective for library synthesis due to the vast commercial availability of aldehydes and ketones.[14][15]

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for parallel synthesis.[16] It is milder and more selective for the reduction of iminium ions compared to aldehydes or ketones, allowing for a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together. This operational simplicity is a significant advantage in a high-throughput setting.[16]

Step-by-Step Methodology:

  • Reagent Preparation: To each well of a reaction block, add a solution of this compound (1.0 eq, 20 µmol in 200 µL DCE or THF).

  • Carbonyl Addition: Add a unique aldehyde or ketone from a stock solution (1.2 eq, 24 µmol in 100 µL solvent).

  • Imine Formation: Add acetic acid (0.1 eq, 2 µmol) to catalyze imine formation. Shake the mixture for 30-60 minutes at room temperature.

  • Reduction: Add solid sodium triacetoxyborohydride (1.5 eq, 30 µmol) to each well.

  • Reaction: Seal the block and shake at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up & Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract with an appropriate organic solvent. The combined organic layers can be passed through a scavenger resin (e.g., an isocyanate resin to remove any unreacted amine) or concentrated and purified by preparative HPLC.[17][18]

Protocol 3: N6-Deprotection via Catalytic Hydrogenolysis

The removal of the N-benzyl group is a critical step to enable the second diversification. Catalytic hydrogenolysis is the most effective and cleanest method for this transformation.[19]

Rationale: Palladium on carbon (Pd/C) is the catalyst of choice for cleaving the benzylic C-N bond.[19] The reaction can be performed using hydrogen gas or through transfer hydrogenation with a donor like ammonium formate, which avoids the need for specialized high-pressure equipment and is more amenable to a parallel format.[20]

Step-by-Step Methodology (Transfer Hydrogenation):

  • Setup: To each well containing the N2-functionalized intermediate (1.0 eq, 15 µmol) dissolved in methanol or ethanol (500 µL), add ammonium formate (5.0 eq, 75 µmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w of the substrate) as a slurry in the same solvent. Caution: Pd/C can be pyrophoric; do not allow it to dry in the air.[19]

  • Reaction: Seal the reaction block and heat to 60-80 °C with vigorous shaking for 2-8 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction block to room temperature. Filter the contents of each well through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Wash the Celite® pad with additional solvent. Concentrate the combined filtrates under reduced pressure. The resulting crude secondary amine is often pure enough for the next step but can be purified if necessary.

G cluster_0 Mechanism Steps substrate N-Bn Amine on Pd Surface step1 1. Adsorption of Substrate and H₂ onto Catalyst substrate->step1 h2 H₂ h2->step1 pd Pd Catalyst Surface step2 2. Dissociative Chemisorption of H₂ to form Pd-H step1->step2 step3 3. Cleavage of C-N Bond by active Hydrogen step2->step3 step4 4. Desorption of Products (Amine + Toluene) step3->step4 amine Deprotected Amine step4->amine Product 1 toluene Toluene step4->toluene Product 2

Caption: Mechanism of N-Benzyl deprotection.

Protocol 4: N6-Functionalization

Once the N6-amine is deprotected, it can be functionalized using the same robust protocols described for the N2 position (Amide Coupling, Reductive Amination, etc.) with a second set of diverse building blocks to complete the library synthesis.

Library Purification and Quality Control

Purification is a critical bottleneck in parallel synthesis. A multi-pronged strategy is often most effective.

  • Solid-Phase Extraction (SPE): Cartridges (e.g., reverse-phase C18) can be used for rapid, parallel purification to remove polar impurities and excess reagents.[21]

  • Scavenger Resins: Polymer-bound reagents can be used to selectively remove unreacted starting materials or byproducts. For example, a polymer-supported isocyanate can "scavenge" excess primary/secondary amines, while a polymer-supported amine can remove excess acids.[17][22]

  • High-Throughput Preparative HPLC: Mass-directed HPLC is the gold standard for final purification, providing high-purity compounds.[8][23] Modern systems can process 96-well plates automatically.

Quality Control: Every compound in the final library should be analyzed by LC-MS to confirm identity (correct mass) and purity (typically >90%). For representative samples, ¹H NMR analysis should be performed to confirm structural integrity.[8]

Conclusion

The this compound scaffold is a validated and highly effective building block for the construction of sp³-rich compound libraries. Its orthogonal protecting group strategy enables a systematic and efficient two-dimensional exploration of chemical space. By leveraging robust and automatable reactions such as amide coupling and reductive amination, researchers can rapidly generate large libraries of novel, three-dimensional molecules. This approach significantly enhances the capacity of drug discovery programs to identify and optimize lead candidates with desirable pharmacological profiles.

References

Functionalization of 2,6-Diazaspiro[3.4]octane: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

The 2,6-diazaspiro[3.4]octane core is a three-dimensional, sp³-rich scaffold that has rapidly emerged as a privileged structure in modern drug discovery.[1][2] Its rigid, spirocyclic framework allows for precise vectorization of substituents into three-dimensional space, a desirable feature for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[3] This unique architecture has been incorporated into a wide array of biologically active agents, including inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling, and potent antitubercular compounds.[1][2]

This guide provides a comprehensive overview of the key protocols for the functionalization of the 2,6-diazaspiro[3.4]octane scaffold, offering field-proven insights into experimental design and execution for researchers in synthetic and medicinal chemistry.

Strategic Considerations: The Importance of Orthogonal Protection

The 2,6-diazaspiro[3.4]octane scaffold possesses two secondary amine functionalities with differing steric and electronic environments. This inherent difference allows for selective functionalization, but a robust orthogonal protection strategy is paramount for achieving desired synthetic outcomes, especially in multi-step syntheses.[4][5] Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups in the molecule.[4]

A common and effective strategy involves the mono-protection of the commercially available 2,6-diazaspiro[3.4]octane with a tert-butoxycarbonyl (Boc) group, yielding tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate.[6] The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), leaving the second amine available for further functionalization. This approach is fundamental to the stepwise elaboration of the scaffold.

Part 1: N-Functionalization of the 2,6-Diazaspiro[3.4]octane Core

The nucleophilic nature of the secondary amines is the primary avenue for the functionalization of the 2,6-diazaspiro[3.4]octane scaffold. Common transformations include amide bond formation, sulfonylation, and reductive amination.

Amide Bond Formation: A Cornerstone of Library Synthesis

Amide coupling is one of the most frequently employed reactions in medicinal chemistry for the derivatization of amine scaffolds. The formation of an amide bond between the 2,6-diazaspiro[3.4]octane core and a carboxylic acid introduces a diverse range of functionalities.

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive such as Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[8] The additive serves to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.

This protocol describes a general method for the synthesis of amide derivatives from mono-Boc-protected 2,6-diazaspiro[3.4]octane and a carboxylic acid.[1]

Reagents and Materials:

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Workflow for Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification carboxylic_acid Carboxylic Acid (1.0 eq) activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester Activation edc EDC·HCl (1.2 eq) edc->activated_ester hobt HOBt (1.2 eq) hobt->activated_ester dipea DIPEA (2.0 eq) dipea->activated_ester solvent1 Anhydrous DMF/DCM solvent1->activated_ester spiro_amine mono-Boc-2,6-diazaspiro[3.4]octane (1.1 eq) activated_ester->spiro_amine product N-Acyl-2,6-diazaspiro[3.4]octane Derivative spiro_amine->product Nucleophilic Attack workup Aqueous Workup (NaHCO₃, H₂O, Brine) product->workup purification Column Chromatography workup->purification final_product Purified Amide Product purification->final_product

Caption: Workflow for the synthesis of N-acyl 2,6-diazaspiro[3.4]octane derivatives.

Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore in a multitude of approved drugs. The synthesis of N-sulfonylated 2,6-diazaspiro[3.4]octane derivatives is a straightforward and high-yielding process.

This protocol details the reaction of mono-Boc-protected 2,6-diazaspiro[3.4]octane with a sulfonyl chloride.[1]

Reagents and Materials:

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

  • Sulfonyl chloride of interest (e.g., MsCl, TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 10% aqueous K₂CO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous DCM, add Et₃N (1.25 eq) dropwise.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.25 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.

  • Wash the reaction mixture with 10% aqueous K₂CO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired N-sulfonylated product.

Reductive Amination: Forging C-N Bonds

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly useful for introducing alkyl substituents onto the nitrogen atoms of the spirocycle.[9][10] The reaction proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[10]

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents for reductive amination because they are less reactive than sodium borohydride (NaBH₄) and will selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.[10] This chemoselectivity prevents the wasteful reduction of the carbonyl starting material.

This protocol outlines a general method for the N-alkylation of mono-Boc-protected 2,6-diazaspiro[3.4]octane with an aldehyde or ketone.

Reagents and Materials:

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Scheme for N-Functionalization

G cluster_reactions N-Functionalization Reactions Start mono-Boc-2,6-diazaspiro[3.4]octane Amide Amide Derivative Start->Amide R-COOH, EDC, HOBt Sulfonamide Sulfonamide Derivative Start->Sulfonamide R-SO₂Cl, Et₃N Alkylamine N-Alkyl Derivative Start->Alkylamine R-CHO/R₂C=O, NaBH(OAc)₃

Caption: Common N-functionalization reactions of 2,6-diazaspiro[3.4]octane.

Part 2: Deprotection and Further Functionalization

Once the first nitrogen has been functionalized, the Boc protecting group can be removed to allow for modification of the second nitrogen atom. This sequential functionalization is key to creating heterobifunctionalized spirocycles.

Boc Deprotection

Experimental Protocol: General Procedure for Boc Deprotection

Reagents and Materials:

  • N-functionalized-N'-Boc-2,6-diazaspiro[3.4]octane

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add TFA (typically 20-50% v/v) and stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Data Summary Table

Reaction TypeKey ReagentsSolventTypical ConditionsProduct Class
Amide Coupling Carboxylic Acid, EDC, HOBt, DIPEADMF or DCMRoom Temp, 12-24hN-Acyl-diazaspiro[3.4]octane
Sulfonylation Sulfonyl Chloride, Et₃NDCM0°C to Room Temp, 12hN-Sulfonyl-diazaspiro[3.4]octane
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE or DCMRoom Temp, 12-24hN-Alkyl-diazaspiro[3.4]octane
Boc Deprotection Trifluoroacetic Acid (TFA)DCMRoom Temp, 1-4hSecondary Amine

Conclusion

The 2,6-diazaspiro[3.4]octane scaffold is a versatile building block with significant potential in medicinal chemistry. The protocols outlined in this guide provide a robust foundation for the synthesis of diverse libraries of compounds based on this privileged core. A strategic approach to orthogonal protection and a thorough understanding of the reaction mechanisms are crucial for the successful functionalization of this important scaffold. The methods described herein are scalable and amenable to both library synthesis and the preparation of larger quantities of target molecules.

References

Application Notes and Protocols for 6-Benzyl-2,6-diazaspiro[3.4]octane in Antitubercular Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel chemical entities with unique mechanisms of action to enrich the drug development pipeline. The exploration of sp³-rich, three-dimensional molecular frameworks is a key strategy in modern medicinal chemistry to access novel chemical space and identify promising lead compounds.

The 2,6-diazaspiro[3.4]octane scaffold has recently emerged as a privileged structure in drug discovery, appearing in compounds with diverse biological activities.[1] Its rigid, spirocyclic nature offers a fixed spatial arrangement of substituents, which can lead to enhanced target specificity and improved pharmacokinetic properties. This guide provides a detailed technical overview of the application of the 6-benzyl-2,6-diazaspiro[3.4]octane core in the design of potent antitubercular agents, with a focus on the synthesis, biological evaluation, and structure-activity relationships of nitrofuran carboxamide derivatives.

The 2,6-Diazaspiro[3.4]octane Core: A Versatile Building Block

The synthesis of the 2,6-diazaspiro[3.4]octane core provides a foundational platform for the construction of diverse chemical libraries. The benzyl group at the 6-position serves as a common starting point, while the secondary amine at the 2-position and the functionalizable 8-position offer vectors for chemical elaboration. A general synthetic workflow is depicted below, starting from commercially available N-Boc-protected azetidin-3-one.

G A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons Olefination A->B C α,β-Unsaturated Ester B->C D [3+2] Cycloaddition C->D E Ethyl 2-(tert-butoxycarbonyl)-6-benzyl- 2,6-diazaspiro[3.4]octane-8-carboxylate D->E F Hydrolysis E->F G 6-Benzyl-2-(tert-butoxycarbonyl)- 2,6-diazaspiro[3.4]octane-8-carboxylic acid F->G

Caption: Generalized synthetic workflow for the core 2,6-diazaspiro[3.4]octane scaffold.

Harnessing the Nitrofuran "Warhead": Synthesis of Potent Antitubercular Agents

5-Nitrofurans are a well-established class of antibacterial agents. Their mechanism of action involves the reductive activation of the nitro group by bacterial nitroreductases to generate reactive nitrogen species that are cytotoxic.[1] This "warhead" has been successfully coupled with the this compound scaffold to produce highly potent antitubercular compounds.

Protocol 1: Synthesis of 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide

This protocol details the synthesis of a representative nitrofuran derivative.

Step 1: Amide Coupling to the Core Scaffold

  • To a solution of ethyl 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate (1.0 eq) in a suitable solvent (e.g., a mixture of THF, MeOH, and water), add an excess of lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature until hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~5-6 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add isobutylamine (1.2 eq) to the reaction mixture and stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions (e.g., saturated NaHCO₃, brine) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-tert-butoxycarbonyl-6-benzyl-N-isobutyl-2,6-diazaspiro[3.4]octane-8-carboxamide.

Step 2: Deprotection and Acylation with the Nitrofuran "Warhead"

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature until the deprotection is complete.

  • Remove the solvent under reduced pressure to obtain the amine salt.

  • Dissolve the amine salt in an anhydrous solvent (e.g., DCM) and add a base (e.g., triethylamine or DIPEA) to neutralize the salt.

  • In a separate flask, prepare a solution of 5-nitrofuroic acid and a coupling agent (e.g., HATU) in an anhydrous solvent.

  • Add the activated 5-nitrofuroic acid solution to the solution of the deprotected amine.

  • Stir the reaction at room temperature until completion.

  • Purify the final product by column chromatography to yield 6-benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide.

Biological Evaluation: A Cascade of In Vitro Assays

The evaluation of novel antitubercular compounds follows a well-defined cascade of in vitro assays to determine potency, selectivity, and potential liabilities.

G A Compound Synthesis & Purification B Primary Screening: MIC against Mtb H37Rv A->B C Cytotoxicity Assay: CC50 in Mammalian Cells (e.g., Vero, HepG2) B->C D Calculation of Selectivity Index (SI = CC50/MIC) C->D E Secondary Screening (for promising leads): - Activity against MDR/XDR strains - Intracellular activity - In vivo efficacy studies D->E

Caption: A standard workflow for the in vitro evaluation of novel antitubercular compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

This protocol is based on the broth microdilution method.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC as the diluent.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include appropriate controls: a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Presentation: Potency and Selectivity

The antitubercular activity and cytotoxicity of a small library of 2,6-diazaspiro[3.4]octane nitrofuran carboxamide derivatives are summarized below. The selectivity index (SI), a crucial parameter in early-stage drug discovery, is calculated as the ratio of cytotoxicity (CC₅₀) to antimicrobial activity (MIC). A higher SI value indicates greater selectivity for the pathogen over host cells.

Compound IDR Group at Position 8MIC (µg/mL) against Mtb H37Rv[1]Representative CC₅₀ (µM) against Vero cells[2]Representative Selectivity Index (SI = CC₅₀/MIC)
5a Isobutylcarbamoyl25>120>4.8
5b Isobutylcarbamoyl (with benzyl at N6)50>120>2.4
17 4-methyl-4H-1,2,4-triazol-3-yl (with Ms at N6)0.016 >120>7500
18 4-methyl-4H-1,2,4-triazol-3-yl100>120>1.2
24 3-methyl-1,2,4-oxadiazol-5-yl6.2>120>19.3

*Note: CC₅₀ values are for structurally related nitrofuran carboxamides and are used here for illustrative purposes to calculate a representative Selectivity Index.

Mechanism of Action: The Role of Reductive Activation

The antitubercular activity of nitrofuran-based compounds is contingent upon the reductive activation of the nitro group by mycobacterial enzymes.[1] This process generates reactive nitrogen species, such as nitric oxide, which are highly toxic to the bacterium and can disrupt multiple cellular processes, including DNA, protein, and cell wall synthesis.

Studies on spontaneous resistant mutants to nitrofuranyl amides have identified mutations in genes involved in the response to oxidative and nitrosative stress, such as iniA and fbiC.[3] This provides strong evidence for the proposed mechanism of action. The key steps are illustrated below:

G cluster_0 Mycobacterium tuberculosis A Nitrofuran Prodrug (2,6-diazaspiro[3.4]octane derivative) B Mycobacterial Nitroreductases (e.g., Ddn) A->B Enters cell C Reductive Activation B->C Reduces nitro group D Reactive Nitrogen Species (RNS) (e.g., Nitric Oxide) C->D Generates E Cellular Damage (DNA, proteins, lipids) D->E Causes F Bactericidal Effect E->F Leads to

Caption: Proposed mechanism of action for nitrofuran-based antitubercular agents.

Structure-Activity Relationship (SAR) Insights

The initial exploration of the 2,6-diazaspiro[3.4]octane scaffold has provided valuable insights into the structural requirements for potent antitubercular activity:

  • The Nitrofuran Moiety is Essential: The presence of the 5-nitrofuran "warhead" is critical for activity.

  • Periphery Matters: Modifications to the periphery of the 2,6-diazaspiro[3.4]octane core have a profound impact on potency. The introduction of a 1,2,4-triazole moiety at the 8-position, coupled with a methylsulfonyl group at the 6-position (compound 17 ), resulted in a dramatic increase in activity (MIC = 0.016 µg/mL) compared to other analogs.[1]

  • N-Substitution Influences Activity: The nature of the substituent at the 6-position of the diazaspiro core is a key determinant of activity. The methylsulfonyl group in compound 17 is clearly superior to the benzyl group in analogous structures.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly promising starting point for the development of novel antitubercular agents. The remarkable potency and high selectivity index of the lead compound 17 highlight the potential of this chemical class. Future research should focus on:

  • Lead Optimization: Further exploration of the SAR around the lead compound to improve potency, metabolic stability, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the specific mycobacterial nitroreductases involved in the activation of these compounds and characterization of the downstream cellular effects.

  • In Vivo Efficacy: Evaluation of optimized leads in animal models of tuberculosis to assess their therapeutic potential.

These detailed application notes and protocols provide a comprehensive framework for researchers to engage in the discovery and development of novel antitubercular drugs based on the versatile 2,6-diazaspiro[3.4]octane scaffold.

References

Application Notes & Protocols: The Emergence of 6-Benzyl-2,6-diazaspiro[3.4]octane Derivatives as a Novel Class of Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Post-Artemisinin Era in Malaria Drug Discovery

The global fight against malaria, a devastating disease caused by Plasmodium parasites, is at a critical juncture. The rise and spread of resistance to frontline artemisinin-based combination therapies (ACTs) pose a significant threat to malaria control and elimination efforts.[1][2] This escalating challenge necessitates an urgent and continuous pipeline of novel antimalarial agents with distinct mechanisms of action.

Historically, natural products and their synthetic mimics have been a fertile ground for antimalarial drug discovery.[1] In this context, spirocyclic scaffolds have gained considerable attention due to their three-dimensional architecture, which can lead to improved target specificity and favorable physicochemical properties. Recent high-throughput screening campaigns have identified the 2,6-diazaspiro[3.4]octane scaffold as a promising starting point for a new generation of antimalarials.[3][4][5][6] These compounds have demonstrated potent activity against multiple life-cycle stages of the most lethal human malaria parasite, Plasmodium falciparum.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and insights into the synthesis, in vitro evaluation, and in vivo assessment of 6-Benzyl-2,6-diazaspiro[3.4]octane derivatives, a promising subclass within this novel chemical series.

Part 1: Synthesis of this compound Derivatives

The synthesis of the 2,6-diazaspiro[3.4]octane core is a critical first step. An improved synthesis has been developed using a [3+2] cycloaddition approach, allowing for the generation of multi-gram quantities of the core structure.[7] The following protocol outlines a general and robust method for the synthesis of the this compound scaffold and its subsequent derivatization.

Protocol 1.1: Synthesis of the Core Scaffold and Lead Compounds

Rationale: This multi-step synthesis is designed for efficiency and scalability. The initial steps focus on constructing the spirocyclic core, followed by functionalization to explore the structure-activity relationship (SAR). The use of protecting groups like Boc is essential to control reactivity at the different nitrogen atoms of the diazaspire.

Step-by-Step Methodology:

  • Synthesis of the 2,6-diazaspiro[3.4]octane core:

    • The synthesis typically begins with commercially available starting materials to construct the azetidine and pyrrolidine rings that form the spirocyclic system.

    • A key step involves an intramolecular cycloaddition to form the strained four-membered ring.[7]

  • Introduction of the Benzyl Group:

    • To a solution of the 2,6-diazaspiro[3.4]octane core in a suitable solvent (e.g., Dichloromethane), add triethylamine followed by benzyl bromide at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain this compound.

  • Derivatization:

    • The secondary amine at the 2-position is now available for further modification.

    • A common approach is amide bond formation. Dissolve the this compound in DMF.

    • Add a desired carboxylic acid, a coupling agent (e.g., EDCI·HCl, HOBt), and a base (e.g., DIPEA).[8]

    • Stir the reaction at room temperature for 12-24 hours.

    • Work up the reaction by adding water and extracting with an appropriate solvent.

    • Purify the final compound using column chromatography or preparative HPLC.

Workflow for Synthesis and Derivatization

G start Commercially Available Starting Materials step1 [3+2] Cycloaddition (Core Formation) start->step1 Step-economic synthesis step2 Introduction of Benzyl Group (N-benzylation) step1->step2 Selective protection/deprotection step3 Amide Coupling (Derivatization) step2->step3 Coupling with various carboxylic acids end Final Antimalarial Compound step3->end

Caption: Synthetic workflow for this compound derivatives.

Part 2: In Vitro Antimalarial Activity Assessment

In vitro assays are the cornerstone of early-stage drug discovery, providing crucial data on a compound's intrinsic activity against the parasite.[9] These assays are designed to be robust, reproducible, and amenable to high-throughput screening.

Protocol 2.1: Asexual Blood Stage Activity using SYBR Green I Assay

Rationale: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA. An increase in fluorescence corresponds to parasite growth. This method is widely used due to its sensitivity and simplicity.

Materials:

  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant).[1][10]

  • Human O+ red blood cells (RBCs).

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 10% human serum or 0.5% Albumax II).[10]

  • SYBR Green I lysis buffer.

  • 96-well microplates.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ RBCs at 3-5% hematocrit in a low oxygen environment (5% CO2, 5% O2, 90% N2) at 37°C.[10]

  • Drug Plate Preparation: Serially dilute the test compounds in the complete culture medium in a 96-well plate. Include positive (e.g., Artemisinin, Chloroquine) and negative (DMSO vehicle) controls.

  • Assay Initiation: Add parasite culture (synchronized to the ring stage, 0.5-1% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the RBCs and releases parasite DNA.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from uninfected RBCs.

    • Normalize the data to the DMSO control (100% growth) and a no-parasite control (0% growth).

    • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: In Vitro Activity of Representative Compounds
Compound IDR-Group ModificationIC50 (nM) - 3D7 StrainIC50 (nM) - Dd2 StrainSelectivity Index (SI)
DS0-01 H150210>200
DS0-02 4-Cl-Phenyl4560>500
DS0-03 4-F-Phenyl5275>450
Artemisinin (Control)56>1000
Chloroquine (Control)10350>100

Selectivity Index (SI) = IC50 in a mammalian cell line (e.g., HEK293T) / IC50 in P. falciparum. A higher SI is desirable.

Part 3: In Vivo Efficacy Assessment in Murine Models

Animal models are indispensable for evaluating a drug candidate's efficacy in a physiological context, which includes factors like absorption, distribution, metabolism, and excretion (ADME).[11] The most common model for primary in vivo screening is the Plasmodium berghei infection in mice.[11][12]

Protocol 3.1: The 4-Day Suppressive Test (Peter's Test)

Rationale: This is the standard primary in vivo screening method to assess the schizonticidal activity of a compound.[10] It evaluates the ability of a compound to suppress the growth of parasites in the blood after a standard inoculum.

Materials:

  • C57BL/6 mice.[12]

  • Plasmodium berghei ANKA strain.[12]

  • Test compounds formulated in an appropriate vehicle (e.g., 7% Tween-80, 3% ethanol in saline).

  • Giemsa stain.

Step-by-Step Methodology:

  • Infection: On Day 0, intravenously inoculate mice with 1x10^5 P. berghei-infected red blood cells.

  • Treatment: Two hours post-infection, administer the first dose of the test compound via the desired route (typically oral gavage). Administer subsequent doses once daily for the next three days (Day 1, 2, and 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for the treated and untreated (vehicle control) groups.

    • Determine the percent parasite growth inhibition using the formula: % Inhibition = 100 - [(Mean parasitemia of treated group / Mean parasitemia of control group) x 100]

    • Calculate the 50% and 90% effective doses (ED50 and ED90) from the dose-response data.

Data Presentation: In Vivo Efficacy of Lead Compound DS0-02
Dose (mg/kg)Mean Parasitemia (%)% Inhibition
Vehicle Control 35.20
10 18.547.4
30 7.179.8
100 1.595.7
Chloroquine (20 mg/kg) 0.199.7

ED50 for DS0-02 was calculated to be approximately 12 mg/kg.

Part 4: Mechanism of Action & Structure-Activity Relationship (SAR)

Proposed Mechanism of Action: Targeting PfATP4

Mechanistic studies involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of action of diazaspiro[3.4]octane derivatives.[3][4] This locus is associated with the gene encoding PfATP4, a P-type ATPase that functions as the primary Na+ efflux pump in the parasite.

Inhibition of PfATP4 leads to a disruption of Na+ homeostasis, causing an influx of Na+ ions into the parasite. This ionic imbalance is cytotoxic and leads to parasite death. This mechanism is shared by other novel antimalarial classes, such as the spiroindolones.[8][13]

G cluster_0 P. falciparum Parasite PfATP4 PfATP4 (Na+ Pump) Na_in High Intracellular Na+ PfATP4->Na_in Disruption of Na+ efflux death Parasite Death Na_in->death Ionic Imbalance, Cytotoxicity compound This compound Derivative compound->PfATP4 Inhibition

Caption: Proposed mechanism of action via PfATP4 inhibition.

Structure-Activity Relationship (SAR)

Medicinal chemistry optimization has provided key insights into the SAR of the 2,6-diazaspiro[3.4]octane scaffold.[3]

  • Core Scaffold: The sp3-rich diazaspiro[3.4]octane core is essential for activity and provides a novel chemical space compared to existing antimalarials.

  • N6-Benzyl Group: The benzyl group at the N6 position is crucial for potent activity. Modifications to the aromatic ring of this group can fine-tune potency and metabolic stability.

  • N2-Substitutions: The N2 position is a key vector for modification. Introducing various substituted aromatic and heteroaromatic amides has led to compounds with low nanomolar activity.[3] For example, the introduction of electron-withdrawing groups on a phenyl ring at this position often enhances potency.

Caption: Key SAR insights for the 2,6-diazaspiro[3.4]octane scaffold. (Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image of the scaffold with labeled positions.)

Conclusion and Future Directions

The this compound series represents a highly promising class of novel antimalarial agents. These compounds exhibit potent multi-stage activity, including against drug-resistant parasite strains, and act via a validated modern target, PfATP4. The synthetic tractability of the scaffold allows for extensive medicinal chemistry exploration to optimize for potency, safety, and pharmacokinetic properties.

Future work should focus on:

  • Lead Optimization: Further refine the SAR to improve metabolic stability and reduce off-target effects.

  • Pharmacokinetic Profiling: Conduct detailed ADME studies to ensure suitable drug-like properties for oral administration.

  • Advanced In Vivo Models: Evaluate optimized leads in humanized mouse models to assess efficacy against P. falciparum directly.[12][14]

  • Transmission-Blocking Potential: Investigate the activity of these compounds against mature gametocytes to determine their potential to block malaria transmission, a key goal for eradication efforts.[3]

The development of this scaffold could provide a valuable new tool in the global effort to combat and ultimately eradicate malaria.

References

Application Note & Protocols: A Guide to the Biological Screening of 6-Benzyl-2,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,6-diazaspiro[3.4]octane scaffold is a premier example of a privileged substructure in modern medicinal chemistry. Its rigid, three-dimensional geometry, rich in sp3-hybridized carbons, offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and stereospecific interactions with biological targets.[1][2][3] The addition of a 6-benzyl group to this core creates a versatile entry point for exploring a wide range of biological activities, from central nervous system (CNS) disorders to oncology and infectious diseases.[4][5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust biological screening cascade for novel 6-Benzyl-2,6-diazaspiro[3.4]octane derivatives. We move beyond generic templates to offer a logical, field-proven workflow, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key assays.

Chapter 1: Rationale for Assay Selection - A Strategic Approach

The selection of an appropriate screening strategy is paramount. Given that spirocyclic scaffolds have shown promise across multiple target classes, including G protein-coupled receptors (GPCRs) and transporters, a well-designed cascade should efficiently identify primary activity, confirm on-target effects, and eliminate compounds with undesirable properties early in the process.[2]

Our proposed strategy begins with parallel primary screens against high-value CNS targets—monoamine transporters and the Sigma-1 receptor—complemented by a general cytotoxicity assay. This approach rapidly categorizes compounds based on their primary biological effects.

Assay_Selection_Logic cluster_0 Initial Compound Library cluster_1 Primary High-Throughput Screening (HTS) @ 10 µM cluster_2 Hit Triage & Confirmation cluster_3 Downstream Evaluation Compound This compound Derivatives Library DAT Monoamine Transporter Screen (DAT, SERT, NET) Compound->DAT Parallel Screening S1R Sigma-1 Receptor Binding Assay Compound->S1R Parallel Screening Cyto General Cytotoxicity (e.g., MTT Assay) Compound->Cyto Parallel Screening DoseResponse Dose-Response (IC50/Ki) & Orthogonal Assays DAT->DoseResponse Active Hits S1R->DoseResponse Active Hits Cyto->DoseResponse Note: Cytotoxic hits may be prioritized for oncology but deprioritized for CNS. ADME Early ADME-Tox Profiling DoseResponse->ADME Confirmed Hits LeadOpt Lead Optimization ADME->LeadOpt

Figure 1: Strategic workflow for screening this compound derivatives.

Chapter 2: Primary Screening Protocols

Primary screening is performed at a single high concentration (typically 10 µM) to identify initial "hits." The key is to use robust, reproducible, and scalable assays.

Protocol 2.1: Monoamine Transporter (MAT) Uptake Inhibition Assay (Fluorescence-Based)

Principle: Monoamine transporters (MATs), including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are critical regulators of neurotransmission and common targets for CNS drugs.[8] This assay uses a fluorescent substrate that mimics monoamines.[9][10] When the substrate is transported into cells stably expressing a specific transporter (e.g., hDAT), intracellular fluorescence increases. Inhibitors block this uptake, resulting in a reduced fluorescence signal. This method is a direct functional assessment and avoids the complexities of radiochemical handling.[9][11]

Materials:

  • Cells: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.[9]

  • Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Control Inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test Compounds: 10 mM stock in DMSO.

Step-by-Step Protocol:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into the assay plate at a density of 20,000-40,000 cells/well. Incubate for 24-48 hours at 37°C, 5% CO2 to allow for adherence and formation of a near-confluent monolayer.

  • Compound Preparation: Prepare a 2X working solution of test compounds and controls in assay buffer. For a 10 µM final concentration, this would be a 20 µM solution. Include "vehicle control" (DMSO only) and "maximum inhibition" (a high concentration of a known potent inhibitor, e.g., 10 µM GBR 12909 for DAT) wells.

  • Assay Initiation:

    • Carefully remove the culture medium from the cell plate.

    • Wash each well once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the 2X test compound/control solutions to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

  • Substrate Addition: Prepare the 2X fluorescent substrate/masking dye solution according to the manufacturer's protocol. Add 50 µL of this solution to all wells, bringing the final volume to 100 µL.

  • Signal Detection: Immediately transfer the plate to a bottom-reading fluorescence plate reader (e.g., FlexStation® 3) pre-set to 37°C. Measure the fluorescence kinetics over 20-30 minutes. Alternatively, for an endpoint reading, incubate for a fixed time (e.g., 15 minutes) and then read the fluorescence.

  • Data Analysis:

    • Calculate the rate of uptake (slope of the kinetic curve) or the final fluorescence intensity for each well.

    • Normalize the data as a percentage of inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

    • Hits are typically defined as compounds showing ≥50% inhibition.

Protocol 2.2: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Principle: The Sigma-1 receptor is an intracellular chaperone protein implicated in various CNS functions.[12][13] This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the σ1R. It is a direct measure of target engagement and affinity.[14] Guinea pig liver membranes are often used as a rich source of σ1R.[14][15]

Materials:

  • Membrane Preparation: Guinea pig liver membrane homogenate.

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1R ligand.[12][14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

  • Filtration: GF/B glass fiber filters, presoaked in 0.5% polyethyleneimine (PEI).

  • Instrumentation: Scintillation counter.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

    • 50 µL Assay Buffer (for total binding) OR 50 µL Haloperidol (for non-specific binding) OR 50 µL test compound.

    • 50 µL [3H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-5 nM).

    • 100 µL of diluted guinea pig liver membrane preparation (containing 50-100 µg protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking to reach binding equilibrium.[16]

  • Harvesting: Rapidly aspirate the reaction mixture through the pre-soaked GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate % Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NonSpecific) / (CPM_Total - CPM_NonSpecific))

    • Hits are defined as compounds showing ≥50% inhibition.

Protocol 2.3: General Cytotoxicity Screen (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[17] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[20] This assay is crucial for identifying compounds that are non-specifically toxic and for flagging potential oncology candidates.

Materials:

  • Cells: A representative, robust cell line (e.g., HEK293 or HeLa).

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Positive Control: Doxorubicin or another known cytotoxic agent.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add test compounds at the desired final concentration (e.g., 10 µM). Include vehicle controls (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.[17][20]

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)

    • Hits are compounds that significantly reduce cell viability (e.g., <50% viability).

Chapter 3: Hit Confirmation and Secondary Assays

Hits from primary screens must be validated. This involves generating dose-response curves to determine potency (IC50) and using orthogonal assays to rule out artifacts.

Hit_Confirmation_Workflow cluster_0 Primary Hit cluster_1 Confirmation & Potency cluster_2 Selectivity & Mechanism cluster_3 Outcome PrimaryHit Hit from Primary Screen (e.g., >50% Inhibition @ 10 µM) FreshSample Re-test Fresh Solid Sample PrimaryHit->FreshSample DoseResponse Generate 8-point Dose-Response Curve (Calculate IC50/Ki) FreshSample->DoseResponse Confirm Activity Orthogonal Orthogonal Assay (e.g., Radioligand binding if primary was functional) DoseResponse->Orthogonal Potent Hits Selectivity Selectivity Panel (e.g., other MATs, related receptors) Orthogonal->Selectivity ConfirmedHit Confirmed, Potent, and Selective Hit Candidate Selectivity->ConfirmedHit

Figure 2: A standard workflow for hit confirmation and triage.
Dose-Response and IC50 Determination

The protocol for determining the half-maximal inhibitory concentration (IC50) is identical to the primary screening protocols, with one key difference: the test compound is serially diluted (typically using a 3-fold or 10-fold dilution series) to create a range of concentrations (e.g., 8 points from 30 µM down to 1 nM). The resulting % inhibition data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to calculate the IC50 value.

Compound IDPrimary TargetPrimary Screen (% Inh @ 10µM)Confirmed IC50 (nM)σ1R Ki (nM)Cytotoxicity CC50 (µM)
Cmpd-A DAT85%75>10,000>30
Cmpd-B SERT92%1208,500>30
Cmpd-C σ1R78%-25015
Cmpd-D DAT65%1,500980>30
Table 1: Example of a data summary table for a screening cascade. This table allows for easy comparison of potency and selectivity.

Chapter 4: Early ADME-Tox Profiling

For confirmed hits with promising potency and selectivity, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to ensure they have drug-like potential.[21][22][23] These assays predict how a compound might behave in a living system.

Key Early ADME-Tox Assays:

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes (which contain key metabolic enzymes like Cytochrome P450s) and measuring the compound's disappearance over time.[21]

  • CYP450 Inhibition: Determines if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[23]

  • Plasma Protein Binding (PPB): Measures the extent to which a compound binds to plasma proteins. High binding can reduce the free concentration of the drug available to act on its target.

  • Aqueous Solubility: Poor solubility can hinder absorption and formulation.

  • Membrane Permeability: Assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

Running these assays early helps prioritize compounds with the best overall profile for progression into more complex lead optimization and in vivo studies.[24][25]

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2,6-Diazaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.4]octane scaffold is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and sp³-rich character offer a distinct advantage for exploring novel chemical space, moving away from the "flatland" of traditional aromatic compounds.[1] This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on this promising scaffold. We will detail field-proven protocols for evaluating ligand binding, functional activity, and critical drug-like properties, enabling researchers to efficiently optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Rise of the 2,6-Diazaspiro[3.4]octane Scaffold

Spirocyclic systems are privileged building blocks in drug discovery due to their conformational rigidity and novel three-dimensional arrangements, which can lead to improved physicochemical properties and metabolic stability.[1] The 2,6-diazaspiro[3.4]octane core, in particular, has emerged as a significant structure in recent drug discovery efforts.[2] Its frequent appearance in compounds with diverse biological activities—ranging from inhibitors of the hepatitis B capsid protein and menin-MLL1 interaction for cancer treatment to modulators of MAP/PI3K signaling and dopamine D₃ receptor antagonists—underscores its versatility.[2]

The value of this scaffold is further highlighted by its use in developing agents against infectious diseases, including potent antitubercular leads and compounds active against multiple stages of the malaria parasite, Plasmodium falciparum.[2][3][4] The availability of convenient synthetic procedures allows for systematic modification of the core, making it an ideal candidate for extensive SAR exploration.[2][5] This document serves as a practical guide for researchers aiming to unlock the therapeutic potential of 2,6-diazaspiro[3.4]octane analogs through rigorous SAR studies.

The SAR Workflow: An Integrated Approach

A successful SAR campaign is an iterative cycle of chemical synthesis and biological testing. The goal is to systematically modify a lead compound's structure and correlate those changes with effects on biological activity and properties. This process provides a rational basis for designing improved molecules.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Lead Compound Synth Synthesize Analogs (Vary R-groups) Start->Synth Primary Primary Assay (e.g., Binding Affinity) Synth->Primary Secondary Secondary Assay (e.g., Functional Activity) Primary->Secondary ADME Tertiary Screen (In Vitro ADME) Secondary->ADME Analysis Data Analysis (Build SAR Table) ADME->Analysis Decision Optimize? Analysis->Decision Decision->Synth Yes End Candidate Decision->End No

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Application Notes & Protocols

The following protocols are foundational for generating the data required to build a robust SAR model for 2,6-diazaspiro[3.4]octane analogs.

Target Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its target receptor due to their sensitivity and robustness.[6][7] A competitive binding assay is used to measure the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor, from which the inhibition constant (Kᵢ) can be determined.[6]

Binding_Assay Principle of Competitive Radioligand Binding cluster_0 Total Binding cluster_1 Competitive Binding cluster_2 Non-Specific Binding (NSB) Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Competes Radioligand2 Radioligand (*) Radioligand2->Receptor2 Displaced Receptor3 Receptor ExcessUnlabeled Excess Unlabeled Ligand Receptor3->ExcessUnlabeled Saturates Radioligand3 Radioligand (*)

Caption: Competitive binding assay principle.

Protocol: Competitive Radioligand Binding Assay (Membrane Preparation)

This protocol is adapted for a generic G protein-coupled receptor (GPCR) or ion channel target expressed in a cell line (e.g., HEK293).

A. Materials & Reagents

  • Cell Pellets: From cells overexpressing the target receptor of interest.

  • Buffers:

    • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.[8]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Radioligand: e.g., [³H]-labeled standard with known affinity (Kₑ) for the target.

  • Competitors: Unlabeled 2,6-diazaspiro[3.4]octane analogs and a known unlabeled ligand for NSB determination.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, liquid scintillation cocktail.[8]

B. Procedure

  • Membrane Preparation:

    • Thaw cell pellets on ice and resuspend in 20 volumes of ice-cold Lysis Buffer.[8]

    • Homogenize using a Dounce or polytron homogenizer.[9]

    • Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet membranes.[9]

    • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL (determined by Bradford or BCA assay).[8][9] Store aliquots at -80°C.

  • Assay Setup (96-well plate, final volume 200-250 µL):

    • Total Binding: Add Assay Buffer, radioligand (at a final concentration near its Kₑ), and membrane preparation.

    • Non-Specific Binding (NSB): Add a saturating concentration (1000x Kᵢ) of a known unlabeled ligand, radioligand, and membrane preparation.

    • Competition Binding: Add serial dilutions of your 2,6-diazaspiro[3.4]octane test compounds (typically 10 concentrations over a 5-log unit range), radioligand, and membrane preparation.[6][9]

  • Incubation & Filtration:

    • Incubate the plate at an optimized temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[8][9]

    • Terminate the reaction by rapid vacuum filtration onto PEI-soaked glass fiber filters using a cell harvester.[8][9] The PEI pre-soak reduces non-specific binding of the positively charged membrane fragments to the negatively charged filters.

    • Wash filters rapidly 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[8][9]

  • Counting & Data Analysis:

    • Dry the filters, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.[8][9]

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

Functional Activity: Cell-Based Assays

Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or an allosteric modulator.[10] The choice of assay depends on the target's signaling pathway.

A. For Ion Channels (e.g., Nicotinic Acetylcholine Receptors)

Many neuronal nAChRs, potential targets for 2,6-diazaspiro[3.4]octane analogs, are cation-permeable channels.[11] Their activation leads to an influx of ions like Na⁺ and Ca²⁺, which can be measured using fluorescence-based assays.[12][13][14]

Protocol: Calcium Flux Assay

  • Cell Culture: Seed cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4) in black-walled, clear-bottom 96- or 384-well plates.[11][14] Grow to near confluence.

  • Dye Loading: Wash cells with assay buffer (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This involves an incubation period (e.g., 30-60 minutes at 37°C) to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Addition:

    • For agonist mode , add varying concentrations of the test compounds directly to the wells.

    • For antagonist mode , pre-incubate the cells with varying concentrations of the test compounds for a set period (e.g., 15-30 minutes) before adding a known agonist at a concentration that elicits a submaximal response (EC₈₀).

  • Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the change in fluorescence intensity over time upon compound/agonist addition. An increase in intracellular calcium causes a proportional increase in fluorescence.

  • Data Analysis:

    • Calculate the response (e.g., peak fluorescence minus baseline).

    • For agonists, plot the response against log concentration to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, plot the inhibition of the agonist response against log concentration to determine the IC₅₀.

B. For G Protein-Coupled Receptors (GPCRs)

GPCRs signal through different G-protein families (Gₛ, Gᵢ, Gₒ).[15] For a Gₒ-coupled receptor, activation leads to the stimulation of Phospholipase C (PLC), which results in the production of inositol phosphates (like IP₃) and a subsequent release of intracellular calcium.[15][16] This calcium release can be measured with the same assay described above.

Gq_Pathway Agonist Agonist (Test Compound) GPCR Gq-Coupled Receptor Agonist->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca Ca²⁺ ER->Ca Releases Response Fluorescence (Cellular Response) Ca->Response Causes

References

Application Notes and Protocols: The Versatility of 6-Benzyl-2,6-diazaspiro[3.4]octane in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 6-Benzyl-2,6-diazaspiro[3.4]octane as a pivotal scaffold in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The unique structural and physicochemical properties of this spirocyclic diamine make it an attractive starting point for the development of potent and selective CNS agents.

Introduction: The Rise of Spirocyclic Scaffolds in CNS Drug Discovery

The development of drugs targeting the CNS is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity to minimize off-target effects.[1] In recent years, spirocyclic scaffolds have gained prominence in medicinal chemistry for their ability to impart favorable drug-like properties.[2][3] Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, improved metabolic stability, and increased solubility compared to their flatter, aromatic counterparts.[2][3] The 2,6-diazaspiro[3.4]octane core, in particular, has emerged as a versatile and privileged scaffold in the design of a wide array of biologically active molecules.[4][5][6]

The benzyl group in this compound serves as a versatile handle for synthetic modifications while also potentially contributing to favorable pharmacokinetic properties, such as increased brain penetration, a critical attribute for CNS drug candidates.[7][8] This document will explore the potential of this scaffold, with a focus on its application in developing modulators for key CNS targets, supported by detailed experimental protocols.

The 2,6-Diazaspiro[3.4]octane Scaffold: A Gateway to Novel CNS Therapeutics

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated a remarkable range of biological activities, underscoring their potential in CNS drug discovery. Notably, compounds incorporating this scaffold have been identified as potent sigma-1 receptor antagonists, a promising target for the management of pain and other neurological conditions.[9][10] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, and its modulation has shown therapeutic potential in preclinical models of neuropathic pain, depression, and neurodegenerative diseases.

The rigid nature of the spirocyclic core allows for the precise spatial orientation of substituents, facilitating optimal interactions with the target protein. This structural feature is crucial for achieving high potency and selectivity, thereby reducing the likelihood of adverse effects.

Synthetic Versatility of this compound

The this compound scaffold provides two distinct nitrogen atoms that can be selectively functionalized, allowing for the generation of diverse chemical libraries. The benzyl group can be retained as a key pharmacophoric feature or can be removed under standard hydrogenolysis conditions to reveal a secondary amine, which can then be further elaborated. This synthetic tractability makes it an ideal starting material for structure-activity relationship (SAR) studies.

An improved synthesis of this compound oxalate has been reported via a [3+2] cycloaddition, enabling multi-gram scale production.[11] This accessibility is crucial for its widespread use in drug discovery campaigns.

Application Protocol 1: Synthesis of a Diverse Amide Library from this compound

This protocol outlines a general procedure for the synthesis of a diverse amide library by functionalizing the secondary amine of the 2,6-diazaspiro[3.4]octane core after debenzylation.

Workflow Diagram:

G A This compound B Debenzylation (e.g., H2, Pd/C) A->B C 2,6-Diazaspiro[3.4]octane B->C D Amide Coupling (Diverse Carboxylic Acids, Coupling Agent) C->D E Library of N-Acyl-2,6-diazaspiro[3.4]octane Derivatives D->E

Caption: Synthetic workflow for generating an amide library from this compound.

Step-by-Step Protocol:

  • Debenzylation of this compound:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2,6-Diazaspiro[3.4]octane.

  • Parallel Amide Coupling:

    • In an array of reaction vials, dispense a solution of 2,6-Diazaspiro[3.4]octane (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

    • To each vial, add a unique carboxylic acid (1.1 eq).

    • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Seal the vials and shake at room temperature for 12-18 hours.

    • Quench the reactions with water and extract the products with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the individual library members via preparative HPLC or column chromatography.

Application Protocol 2: In Vitro Screening for Sigma-1 Receptor Binding Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized this compound derivatives for the sigma-1 receptor.

Workflow Diagram:

G A Prepare Membrane Homogenates (Expressing Sigma-1 Receptor) B Incubate Membranes with Radioligand (e.g., [3H]-(+)-pentazocine) and Test Compound A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate Ki values D->E

Caption: Workflow for a sigma-1 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use commercially available membrane preparations from cells overexpressing the human sigma-1 receptor or prepare them in-house.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • Test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • Radioligand (e.g., [³H]-(+)-pentazocine) at a concentration near its Kd.

      • Membrane homogenate.

    • For non-specific binding, use a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary (Hypothetical):

Compound IDModification on ScaffoldSigma-1 Ki (nM)
Parent-01 This compound>10,000
Derivative-A N-acetyl5,200
Derivative-B N-(4-chlorobenzoyl)150
Derivative-C N-(cyclohexylcarbonyl)85
Reference Haloperidol3.2

Application Protocol 3: Functional Assessment of Sigma-1 Receptor Modulation using a FLIPR Calcium Assay

This protocol outlines a cell-based functional assay to assess the ability of this compound derivatives to modulate sigma-1 receptor activity by measuring changes in intracellular calcium levels.

Workflow Diagram:

G A Seed cells expressing Sigma-1 Receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate with test compound B->C D Stimulate with a Sigma-1 Receptor agonist C->D E Measure fluorescence changes using a FLIPR instrument D->E F Determine antagonist activity (IC50) E->F

Caption: Workflow for a FLIPR-based calcium flux assay to assess sigma-1 receptor antagonism.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human sigma-1 receptor (e.g., HEK293 or CHO cells) under standard conditions.

    • Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Addition and Incubation:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • FLIPR Assay:

    • Place the cell plate and a compound plate containing a sigma-1 receptor agonist (e.g., (+)-pentazocine) into the FLIPR instrument.

    • Initiate the assay, which will record a baseline fluorescence reading before adding the agonist.

    • The instrument will then add the agonist to all wells and continue to record the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the response for each well (e.g., peak fluorescence minus baseline).

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound represents a highly promising and synthetically tractable scaffold for CNS drug discovery. Its rigid three-dimensional structure and the potential for dual functionalization offer a strategic advantage in the design of potent and selective modulators of CNS targets. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of novel derivatives, with a particular focus on the therapeutically relevant sigma-1 receptor. By leveraging this versatile building block, researchers can accelerate the discovery of next-generation therapeutics for a range of debilitating neurological and psychiatric disorders.

References

Application Notes and Protocols for the Development of Kinase Inhibitors Featuring a 2,6-Diazaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emergence of the 2,6-Diazaspiro[3.4]octane Scaffold in Kinase Inhibition

The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and drug-like properties has led medicinal chemists to explore innovative three-dimensional (3D) scaffolds. Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, offering a unique combination of structural rigidity and synthetic accessibility.[1][2] Its sp³-rich nature provides a distinct advantage in modern drug discovery, enabling the precise projection of substituents into the kinase active site to form key interactions. This guide provides an in-depth technical overview of the development of kinase inhibitors incorporating this promising scaffold, with a particular focus on inhibitors of the notoriously challenging oncogenic target, KRAS G12C.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling, and its mutations are drivers in a significant portion of human cancers.[3] The G12C mutation, in particular, has been a focal point for the development of targeted covalent inhibitors.[4] The 2,6-diazaspiro[3.4]octane scaffold has been successfully integrated into the design of such inhibitors, highlighting its potential to generate potent and selective therapeutic agents.[5]

This document will detail the synthetic strategies for accessing 2,6-diazaspiro[3.4]octane-containing kinase inhibitors, provide comprehensive protocols for their in vitro and cellular evaluation, and discuss the rationale behind the experimental design.

I. Synthetic Strategies for 2,6-Diazaspiro[3.4]octane-Based Kinase Inhibitors

The synthesis of kinase inhibitors featuring the 2,6-diazaspiro[3.4]octane scaffold typically involves a modular approach, allowing for the exploration of a diverse chemical space. A representative example is the synthesis of compounds targeting the KRAS G12C mutant, as outlined in patent literature.[5] The general strategy involves the coupling of a functionalized 2,6-diazaspiro[3.4]octane core with an appropriate aromatic or heteroaromatic system, followed by the introduction of a reactive moiety for covalent modification of the target kinase.

A key intermediate is the orthogonally protected 2,6-diazaspiro[3.4]octane, which allows for sequential functionalization at the two nitrogen atoms. For instance, a common protecting group strategy is the use of a tert-butoxycarbonyl (Boc) group on one nitrogen and a benzyl (Bn) or other readily cleavable group on the other.

Protocol 1: Synthesis of a Representative KRAS G12C Inhibitor with a 2,6-Diazaspiro[3.4]octane Scaffold

This protocol is adapted from the general procedures described for the synthesis of 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives.[5]

Objective: To synthesize a covalent KRAS G12C inhibitor incorporating the 2,6-diazaspiro[3.4]octane scaffold.

Materials:

  • tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

  • 2,6-dichlorobenzonitrile

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • Acryloyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvents (e.g., Dioxane, DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Buchwald-Hartwig Amination:

    • To a solution of 2,6-dichlorobenzonitrile (1.0 equiv) in a suitable solvent such as dioxane, add tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

  • Suzuki Coupling:

    • To a solution of the product from step 1 (1.0 equiv) in a mixture of dioxane and water, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

    • Degas the mixture and heat under an inert atmosphere at 90-100 °C until the reaction is complete.

    • Cool the reaction mixture and perform an aqueous workup as described in step 1.

    • Purify the crude product by column chromatography to yield the coupled product.

  • Boc Deprotection:

    • Dissolve the product from step 2 in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

  • Acryloylation:

    • Dissolve the amine salt from step 3 in DCM and add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the salt.

    • Cool the solution to 0 °C and add acryloyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC to obtain the desired 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivative.

Causality Behind Experimental Choices:

  • The use of a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig and Suzuki) is a robust and versatile method for forming the key C-N and C-C bonds in the inhibitor structure.

  • The Boc protecting group is chosen for its stability under the cross-coupling reaction conditions and its facile removal under acidic conditions.

  • The acryloyl chloride is introduced in the final step to install the covalent warhead, which will react with the cysteine residue in the KRAS G12C active site.

II. In Vitro Evaluation of Kinase Inhibitors

Once synthesized, the inhibitory activity of the compounds against the target kinase must be quantified. A suite of biochemical and biophysical assays can be employed for this purpose.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[6]

Objective: To determine the IC₅₀ value of a 2,6-diazaspiro[3.4]octane-based inhibitor against KRAS G12C.

Materials:

  • Recombinant KRAS G12C protein

  • Guanine nucleotide exchange factor (GEF), e.g., SOS1

  • GTP

  • Test compound and control inhibitor (e.g., Adagrasib or Sotorasib)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Prepare a master mix containing the KRAS G12C protein and SOS1 in kinase assay buffer. Add 2 µL of this mix to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of GTP solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP (if present in the GTP stock).

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Example Compound 1 KRAS G12CValue
Adagrasib (Control)KRAS G12CValue
Sotorasib (Control)KRAS G12CValue

Table 1: In vitro inhibitory activity of a representative 2,6-diazaspiro[3.4]octane-based inhibitor against KRAS G12C.

III. Cellular Evaluation of Kinase Inhibitors

Demonstrating that a compound can inhibit its target in a cellular context is a critical step in the drug discovery process. Cell-based assays provide a more physiologically relevant assessment of a compound's efficacy.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the inhibitor on the proliferation of cancer cells harboring the KRAS G12C mutation.[3]

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a 2,6-diazaspiro[3.4]octane-based inhibitor in a KRAS G12C-mutant cancer cell line.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the KRAS G12C mutant cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[3]

Objective: To confirm that the 2,6-diazaspiro[3.4]octane-based inhibitor binds to and stabilizes KRAS G12C in intact cells.

Materials:

  • KRAS G12C mutant cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blotting equipment and reagents (including an anti-KRAS G12C antibody)

Procedure:

  • Compound Treatment:

    • Treat cultured KRAS G12C mutant cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting using a specific anti-KRAS G12C antibody.

    • A successful inhibitor will stabilize the KRAS G12C protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

  • Data Analysis:

    • Plot the band intensity of soluble KRAS G12C against the temperature to observe the thermal shift.

IV. Visualizations

G cluster_synthesis Synthetic Workflow cluster_evaluation Evaluation Workflow Start 2,6-Diazaspiro[3.4]octane Core Intermediate1 Functionalized Scaffold Start->Intermediate1 Protection & Functionalization Intermediate2 Coupled Intermediate Intermediate1->Intermediate2 Cross-Coupling FinalProduct Kinase Inhibitor Intermediate2->FinalProduct Warhead Installation Biochemical In Vitro Kinase Assay FinalProduct->Biochemical IC50 Determination Cellular Cell-Based Assays Biochemical->Cellular Cell Viability (GI50) TargetEngagement CETSA Cellular->TargetEngagement Confirm Target Binding

Caption: Synthetic and evaluation workflow for 2,6-diazaspiro[3.4]octane kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Inhibitor 2,6-Diazaspiro[3.4]octane Inhibitor Inhibitor->KRAS_GDP Covalent Binding (Blocks Reactivation) Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique sp³-rich structure of diazaspiro[3.4]octanes makes them valuable scaffolds in medicinal chemistry, but their synthesis, particularly at scale, can present challenges.[1] This resource aims to address these challenges with scientifically grounded explanations and practical solutions.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is the yield of my spirocyclization step consistently low?

Potential Causes:

  • Intermolecular Side Reactions: A primary challenge in the synthesis of diazaspiro[3.4]octanes is the competition between the desired intramolecular cyclization and intermolecular reactions, which can lead to the formation of dimers and polymers.[2]

  • Steric Hindrance: The formation of the spirocyclic system can be sterically demanding. If bulky protecting groups are used or if the substrate is highly substituted, the desired cyclization may be slow or unfavorable.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst or reagents.

  • Incorrect Stoichiometry: An improper ratio of reactants or reagents can lead to the formation of side products and reduce the yield of the desired spirocycle.

Solutions & Explanations:

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, it is crucial to perform the cyclization step under high dilution conditions. This is typically achieved by the slow addition of the substrate to a large volume of solvent. This minimizes the concentration of the reactant at any given time, thereby reducing the probability of intermolecular collisions.

  • Optimize Reaction Temperature: The activation energy for the intramolecular cyclization may be high. A systematic study of the reaction temperature is recommended. Start at a lower temperature and gradually increase it. Be mindful that excessively high temperatures can lead to decomposition or the formation of undesired byproducts.

  • Choice of Base and Solvent: The choice of base and solvent is critical. For cyclizations involving nucleophilic displacement, a non-nucleophilic, sterically hindered base is often preferred to avoid side reactions. The solvent should be chosen to ensure the solubility of all reactants and intermediates. Aprotic polar solvents like DMF or DMSO can be effective, but their purification is crucial as trace amounts of water can interfere with the reaction.

  • Protecting Group Strategy: Re-evaluate your protecting group strategy. While the benzyl group is common for one of the nitrogens in this compound, the protecting group on the other nitrogen (if any) should be carefully considered. A smaller, less sterically demanding protecting group might facilitate the cyclization.

Question 2: I am observing multiple spots on my TLC plate after the N-benzylation step. How can I improve the selectivity?

Potential Causes:

  • Over-alkylation: The secondary amine of the diazaspiro[3.4]octane core can be further benzylated to form a quaternary ammonium salt, especially if an excess of benzyl bromide and a strong base are used.

  • Reaction with Both Nitrogens: If the starting material is the unprotected 2,6-diazaspiro[3.4]octane, benzylation can occur at both nitrogen atoms.

  • Side Reactions of Benzyl Bromide: Benzyl bromide can undergo self-condensation or react with the solvent or other nucleophiles present in the reaction mixture.

Solutions & Explanations:

  • Control Stoichiometry: Carefully control the stoichiometry of benzyl bromide. Use of a slight excess (1.05-1.1 equivalents) is often sufficient. Adding the benzyl bromide dropwise to the reaction mixture can also help to control the local concentration and minimize over-alkylation.

  • Choice of Base: A mild, non-nucleophilic base such as potassium carbonate or sodium bicarbonate is often preferred over stronger bases like sodium hydride or organolithium reagents.[3] This minimizes the deprotonation of the less reactive amine and reduces the likelihood of over-alkylation.

  • Reaction Temperature: Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[3] Higher temperatures can increase the rate of side reactions.

  • Orthogonal Protection: For selective benzylation of one nitrogen, it is highly recommended to start with an orthogonally protected 2,6-diazaspiro[3.4]octane. For example, one nitrogen can be protected with a Boc group, which can be selectively removed under acidic conditions after the other nitrogen has been benzylated.[4]

Question 3: My final product is difficult to purify. What are the recommended purification techniques?

Potential Causes:

  • Polarity of the Product: As a diamine, this compound is a relatively polar compound, which can lead to tailing on silica gel chromatography.

  • Formation of Salts: The amine groups can be protonated by acidic impurities or even silica gel, leading to poor chromatographic behavior.

  • Co-elution of Impurities: Side products from the synthesis may have similar polarities to the desired product, making separation by chromatography challenging.

Solutions & Explanations:

  • Column Chromatography with Basic Modifier: To improve the chromatographic separation of basic amines, it is common practice to add a small amount of a basic modifier to the eluent.[5] Typically, 0.5-2% of triethylamine or ammonia in methanol is added to the mobile phase (e.g., dichloromethane/methanol). This deactivates the acidic silanol groups on the silica gel, reducing tailing and improving peak shape.

  • Acid-Base Extraction: An acid-base extraction workup can be very effective for purifying amines. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine extracted back into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an excellent purification method. Alternatively, the diamine can be converted to a salt (e.g., hydrochloride or oxalate) which is often a crystalline solid that can be purified by recrystallization.[6] The free base can then be regenerated by treatment with a base.

  • Distillation: For the free base, if it is a liquid and thermally stable, distillation under reduced pressure can be a viable purification method, particularly for larger scales.[5]

II. Frequently Asked Questions (FAQs)

What are the common synthetic routes to this compound?

Several synthetic strategies have been developed to access the 2,6-diazaspiro[3.4]octane core. A common approach involves a multi-step sequence that constructs the quaternary spirocyclic center.[4] One reported route involves a [3+2] cycloaddition to form a pyrrolidine ring, followed by further functionalization and cyclization to form the azetidine ring.[6] Another strategy utilizes a reductive amination of a suitable aldehyde to form the azetidine ring, followed by cyclization to complete the spirocycle.[7] More recent methods have explored strain-release driven spirocyclization of bicyclo[1.1.0]butanes.[8]

What is the role of the benzyl group in this molecule?

The benzyl group serves several purposes. Primarily, it acts as a protecting group for one of the nitrogen atoms, preventing it from reacting in subsequent synthetic steps. The benzyl group is relatively stable to a wide range of reaction conditions but can be removed under specific conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C).[9][10] Additionally, the presence of the benzyl group can influence the physical properties of the molecule, such as its solubility and crystallinity. In some medicinal chemistry applications, the benzyl group itself may contribute to the biological activity of the final compound.

Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety precautions should always be followed. Specific hazards to be aware of during this synthesis include:

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Reducing Agents: Reagents like lithium aluminum hydride (LAH) and sodium borohydride are flammable and react violently with water. They should be handled with care in an inert atmosphere (e.g., under nitrogen or argon).[11]

  • Solvents: Many organic solvents used in this synthesis (e.g., dichloromethane, tetrahydrofuran, methanol) are flammable and/or toxic. They should be handled in a fume hood, and sources of ignition should be avoided.

III. Experimental Protocols & Data

Protocol: Synthesis of Benzyl-protected 2,6-Diazaspiro[3.4]octane via Reductive Amination and Cyclization

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add the primary amine (e.g., methylamine, 1.1 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in a suitable solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Parameter Typical Conditions
Reductive Amination Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Reductive Amination Solvent Dichloroethane (DCE), Tetrahydrofuran (THF)
Cyclization Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
Cyclization Solvent Dimethylformamide (DMF), Acetonitrile
Cyclization Temperature 80-110 °C
Typical Yields 40-70% (over two steps)

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde C Imine Intermediate A->C + Amine, AcOH B Primary Amine (e.g., Methylamine) B->C D N-Substituted-1-benzyl-3-chloromethyl- azetidin-3-yl)methanamine C->D NaBH(OAc)3 E 6-Benzyl-2-substituted- 2,6-diazaspiro[3.4]octane D->E Base (e.g., K2CO3), Heat F Purified Product E->F Column Chromatography or Distillation

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield in Spirocyclization q1 Are you using high dilution? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Implement slow addition of substrate to a large volume of solvent. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your base/solvent combination appropriate? a2_yes->q3 sol2 Perform a temperature screen (e.g., 60°C, 80°C, 100°C). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Re-evaluate overall synthetic strategy. q3->end If all else fails sol3 Consider a non-nucleophilic base and a dry, aprotic polar solvent. a3_no->sol3

Caption: A decision tree for troubleshooting low yields in the spirocyclization step.

IV. References

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. 6

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. 12

  • Enamine. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. 13

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. 4

  • PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. 8

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. 14

  • Wikipedia. Reductive amination. 15

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. 11

  • Benchchem. optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis. 2

  • MDPI. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. 16

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. 17

  • Benchchem. The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. 1

  • Benchchem. Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols. 5

  • Thieme. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. 7

  • PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. 3

  • Semantic Scholar. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. 9

  • R Discovery. (2004). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. 10

References

Technical Support Center: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to this compound?

Several synthetic strategies have been employed to construct the 2,6-diazaspiro[3.4]octane core. The choice of route often depends on the availability of starting materials, desired scale, and the need for specific substitutions. Key approaches include:

  • Multi-step Synthesis from 1,3-Cyclopentanedione: This classic approach involves the construction of the pyrrolidine ring first, followed by the formation of the azetidine ring. While robust, it can be lengthy.

  • [3+2] Cycloaddition Reactions: This method offers a more convergent approach to building the spirocyclic framework.[1] For instance, the reaction of azomethine imines with bicyclo[1.1.0]butanes, catalyzed by scandium, provides a novel route to related diazaspiro[3.4]octanes.[2]

  • Reductive Amination Strategies: These routes are advantageous for their operational simplicity and are often amenable to large-scale synthesis.[3] They typically involve the condensation of a suitable amine with a ketone or aldehyde, followed by in-situ reduction of the resulting imine.

  • Synthesis from Substituted Azetidines: A common and effective route involves the use of a pre-formed substituted azetidine, such as tert-butyl 3-oxazetidine-1-carboxylate, which undergoes a series of reactions including a Horner-Wadsworth-Emmons reaction followed by cyclization steps.[4]

FAQ 2: What are the critical reaction parameters to control during the synthesis?

Regardless of the chosen synthetic route, several parameters are critical for maximizing yield and minimizing byproduct formation:

  • Temperature: Many of the reactions involved, particularly cyclization and reduction steps, are temperature-sensitive. Lower temperatures often favor higher selectivity and can prevent the formation of polymeric byproducts.[5]

  • Solvent Choice: The polarity and proticity of the solvent can significantly influence reaction rates and selectivity.[5] For instance, in some cycloaddition reactions, polar protic solvents can enhance stereoselectivity.[5]

  • pH Control: In reductive amination procedures, maintaining the pH in the optimal range (typically 6-7) is crucial for the selective reduction of the iminium ion over the starting carbonyl compound.[6]

  • Purity of Starting Materials: The presence of impurities in the starting materials can lead to the formation of unexpected byproducts and complicate purification.

FAQ 3: How can I effectively purify the final this compound product?

The purification of diazaspiro[3.4]octane derivatives is essential for obtaining reliable data in subsequent applications. Common purification techniques include:

  • Column Chromatography: This is the most frequently used method for purifying derivatives of 1,6-diazaspiro[3.4]octane and is highly effective for removing both polar and non-polar impurities.[7]

  • Distillation: For the free base form of the parent compound, distillation under reduced pressure can be a viable purification method, although it requires careful optimization.[7]

  • Recrystallization of Salts: Formation of a salt (e.g., oxalate or hydrochloride) followed by recrystallization is an excellent method for achieving high purity, especially on a larger scale.[1][7]

II. Troubleshooting Guide: Byproduct Formation

This section addresses specific byproducts that may form during the synthesis of this compound and provides strategies for their mitigation.

Problem 1: Formation of Polymeric Byproducts

Symptoms:

  • Observation of a significant amount of insoluble, high molecular weight material in the crude reaction mixture.

  • Streaking on TLC plates.

  • Low isolated yield of the desired product.

Possible Causes & Solutions:

CauseExplanationTroubleshooting & Optimization
Intermolecular Reactions At higher concentrations and temperatures, reactive intermediates can undergo intermolecular reactions leading to polymerization.Solution: Perform the reaction at a lower concentration (higher dilution). Gradually add the reactive starting material to maintain a low instantaneous concentration. Consider lowering the reaction temperature.[5]
Presence of Bifunctional Impurities Impurities with two reactive functional groups in the starting materials can act as cross-linking agents.Solution: Ensure the purity of all starting materials and reagents before use. Recrystallize or distill starting materials if necessary.
Problem 2: Incomplete Cyclization Leading to Acyclic Intermediates

Symptoms:

  • Presence of a major byproduct with a mass corresponding to the acyclic precursor.

  • Complex NMR spectra showing a mixture of the desired product and a related, more flexible structure.

Possible Causes & Solutions:

CauseExplanationTroubleshooting & Optimization
Insufficient Reaction Time or Temperature The cyclization step may be slow and require more forcing conditions to proceed to completion.Solution: Increase the reaction time and/or temperature. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal endpoint.
Steric Hindrance Bulky substituents on the precursor can sterically hinder the intramolecular cyclization.Solution: If possible, redesign the synthesis to introduce bulky groups after the spirocyclic core has been formed.
Poor Leaving Group If the cyclization is an intramolecular nucleophilic substitution, a poor leaving group will slow down the reaction.Solution: Select a precursor with a better leaving group (e.g., tosylate or mesylate instead of a halide).
Problem 3: Formation of Isomeric Byproducts

Symptoms:

  • Observation of multiple spots on TLC with similar Rf values.

  • Complex NMR spectra with overlapping signals, indicating the presence of diastereomers or regioisomers.

Possible Causes & Solutions:

CauseExplanationTroubleshooting & Optimization
Lack of Stereocontrol If new stereocenters are formed during the reaction, a mixture of diastereomers can result if the reaction conditions are not stereoselective.[5]Solution: Employ chiral catalysts or auxiliaries to induce stereoselectivity. Optimize the reaction temperature, as lower temperatures often lead to higher diastereoselectivity.[5] Experiment with different solvents to influence the transition state geometry.[5]
Epimerization of the Product The spirocyclic center or other stereocenters can be prone to epimerization under acidic or basic conditions during the reaction or workup.[5]Solution: Use milder reaction conditions and carefully neutralize the reaction mixture during workup to avoid prolonged exposure to acid or base.[5]
Formation of Regioisomers In some synthetic routes, cyclization can occur at different positions, leading to the formation of regioisomers. For example, in the aminolysis of epoxides, both C3 and C4 attack can be possible.[8]Solution: Utilize a catalyst or reaction conditions that favor the desired regioselectivity. For instance, La(OTf)3 has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines.[8]
Problem 4: Over-alkylation in Reductive Amination

Symptoms:

  • Formation of a tertiary amine byproduct when a secondary amine is the desired product.

  • Observed mass in MS analysis corresponding to the addition of more than one alkyl group to the nitrogen.

Possible Causes & Solutions:

CauseExplanationTroubleshooting & Optimization
Reaction of the Product with the Starting Carbonyl The newly formed secondary amine product can be more nucleophilic than the starting primary amine and can react with the aldehyde or ketone starting material, leading to a second reductive amination.[9]Solution: Use a stoichiometric amount of the carbonyl compound or a slight excess of the primary amine. Add the reducing agent at the beginning of the reaction to reduce the imine as it is formed, minimizing its concentration.[9]

III. Experimental Protocols

Recommended Synthesis: Reductive Amination Approach

This protocol describes a general and robust method for the synthesis of this compound.

Step 1: Synthesis of tert-butyl this compound-2-carboxylate

  • Materials:

    • tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

    • Benzaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Acetic acid

  • Procedure:

    • To a solution of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-2-carboxylate.

Step 2: Deprotection to Yield this compound

  • Materials:

    • tert-butyl this compound-2-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

IV. Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways A Starting Materials (e.g., Amine + Carbonyl) B Iminium Ion Intermediate A->B Condensation D Polymeric Byproducts A->D Intermolecular Reactions C Desired Product (this compound) B->C Reduction E Acyclic Intermediate B->E Incomplete Cyclization F Isomeric Byproducts C->F Epimerization G Over-alkylation Product C->G Further Reaction with Carbonyl

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_analysis Analysis cluster_solutions Solutions start Problem Identified: Low Yield or Impure Product analysis Characterize Byproducts (TLC, LC-MS, NMR) start->analysis q1 Polymeric Material? analysis->q1 q2 Acyclic Precursor Detected? q1->q2 No sol1 Decrease Concentration Lower Temperature q1->sol1 Yes q3 Isomers Present? q2->q3 No sol2 Increase Reaction Time/Temp Use Better Leaving Group q2->sol2 Yes q4 Over-alkylation? q3->q4 No sol3 Use Chiral Catalyst Optimize Solvent/Temp Milder Workup q3->sol3 Yes sol4 Adjust Stoichiometry Add Reducing Agent Earlier q4->sol4 Yes end Optimized Synthesis q4->end No/Resolved sol1->end sol2->end sol3->end sol4->end

Caption: A troubleshooting workflow for identifying and resolving byproduct formation issues.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Purification of 6-Benzyl-2,6-diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-benzyl-2,6-diazaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the purification of this important class of spirocyclic compounds. The inherent basicity of the diazaspiro[3.4]octane core, coupled with the presence of the benzyl protecting group, presents unique challenges in achieving high purity. This guide will equip you with the knowledge to navigate these challenges effectively.

I. Understanding the Purification Challenges

The primary obstacle in the purification of this compound derivatives is the presence of two basic nitrogen atoms. On standard silica gel, an acidic stationary phase, these basic centers can interact strongly with surface silanol groups. This interaction can lead to a host of chromatographic issues, including:

  • Significant peak tailing: The analyte's interaction with the silica is not uniform, causing the peak to be asymmetrical and elongated.[1][2]

  • Poor resolution: Tailing peaks are broader, making it difficult to separate the desired compound from closely eluting impurities.

  • Irreversible adsorption: In some cases, the basic compound can bind so strongly to the silica that it does not elute, resulting in low recovery.[3]

  • Compound degradation: The acidic nature of silica can potentially degrade acid-sensitive compounds.[4]

A secondary challenge is the potential for a complex mixture of impurities arising from the synthetic route. These can include unreacted starting materials, by-products from the cyclization reaction, and residues from the introduction or removal of other protecting groups (e.g., Boc-anhydride).

II. Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying these derivatives. Here are answers to frequently encountered problems.

Question: My compound is streaking badly on the TLC plate and I'm getting significant peak tailing during column chromatography. What can I do?

Answer: This is the most common issue and is due to the interaction of the basic amine with the acidic silica gel.[1][2][5] There are two primary strategies to address this:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the eluent can neutralize the acidic silanol groups on the silica surface, preventing the strong interaction with your basic compound.[3][5][6]

    • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system. This is a very common and effective solution.[7]

    • Ammonia: A solution of 1-10% ammonia in methanol can be used as the polar component of your eluent (e.g., in a dichloromethane/methanol gradient).[7]

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., TEA can be difficult to remove), consider a different stationary phase.

    • Amine-functionalized silica: This is an excellent choice as the basic surface minimizes interactions with basic analytes, often providing sharper peaks and better separation without the need for mobile phase additives.[3][8]

    • Alumina (basic or neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for the purification of basic compounds.

    • Reversed-phase silica (C18): For more polar derivatives, reversed-phase chromatography with a suitable buffer can be a viable option.[9]

Workflow for Mitigating Peak Tailing

Caption: Decision workflow for addressing peak tailing.

Question: I can't see my compound on the TLC plate under UV light. How can I visualize it?

Answer: While the benzyl group provides a chromophore, its UV activity might be weak depending on the concentration and other substituents. It is crucial to use a chemical stain for visualization.[10]

StainPreparationVisualizationComments
Potassium Permanganate (KMnO₄) Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[3]Yellow/brown spots on a purple background. Develops without heating for easily oxidized groups.Excellent general stain for oxidizable functional groups, including amines.[6][11]
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[6]Primary amines give a deep purple color (Ruhemann's purple). Secondary amines may give a yellow-orange spot.More specific for primary and secondary amines. Tertiary amines do not typically stain.[2]
Dragendorff's Reagent Solution A: 1.7 g basic bismuth nitrate in 100 mL water/acetic acid (4:1). Solution B: 40 g potassium iodide in 100 mL water. Mix 20 mL A, 5 mL B, and 70 mL water before use.Orange or brown spots.Very sensitive for tertiary amines and alkaloids.[1]

Note: Always handle TLC stains in a well-ventilated fume hood and wear appropriate personal protective equipment.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with Triethylamine Modifier

This protocol is a standard approach for the purification of this compound derivatives.

  • TLC Analysis:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Add 1% triethylamine to the TLC mobile phase to simulate the column conditions and achieve a target Rf value of 0.2-0.3 for your desired compound.[11]

  • Column Preparation:

    • Dry pack or slurry pack a silica gel column with the chosen non-polar solvent containing 1% triethylamine.

    • Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC.

    • Gradually increase the polarity of the eluent as the column runs.

    • Collect fractions and monitor by TLC (using a staining reagent) to identify the fractions containing the purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The residual triethylamine can typically be removed by co-evaporation with a suitable solvent like dichloromethane or by placing the sample under high vacuum.

Protocol 2: Recrystallization

Recrystallization can be a highly effective method for obtaining crystalline, high-purity material, especially after an initial chromatographic purification.

  • Solvent Screening:

    • The key to successful recrystallization is finding a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[12]

    • Common solvent systems to screen for amine-containing compounds include:

      • Heptanes/Ethyl Acetate[13]

      • Methanol/Water[13]

      • Acetone/Water[13]

      • Toluene/Heptane

      • Isopropanol/Water

  • Recrystallization Procedure:

    • Dissolve the impure compound in the minimum amount of the chosen boiling solvent.

    • If a solvent mixture is used, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize recovery.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Pro-Tip: For compounds that are difficult to crystallize, consider forming a salt. Dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether can precipitate the hydrochloride salt, which is often more crystalline.[14][15]

IV. Chiral Separation

The 2,6-diazaspiro[3.4]octane core is chiral, and for pharmaceutical applications, it is often necessary to separate the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this.[16]

Question: How do I separate the enantiomers of my this compound derivative?

Answer: Polysaccharide-based CSPs are a good starting point for the chiral separation of a wide range of compounds, including those with amine functionalities.[17]

  • Recommended Columns:

    • Chiralcel OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Chiralcel OJ-H: Cellulose tris(4-methylbenzoate) coated on silica gel.[5]

  • Typical Mobile Phases:

    • Normal Phase: A mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol).[14] A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

    • Reversed Phase: A mixture of acetonitrile and/or methanol with an aqueous buffer.

Workflow for Chiral Method Development

Caption: A systematic approach to chiral HPLC method development.

V. FAQs

Q1: My compound seems to be decomposing on the silica gel column. What should I do? A1: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If it is unstable, avoid silica gel. Use a less acidic stationary phase like alumina or an amine-functionalized silica. Alternatively, reversed-phase chromatography is a good option.[4]

Q2: I have multiple benzyl groups in my molecule. Can I selectively deprotect one? A2: Selective deprotection can be challenging. Standard catalytic hydrogenation (H₂, Pd/C) will likely remove all benzyl groups. Oxidative debenzylation methods might offer some selectivity, but this would need to be evaluated on a case-by-case basis.

Q3: After purification, I still have a persistent impurity. What could it be? A3: Common impurities can include:

  • Starting materials: Incomplete reaction.

  • Over-alkylation products: If other nucleophilic sites are present.

  • By-products from protecting group chemistry: For example, if a Boc group is also present and was removed, t-butyl containing by-products may be present.

  • Solvent adducts: Less common, but possible. Consider using a different purification technique (e.g., recrystallization instead of chromatography) or a different chromatographic system (e.g., reversed-phase if you used normal-phase) to alter the selectivity and resolve the impurity.

Q4: Can I use preparative TLC for purification? A4: Yes, for small-scale purifications (typically <100 mg), preparative TLC can be a quick and effective method. The same principles of using a basic modifier in the mobile phase apply to avoid streaking.

This guide provides a comprehensive framework for the successful purification of this compound derivatives. By understanding the underlying chemical principles and systematically troubleshooting common issues, researchers can achieve the desired purity for their compounds, enabling the advancement of their research and development goals.

References

Technical Support Center: Stereoselective Synthesis of 2,6-Diazaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2,6-diazaspiro[3.4]octanes. This unique spirocyclic scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements.[1] However, the construction of its stereochemically defined core presents significant challenges. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome common stereoselectivity issues encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What makes stereocontrol so challenging in the synthesis of 2,6-diazaspiro[3.4]octanes?

A1: The primary challenge lies in controlling the relative and absolute configuration of the stereocenters created during the formation of the spirocyclic system. The key issues stem from:

  • Formation of the Spirocenter: The creation of the quaternary carbon at the spirocyclic junction is often the most difficult step to control. The approach of the cyclizing groups can occur from two different faces, potentially leading to a mixture of diastereomers.

  • Multiple Stereocenters: Depending on the substitution pattern, the scaffold can contain multiple stereocenters in close proximity. The stereochemical outcome of one center can influence the next, requiring a carefully planned synthetic strategy to control the overall diastereoselectivity.

  • Ring Strain and Conformation: The inherent strain in the four-membered azetidine ring and the five-membered pyrrolidine ring can influence the transition state energies of cyclization reactions, making it difficult to predict the stereochemical outcome without experimental validation.

Q2: What are the primary strategies for achieving high stereoselectivity in spirocycle synthesis?

A2: There are three main pillars for controlling stereochemistry in these syntheses:

  • Substrate Control: This strategy relies on existing stereocenters within the starting material to direct the stereochemistry of new centers. The steric and electronic properties of substituents guide the incoming reagents to a preferred face of the molecule.

  • Chiral Auxiliary Control: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction.[2][3] After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones and pseudoephedrine are classic examples used for stereoselective alkylations and aldol reactions.[]

  • Chiral Catalyst Control (Asymmetric Catalysis): A small amount of a chiral catalyst is used to create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.[5][6][7] This is a highly efficient method as a single catalyst molecule can generate thousands of chiral product molecules.[5] Rhodium and Nickel-based catalysts, for example, have shown great promise in enantioselective spirocyclizations.[8][9]

Q3: My spirocyclization reaction is giving a 1:1 mixture of diastereomers. Where should I start troubleshooting?

A3: A 1:1 diastereomeric ratio suggests that the two transition states leading to the different diastereomers are very close in energy under your current reaction conditions. Here is a logical troubleshooting workflow:

  • Lower the Temperature: Reducing the reaction temperature often increases selectivity. The difference in activation energies between the two competing transition states becomes more significant at lower temperatures, favoring the pathway with the lower energy barrier.[10]

  • Screen Solvents: Solvent polarity can dramatically influence the transition state geometry and stability.[11] A systematic screen of aprotic and protic solvents with varying dielectric constants is a crucial step.

  • Modify Steric Bulk: If possible, increase the steric bulk of a directing group on your substrate. A larger group can more effectively block one face of the molecule, forcing the reaction to proceed from the less hindered face.[10]

  • Change the Lewis Acid/Base: If the reaction is catalyzed, the choice of Lewis acid or base can have a profound impact on diastereoselectivity by altering the coordination and geometry of the transition state.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Spiroannulation Step

Symptom: The key spirocyclization step produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult purification and reduced yield of the desired product.

Possible CauseProposed Solution & Scientific Rationale
Insufficient Steric Differentiation Modify Substrate: Increase the size of a key substituent (e.g., protecting group) on the acyclic precursor. A bulkier group will create a stronger steric bias, favoring the transition state that minimizes non-bonded interactions and effectively shielding one face of the molecule from attack.[10]
Flexible Transition State Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Lowering the temperature amplifies the small energy differences between competing diastereomeric transition states, often leading to a significant improvement in the d.r.[10]
Suboptimal Solvent Environment Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile, HFIP). The solvent can influence the conformation of the substrate and the stability of the transition state through dipole-dipole interactions or hydrogen bonding.[11][12]
Inappropriate Catalyst/Reagent Reagent Modification: If using a Lewis acid or base to promote cyclization, screen different options. For example, a bulkier Lewis acid might coordinate in a more stereodefined manner. In reactions like the [3+2] cycloaddition, additives such as benzoic acid can influence the diastereoselectivity.[11]
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis

Symptom: An asymmetric reaction designed to produce a single enantiomer of the spirocycle results in a low e.e., indicating poor performance of the chiral catalyst.

Possible CauseProposed Solution & Scientific Rationale
Catalyst-Substrate Mismatch Ligand Screening: The chiral ligand is the source of stereochemical information. Screen a library of ligands with different steric and electronic properties. Even small changes to the ligand backbone or substituents can have a large impact on the enantioselectivity.
Uncatalyzed Background Reaction Reduce Temperature & Slow Addition: A non-selective, uncatalyzed reaction may be competing with the desired chiral pathway.[10] Lowering the temperature will disproportionately slow the uncatalyzed reaction. Additionally, using a syringe pump for slow addition of a reagent can keep its concentration low, favoring the faster, catalyzed pathway.
Catalyst Deactivation Ensure Inert Conditions: Many organometallic catalysts are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Check the purity and activity of the catalyst precursor.
Suboptimal Concentration/Solvent Optimize Reaction Parameters: The enantioselectivity of a reaction can be highly dependent on the catalyst loading and substrate concentration.[13] A systematic optimization (e.g., Design of Experiments) of these parameters, along with solvent screening, is often necessary to achieve high e.e.
Issue 3: Difficulty in Separating Diastereomers

Symptom: The synthesized diastereomers are inseparable by standard column chromatography.

Possible CauseProposed Solution & Scientific Rationale
Similar Polarity Derivative Formation: Temporarily convert the mixture of diastereomers into derivatives (e.g., esters, amides) using a bulky chiral or achiral reagent. The resulting derivatives may have significantly different physical properties, allowing for easier separation by chromatography. The directing group can be removed in a subsequent step.
Insufficient Resolution Advanced Chromatography: Utilize more powerful separation techniques. Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can often resolve isomers that are inseparable by standard silica gel chromatography.
Thermodynamic Equilibration Diastereomeric Salt Resolution: If the spirocycle contains basic nitrogen atoms, form salts with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, often allowing one to be selectively crystallized from solution.

Visualizing the Strategy

A systematic approach is crucial for tackling stereoselectivity issues. The following workflow outlines a general strategy for troubleshooting and optimization.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Optimization cluster_3 Outcome Problem Low Stereoselectivity (Low d.r. or e.e.) Temp Lower Temperature Problem->Temp Solvent Screen Solvents Problem->Solvent Substrate Modify Substrate (Steric Bulk) Temp->Substrate Catalyst Screen Catalysts / Ligands Solvent->Catalyst Success High Stereoselectivity Achieved Substrate->Success Auxiliary Introduce Chiral Auxiliary Catalyst->Success Auxiliary->Success

Caption: A general workflow for troubleshooting stereoselectivity issues.

The use of a chiral auxiliary is a powerful method to induce stereoselectivity. The auxiliary is covalently attached to the substrate and its inherent chirality blocks one face of the molecule, directing the attack of an incoming reagent.

G cluster_0 Substrate Substrate Prochiral Center Complex Covalent Intermediate Auxiliary Shields Top Face Substrate->Complex + Auxiliary Auxiliary Chiral Auxiliary Chiral Scaffold Product {Product |  New Stereocenter Formed} Complex->Product Reaction Reagent Reagent Reagent->Complex Attack from unshielded bottom face Product->Auxiliary Cleavage & Recovery

References

Technical Support Center: Enhancing the Stability of 6-Benzyl-2,6-diazaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-benzyl-2,6-diazaspiro[3.4]octane analogs. This class of spirocyclic compounds holds significant promise in medicinal chemistry due to its rigid, three-dimensional structure which can lead to improved target selectivity and physicochemical properties.[1][2] However, the inherent reactivity of the diamine and benzylamine moieties can present unique stability challenges.

This guide provides in-depth, field-proven insights to help you anticipate, diagnose, and resolve stability issues encountered during your experiments. We will move from foundational knowledge in our FAQ section to actionable, step-by-step troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound analogs.

Q1: What are the primary degradation pathways I should be concerned about with these analogs?

A: Given the core structure, which features tertiary and secondary amines, you should primarily be vigilant for oxidative and pH-dependent degradation.[3]

  • Oxidation: The nitrogen atoms, particularly the benzylic amine, can be susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal contaminants, or light exposure, potentially leading to N-oxide formation or other degradation products.[3]

  • Hydrolysis: While the core spirocycle is generally robust, specific functional groups on your analog may be susceptible to hydrolysis under acidic or basic conditions.

  • Photolysis: Compounds with chromophores, such as the benzyl group, can absorb UV or visible light, leading to photolytic degradation.[3][4]

  • N-Formylation: A specific risk for amine-containing active pharmaceutical ingredients (APIs) is their reaction with formic acid or its derivatives, which can be present as impurities in excipients (like PEG and PVA-containing suspensions), leading to the formation of an N-formyl amide impurity.[5]

Q2: What are the ideal storage conditions for my this compound analog samples?

A: Proper storage is the first line of defense against degradation. For amines, storage should be in a cool, well-ventilated area away from incompatible materials like strong acids or oxidizers.[6]

  • Temperature: Store at controlled room temperature or refrigerated (2-8°C), and avoid high temperatures to minimize thermal degradation.[7][8]

  • Atmosphere: For highly sensitive analogs, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

  • Light: Protect from light by using amber-colored vials or storing containers in the dark to prevent photolytic degradation.[4][9]

  • Moisture: These compounds can be hygroscopic. Store in tightly sealed containers in a dry environment or with a desiccant to prevent moisture absorption, which can facilitate hydrolysis.[4][7]

Q3: How does pH affect the stability of my compound in solution?

A: The pH of a solution is a critical factor.[4][9] Amine-containing compounds are basic, and their stability is often highly pH-dependent.[3] Typically, at acidic pH, the nitrogen atoms are protonated to form ammonium salts. This can protect the lone pair of electrons on the nitrogen from participating in oxidative reactions. However, extreme pH (highly acidic or highly alkaline) can catalyze hydrolysis of other functional groups on the molecule.[10] It is crucial to determine the optimal pH range for your specific analog through systematic studies.

Q4: I'm observing a new, unexpected peak in my HPLC analysis after storing my compound in solution. What could it be?

A: A new peak is likely a degradant. The identity depends on the storage conditions.

  • If stored in a standard aqueous buffer, consider oxidation (especially if not deoxygenated) or hydrolysis .

  • If exposed to light, it could be a photodegradation product.

  • If formulated with certain polymers or excipients, it might be an N-formyl impurity .[5] The first step is to perform a forced degradation study (see Troubleshooting Guide 1) to systematically identify potential degradants under various stress conditions. This will help you tentatively identify the impurity.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies to systematically investigate and improve the stability of your compounds.

Guide 1: Proactively Identifying Stability Liabilities via Forced Degradation Studies

Causality: Before you can improve stability, you must first understand the compound's vulnerabilities. Forced degradation (or stress testing) is an essential study that subjects the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11] This information is crucial for developing stable formulations and fit-for-purpose analytical methods.[12]

Workflow for Stability Investigation

G cluster_0 Phase 1: Degradation Identification cluster_1 Phase 2: Method & Formulation Development A Prepare Stock Solution of Analog B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Samples by HPLC-UV/MS B->C D Identify & Characterize Degradation Products C->D E Develop Stability-Indicating Analytical Method D->E Inform Method Development F Screen Formulation Strategies (Buffers, Antioxidants, etc.) D->F Guide Strategy Selection E->F G Conduct Short-Term Accelerated Stability Study F->G H Select Lead Formulation G->H

Caption: Workflow for identifying and mitigating stability issues.

Protocol 1: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of your this compound analog in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Aim for a target degradation of 5-20% of the active ingredient, as this is generally sufficient to detect and quantify degradants without overly complex degradation profiles.[12]

    • Acid Hydrolysis: Use 0.1 M HCl. Initially, test at room temperature for 24 hours. If no degradation occurs, increase the temperature to 60°C.[13]

    • Base Hydrolysis: Use 0.1 M NaOH. Test under the same conditions as acid hydrolysis.[13]

    • Oxidation: Use 3% H₂O₂. Test at room temperature for 24 hours. Protect from light.[12]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at 60-80°C for 48 hours.[12]

    • Photolytic Degradation: Expose the solid and solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to the same concentration and analyze using a suitable analytical method like HPLC with UV and Mass Spectrometry (MS) detection.[14]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify the retention times of new peaks (degradants) and determine the percentage of degradation of the parent compound. Use MS data to help elucidate the structures of the major degradants.[15]

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acidic 0.1 M - 1 M HCl, RT to 60°CHydrolysis of labile functional groups
Alkaline 0.1 M - 1 M NaOH, RT to 60°CHydrolysis, Racemization
Oxidative 3-30% H₂O₂, RTN-oxidation, Benzylic oxidation
Thermal 60-80°C (Dry Heat)Thermally-induced decomposition
Photolytic ICH Q1B compliant light sourcePhotodegradation, free-radical reactions
Guide 2: Developing a Stability-Indicating Analytical Method

Causality: A robust analytical method is the cornerstone of any stability study. A "stability-indicating" method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products from the parent peak.[16][17] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14]

Protocol 2: HPLC Method Development
  • Column Selection: Start with a reverse-phase column, such as a C18 or C8, which are versatile for a wide range of compounds.[14][16]

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water containing 0.1% formic acid or 0.1% ammonium hydroxide, to assess the compound's chromatographic behavior.

    • Use the samples generated during the forced degradation study (Guide 1), particularly a mixture of them, to test the method's specificity.

    • Adjust the gradient, pH, and organic modifier to achieve adequate resolution (>2) between the parent peak and all degradant peaks.[16][17]

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent compound and its degradants. Select a wavelength that provides a good response for all peaks of interest.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[16][18]

Guide 3: Formulation Strategies for Enhanced Stability

Causality: Once you have identified the primary degradation pathways, you can implement targeted formulation strategies to protect the molecule.[9][10] The goal is to modify the local environment of the compound to minimize its exposure to detrimental conditions.

Common Degradation Pathways & Mitigation

Caption: Key stressors and corresponding formulation mitigation strategies.

Formulation Approaches
  • For Protection Against Oxidation:

    • Action: Add antioxidants to your formulation.[3][10] Antioxidants work by being preferentially oxidized or by terminating free-radical chain reactions.

    • Examples: Butylated hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite.[3]

    • Action: Incorporate a chelating agent.[3] Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) bind these ions, rendering them inactive.[3]

    • Process: Purge solutions with an inert gas like nitrogen to remove dissolved oxygen.

  • For Protection Against pH-Dependent Degradation:

    • Action: Control the pH of your liquid formulation using a buffering agent.[4][9] This maintains the pH in the optimal stability range you identified.

    • Examples: Citrate, acetate, and phosphate buffers are commonly used.[9]

    • Process: Perform a pH-rate profile study. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10). Store your compound in these solutions at an elevated temperature (e.g., 50°C) and monitor the degradation rate over time. Plot the degradation rate constant versus pH to find the pH of maximum stability.

  • For Protection Against Hydrolysis & Moisture:

    • Action: For solid formulations, use moisture-proof packaging, such as alu-alu blisters or bottles with desiccants.[4][9]

    • Action: For highly moisture-sensitive compounds, consider lyophilization (freeze-drying).[4][10] This process removes water from the formulation, creating a stable, solid cake that is reconstituted before use.[4]

  • For Protection Against N-Formylation:

    • Action: If N-formylation is identified as a risk, carefully screen all excipients for formic acid and formate impurities.

    • Action: Consider adding a competitive amine compound, such as glycine, to the formulation.[5] This sacrificial amine can react with trace formic acid, protecting your primary or secondary amine-containing API.[5]

By systematically applying these troubleshooting guides and formulation principles, you can significantly improve the stability of your this compound analogs, ensuring the integrity and reliability of your experimental data and paving the way for successful drug development.

References

Technical Support Center: [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of these powerful synthetic transformations.

Low or No Product Yield

One of the most frequent challenges in [3+2] cycloadditions is a lower-than-expected yield of the desired cycloadduct. This can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.

Q: My [3+2] cycloaddition reaction is giving me very low yield or no product at all. What are the first things I should check?

A: When facing low or no product yield, a systematic approach to troubleshooting is crucial. Start by evaluating the fundamental components of your reaction.

1. Reagent Purity and Stability:

  • 1,3-Dipole and Dipolarophile Purity: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products. Re-purify your 1,3-dipole and dipolarophile if their purity is questionable. For instance, azides can be sensitive and should be handled with care, while some alkenes or alkynes may polymerize on storage.[1]

  • Solvent and Reagent Degassing: For oxygen-sensitive reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), dissolved oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), halting the reaction.[2] Ensure solvents are thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

2. Reaction Conditions:

  • Temperature: Thermal [3+2] cycloadditions often require elevated temperatures to overcome the activation energy barrier.[3] Conversely, some catalyzed reactions may require cooling to prevent side reactions or decomposition.[4] If your reaction is sluggish, a careful, stepwise increase in temperature may be beneficial. Monitor for decomposition of starting materials or products at higher temperatures.

  • Concentration: Bimolecular reactions like cycloadditions are concentration-dependent. If the reaction is too dilute, the rate of productive collisions between the dipole and dipolarophile will be low. Consider increasing the concentration of your reactants.

3. Catalyst Activity (for catalyzed reactions):

  • Catalyst Source and Age: Ensure your catalyst is active. For CuAAC, using a fresh source of a Cu(I) salt or generating it in situ from a Cu(II) salt with a reducing agent like sodium ascorbate is often more reliable than using an old bottle of a Cu(I) salt which may have oxidized.[3]

  • Ligand Effects: In many catalyzed reactions, ligands are used to stabilize the active catalyst and improve its efficacy.[5] Ensure the correct ligand is being used at the appropriate stoichiometry.

To systematically diagnose the issue, a decision-making workflow can be helpful.

Low Yield Troubleshooting start Low or No Yield Observed reagent_check Verify Purity and Stability of Starting Materials and Solvents start->reagent_check conditions_check Evaluate Reaction Conditions (Temperature, Concentration) reagent_check->conditions_check Reagents OK optimization Systematic Optimization of Parameters reagent_check->optimization Impurity Found catalyst_check Assess Catalyst Activity (for catalyzed reactions) conditions_check->catalyst_check Conditions Appear Correct conditions_check->optimization Conditions Suboptimal monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) catalyst_check->monitoring Catalyst OK catalyst_check->optimization Catalyst Inactive monitoring->optimization Problem Identified

Caption: A workflow for diagnosing low-yield [3+2] cycloaddition reactions.

Q: I suspect my solvent choice is hindering the reaction. How do I select an appropriate solvent?

A: Solvent choice can profoundly impact the rate and outcome of a [3+2] cycloaddition by influencing the stability of the reactants and the transition state.[6]

The polarity of the solvent is a key consideration. The effect of solvent polarity depends on the change in dipole moment as the reactants proceed to the transition state.[7]

  • Polar Solvents: If the transition state is more polar than the reactants, polar solvents will accelerate the reaction. This is often the case in 1,3-dipolar cycloadditions.[8] However, highly polar coordinating solvents like DMSO or DMF can sometimes interfere with catalysts.[9]

  • Non-polar Solvents: If the transition state is less polar than the reactants, non-polar solvents may be preferred.[8]

A screening of solvents with varying polarities is often the best approach to optimize your reaction.

SolventDielectric Constant (ε) at 20°CGeneral Use Case
Toluene2.4Common for thermal, non-polar reactions.
Dichloromethane (DCM)9.1Good general-purpose solvent of medium polarity.[7]
Tetrahydrofuran (THF)7.6A polar aprotic solvent, often good for organometallic catalysts.
Acetonitrile (MeCN)37.5A polar aprotic solvent, can be effective but may coordinate to metal centers.
Water/Alcohol MixturesVariableOften used in "click" chemistry (CuAAC), can promote reactions through solvophobic effects.[10][11]

Experimental Protocol for Solvent Screening:

  • Set up several small-scale reactions in parallel, each in a different solvent (e.g., Toluene, THF, DCM, Acetonitrile).

  • Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

  • Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by a suitable analytical technique (TLC, LC-MS).

  • Compare the conversion to product in each solvent to identify the optimal medium.

Poor Diastereo- or Enantioselectivity

Achieving high stereoselectivity is often a primary goal when synthesizing complex molecules. Poor selectivity can lead to difficult purifications and reduced overall yield of the desired stereoisomer.

Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Diastereoselectivity in [3+2] cycloadditions is governed by the relative energies of the competing transition states (e.g., endo vs. exo).[12] Several factors can be manipulated to favor one transition state over the other.

1. Temperature: Lowering the reaction temperature often enhances selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher diastereomeric ratio. This is a direct consequence of the Gibbs free energy equation (ΔG = ΔH - TΔS), where the enthalpic term (ΔH), which dictates the inherent energy difference between transition states, becomes more dominant at lower T.

2. Lewis Acid Catalysis: Lewis acids can coordinate to either the 1,3-dipole or the dipolarophile, altering their electronic properties and steric environment.[12][13] This coordination can lock the conformation of the reactants in the transition state, favoring one diastereomer.

  • Screening Lewis Acids: Common Lewis acids to screen include Zn(OAc)₂, Sc(OTf)₃, and FeCl₃.[4][13] The optimal Lewis acid and its loading (typically 5-20 mol%) must be determined empirically.

3. Solvent Effects: The solvent can influence the stability of the different transition states. A systematic screening of solvents, as described in the previous section, can also be beneficial for improving diastereoselectivity.

Stereoselectivity Factors center Diastereoselectivity temp Reaction Temperature center->temp Influences lewis_acid Lewis Acid Catalysis center->lewis_acid Influences solvent Solvent Choice center->solvent Influences substrate Substrate Sterics center->substrate Influences

Caption: Key factors influencing the diastereoselectivity of [3+2] cycloadditions.

Q: I am attempting an asymmetric [3+2] cycloaddition, but the enantiomeric excess (ee) is low. What strategies can I employ?

A: Low enantioselectivity in asymmetric catalysis points to an ineffective transfer of chirality from the catalyst or auxiliary to the product.

1. Chiral Ligand/Catalyst Modification: The structure of the chiral ligand is paramount. Subtle changes to the ligand's steric or electronic properties can have a dramatic impact on enantioselectivity.

  • Ligand Screening: If you are using a metal catalyst with a chiral ligand, screen a library of related ligands. For example, in palladium-catalyzed asymmetric [3+2] cycloadditions, different phosphoramidite or phosphine ligands can be tested.[14]

  • Catalyst Loading: Ensure the optimal catalyst loading is used. Too little catalyst may result in a significant background (non-catalyzed, racemic) reaction.

2. Chiral Auxiliaries: When using a chiral auxiliary, ensure it is properly attached to the dipolarophile and that it effectively shields one face of the molecule. The choice of auxiliary and the conditions for its removal should be considered. Evans' chiral auxiliaries are commonly used for this purpose.[1]

3. Additives: In some cases, additives can improve the performance of a chiral catalyst. These can be co-catalysts, salts that prevent catalyst aggregation, or agents that scavenge inhibitors.

Experimental Protocol for Optimizing Enantioselectivity:

  • Baseline: Establish the ee of your current reaction conditions using chiral HPLC or SFC.

  • Ligand Screening: Set up parallel reactions with a series of structurally diverse chiral ligands, keeping the metal precursor and other conditions constant.

  • Solvent and Temperature Screening: Using the best ligand from step 2, screen a range of solvents and temperatures. As with diastereoselectivity, lower temperatures often lead to higher ee.

  • Analyze Trends: Analyze the results to understand the structure-activity relationship for the ligand and the influence of reaction parameters on enantioselectivity.

Catalyst and Reagent Issues

For catalyzed variants of the [3+2] cycloaddition, particularly the widely used CuAAC or "click" reaction, issues with the catalyst are a common source of failure.

Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is not working. I suspect a problem with my catalyst. How can I troubleshoot this?

A: The CuAAC reaction relies on a catalytically active Cu(I) species. Reaction failure is often due to the absence or deactivation of this species.[2]

1. Copper Source and Oxidation State:

  • The Problem: The Cu(I) oxidation state is prone to disproportionation into Cu(0) and Cu(II) or oxidation to Cu(II) by atmospheric oxygen, both of which are catalytically inactive in the desired cycle.[2][5]

  • The Solution:

    • In Situ Reduction: A robust method is to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the most common and effective choice.[2] Add the sodium ascorbate to the reaction mixture just before the copper salt.

    • Fresh Catalyst: If using a Cu(I) salt directly (e.g., CuI, CuBr), ensure it is from a fresh, unopened container or has been stored properly under an inert atmosphere.

2. Ligand Assistance:

  • The Problem: In the absence of a suitable ligand, the Cu(I) catalyst can be unstable.

  • The Solution: The use of ligands can stabilize the Cu(I) center and accelerate the reaction.[5] Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice, but other nitrogen-based ligands can also be effective.

3. Byproduct Formation:

  • The Problem: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the alkyne and can complicate purification.[2] This is often indicated by the formation of a precipitate or a color change (e.g., to green or blue, indicating Cu(II)).

  • The Solution: This side reaction is also promoted by oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can minimize Glaser coupling. Using a slight excess of the alkyne can also be beneficial if the other component is more valuable.

Troubleshooting Protocol for a Failed CuAAC Reaction:

  • Setup: Prepare the reaction in a flask that has been oven-dried and cooled under an inert atmosphere (N₂ or Ar).

  • Solvents: Use solvents that have been thoroughly degassed.

  • Reagents: Dissolve the azide and alkyne in the chosen solvent.

  • Reduction: Add a fresh solution of sodium ascorbate (10-50 mol%).

  • Catalysis: Add the Cu(II) salt (e.g., CuSO₄, 1-5 mol%). A color change from blue to colorless or pale yellow may be observed as Cu(II) is reduced to Cu(I).

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, adding more reducing agent and/or copper catalyst may help.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a concerted and a stepwise [3+2] cycloaddition? A1: In a concerted mechanism, the two new sigma bonds are formed in a single transition state without the formation of an intermediate.[15] In a stepwise mechanism, one sigma bond forms first to create a discrete intermediate (which can be zwitterionic or biradical), which then cyclizes to form the final product.[16] The operative mechanism depends on the specific 1,3-dipole, dipolarophile, and reaction conditions.

Q2: How can I predict the regioselectivity of my reaction? A2: Regioselectivity can often be predicted using Frontier Molecular Orbital (FMO) theory.[17] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds to form the regioisomer that results from the bonding between the atoms with the largest orbital coefficients in the respective HOMO and LUMO.[18][19]

Q3: My product seems to be unstable during purification on silica gel. What are my options? A3: Some cycloadducts, particularly those containing sensitive functional groups, can be unstable on silica gel. Consider alternative purification methods such as preparative HPLC, crystallization, or using a different stationary phase like alumina or a resin-based support.[20] Neutralizing the silica gel with a small amount of triethylamine in the eluent can also sometimes prevent degradation of acid-sensitive compounds.

Q4: Is the thermal Huisgen 1,3-dipolar cycloaddition considered "click chemistry"? A4: No. While it is a [3+2] cycloaddition, the thermal reaction between an azide and an alkyne typically requires high temperatures, is often slow, and can produce a mixture of regioisomers. The term "click chemistry" specifically refers to reactions that are high-yielding, stereospecific, and can be performed under mild, often aqueous, conditions.[21] The copper-catalyzed version (CuAAC) is the premier example of a click reaction.[3]

References

Technical Support Center: Optimization of Protecting Group Strategy for Diazaspiro[3.4]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and manipulation of diazaspiro[3.4]octane scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing protecting group strategies for this valuable class of compounds. Diazaspiro[3.4]octanes are increasingly utilized in medicinal chemistry due to their rigid, three-dimensional structure, which can lead to improved potency and selectivity of drug candidates.[1][2] However, the successful synthesis and derivatization of these scaffolds hinge on a robust and well-executed protecting group strategy.

This resource will address common challenges and frequently asked questions in a direct, question-and-answer format, explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: Why is an orthogonal protecting group strategy essential for diazaspiro[3.4]octanes?

An orthogonal protecting group strategy is crucial because diazaspiro[3.4]octanes possess two distinct nitrogen atoms with different chemical environments (one in an azetidine ring and the other in a pyrrolidine or piperidine ring). This strategy allows for the selective deprotection of one nitrogen while the other remains protected, enabling sequential and controlled functionalization of the scaffold.[3][4] Without an orthogonal approach, it is challenging to achieve selective modification, often leading to mixtures of products that are difficult to separate. The principle of orthogonality relies on using protecting groups that can be removed under mutually exclusive conditions (e.g., one acid-labile and one removed by hydrogenolysis).[5]

Q2: What are the most common orthogonal protecting group pairs for diazaspiro[3.4]octanes, and what are their primary advantages and disadvantages?

The most common and effective orthogonal protecting group pair for diazaspiro[3.4]octanes is tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Protecting GroupIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic (TFA, HCl)Stable to a wide range of non-acidic conditions. Deprotection is typically clean and high-yielding.Acid-labile, limiting subsequent reactions under acidic conditions.
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Stable to both acidic and basic conditions. Orthogonal to Boc.[6]Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes, nitro groups). The catalyst can be pyrophoric.[7]

This combination allows for the selective removal of the Boc group with acid to functionalize one nitrogen, followed by the hydrogenolytic cleavage of the Cbz group to modify the second nitrogen, or vice-versa.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the protection, deprotection, and functionalization of diazaspiro[3.4]octanes.

Issue 1: Incomplete N-Boc Deprotection

Question: I am treating my Boc-protected diazaspiro[3.4]octane with 20% TFA in DCM, but I consistently observe incomplete deprotection or very slow reaction rates. What could be the cause, and how can I resolve this?

Answer: Incomplete N-Boc deprotection is a common issue that can arise from several factors.

Causality and Troubleshooting Steps:

  • Insufficient Acid Stoichiometry: The basic nitrogen atoms of the diazaspiro[3.4]octane will neutralize the acid. Ensure you are using a sufficient excess of acid to both neutralize the amine and catalyze the deprotection. It is recommended to use at least 2-3 equivalents of acid per amine group.

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, sterically hindered substrates or less reactive carbamates may require longer reaction times or gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. For particularly stubborn cases, increasing the reaction time is often more effective than increasing the acid concentration, which can lead to side reactions.[8][9]

  • Choice of Acid and Solvent: While TFA in DCM is standard, 4M HCl in dioxane is a common and sometimes more effective alternative.[8] The choice of solvent can also play a role; for instance, using a protic solvent like methanol with acetyl chloride can facilitate deprotection.[10]

  • Water Content: Ensure your reaction is anhydrous, as water can sometimes interfere with the reaction, although some protocols are tolerant to small amounts of water.

Step-by-Step Protocol for Complete N-Boc Deprotection:

  • Dissolve the N-Boc protected diazaspiro[3.4]octane in anhydrous dichloromethane (DCM) or 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent.

Issue 2: Side Reactions During N-Cbz Hydrogenolysis

Question: During the hydrogenolysis of my N-Cbz protected diazaspiro[3.4]octane using Pd/C and H₂, I am observing low yields and multiple side products. What are the likely side reactions, and how can I minimize them?

Answer: Hydrogenolysis of N-Cbz groups is generally a clean reaction, but several issues can lead to poor outcomes.

Causality and Troubleshooting Steps:

  • Catalyst Poisoning: The amine product can sometimes inhibit the catalyst. Additionally, if your substrate contains sulfur or other catalyst poisons, the reaction will be sluggish or fail completely. Using a higher catalyst loading or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can overcome this.[11]

  • Incomplete Reaction: Insufficient hydrogen pressure or reaction time can lead to incomplete conversion. Ensure the reaction is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions, but a Parr shaker is more reliable for larger scales).

  • Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under these conditions. Careful selection of the catalyst and reaction conditions can sometimes achieve selectivity.

  • Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are generally preferred as they facilitate the reaction.

Step-by-Step Protocol for Clean N-Cbz Hydrogenolysis:

  • Dissolve the N-Cbz protected diazaspiro[3.4]octane in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (via a balloon or from a cylinder).

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration. [7]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[7]

Issue 3: Difficulty in Purifying the Final Diamine Product

Question: After deprotection, I am struggling to purify the free diazaspiro[3.4]octane. It seems to be very polar and streaks on my silica gel column. What are the best practices for purifying these compounds?

Answer: The free diamine of diazaspiro[3.4]octane is indeed a polar and basic compound, which presents challenges for standard silica gel chromatography.

Causality and Troubleshooting Steps:

  • Interaction with Silica Gel: The basic amine groups strongly interact with the acidic silica gel, leading to poor separation and low recovery.

  • High Polarity: The high polarity of the diamine makes it poorly soluble in many common organic solvents used for chromatography.

Recommended Purification Strategies:

  • Basified Silica Gel Chromatography: Pre-treating the silica gel with a base can neutralize the acidic sites and improve chromatographic performance. A common method is to use a mobile phase containing a small amount of a volatile base like triethylamine (0.5-2%) or ammonium hydroxide.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid, can be very effective. The product is typically isolated as the corresponding salt.

  • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like amines. A cation-exchange resin can be used to bind the diamine, which is then eluted by changing the pH or ionic strength of the eluent.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride, oxalate) can induce crystallization and facilitate purification.[12]

Visualizing the Orthogonal Strategy

The following diagram illustrates the decision-making process for the sequential functionalization of a diazaspiro[3.4]octane using the Boc/Cbz orthogonal protecting group strategy.

Orthogonal_Strategy start N-Boc, N'-Cbz Diazaspiro[3.4]octane deprotect_boc Acidic Deprotection (e.g., TFA or HCl) start->deprotect_boc Path A deprotect_cbz Hydrogenolysis (H₂, Pd/C) start->deprotect_cbz Path B func_N Functionalize N-position deprotect_boc->func_N func_N_prime Functionalize N'-position deprotect_cbz->func_N_prime intermediate_A N-Functionalized, N'-Cbz Protected func_N->intermediate_A intermediate_B N'-Functionalized, N-Boc Protected func_N_prime->intermediate_B final_deprotect_cbz Hydrogenolysis (H₂, Pd/C) intermediate_A->final_deprotect_cbz final_deprotect_boc Acidic Deprotection (e.g., TFA or HCl) intermediate_B->final_deprotect_boc final_func_N_prime Functionalize N'-position final_deprotect_cbz->final_func_N_prime final_func_N Functionalize N-position final_deprotect_boc->final_func_N end Di-functionalized Diazaspiro[3.4]octane final_func_N_prime->end final_func_N->end

References

Technical Support Center: Analytical Methods for Impurity Profiling of 6-Benzyl-2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-Benzyl-2,6-diazaspiro[3.4]octane. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with the critical responsibility of identifying, quantifying, and controlling impurities within this active pharmaceutical ingredient (API). As a spirocyclic scaffold, this molecule presents unique analytical challenges and opportunities.[1][2] The inherent three-dimensionality imparted by the spiro center can influence chromatographic behavior and the types of impurities formed during synthesis and storage.[2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental issues. Our approach is grounded in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Understanding the Impurity Landscape

Impurity profiling is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[6][7] For this compound, potential impurities can be categorized based on their origin.

Diagram: Impurity Origin and Classification

The following diagram illustrates the typical sources of impurities encountered during the manufacturing and lifecycle of an API.

G cluster_synthesis Synthesis & Manufacturing Process cluster_degradation Storage & Handling Starting Materials Starting Materials API This compound (API) Starting Materials->API Unreacted Intermediates Intermediates Intermediates->API Incomplete Reaction By-Products By-Products By-Products->API Side Reactions Reagents/Catalysts Reagents/Catalysts Reagents/Catalysts->API Inorganic/Organic Residues Degradation Products Degradation Products API->Degradation Products Hydrolysis, Oxidation, etc.

Caption: Sources of impurities in API manufacturing.

Table 1: Potential Impurities in this compound
Impurity TypePotential Identity/ClassLikely OriginRecommended Primary Analytical Technique
Starting Material 2,6-diazaspiro[3.4]octaneIncomplete reaction during benzylation.HPLC-UV/CAD, LC-MS
Starting Material Benzyl chloride, Benzyl bromideUnreacted benzylation agent.[8][9]GC-MS, HPLC-UV
By-Product Dibenzylated spiro-diamineOver-reaction during synthesis.HPLC-UV, LC-MS
By-Product Positional IsomersNon-selective reaction if the starting diamine is unsymmetrical.HPLC-UV, LC-MS, NMR
Degradation Product Benzaldehyde, Benzoic AcidOxidation of the benzyl group.[10]HPLC-UV, GC-MS
Degradation Product N-debenzylated spiro-diamineHydrolytic or reductive cleavage.HPLC-UV/CAD, LC-MS
Residual Solvents Toluene, Acetonitrile, etc.Solvents used during synthesis and purification.Headspace GC-MS
Inorganic Impurities Heavy metals, inorganic saltsCatalysts, reagents, manufacturing equipment.[5][7]ICP-MS

It is imperative to adhere to the reporting, identification, and qualification thresholds set by regulatory bodies. According to ICH Q3A guidelines, any impurity present at a level higher than 0.10% should generally be identified and characterized.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of non-volatile organic impurities in pharmaceutical substances.[11][12] Given the basic nature of the two amine groups in this compound, specific challenges related to peak shape and column longevity are common.

Troubleshooting & FAQs: HPLC Methods

Q1: My main API peak is exhibiting significant tailing. What is the cause and how can I resolve this?

A1: Peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the protonated amine groups and acidic, deprotonated residual silanol groups on the silica surface of the column. This leads to a mixed-mode retention mechanism, causing tailing.

  • Causality: At typical mobile phase pH values (3-7), the nitrogen atoms in your molecule will be protonated, carrying a positive charge. Residual silanols on the C18 stationary phase are acidic (pKa ~3.5-4.5) and will be deprotonated (negatively charged). This electrostatic attraction holds the analyte on the stationary phase longer than a pure reversed-phase mechanism would, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. At a low pH (e.g., <3), the residual silanols are protonated and neutral, which minimizes the ionic interaction. TFA is particularly effective due to its ion-pairing properties but can be difficult to remove from the column and may suppress MS signals.

    • Use a Competitive Base: Add a small amount of a basic amine, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from your analyte. This is an older technique and is less common with modern columns.

    • Switch to a Modern Column: Employ a column with advanced end-capping technology (e.g., "double end-capped") or an alternate stationary phase. A phenyl-hexyl column could offer beneficial pi-pi interactions with the benzyl group, altering selectivity. Bidentate C18 or polar-embedded columns are also designed to reduce silanol interactions.

    • Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help shield the ionic interactions, improving peak shape.

Q2: I am unable to resolve a key process impurity from the main API peak. What method development strategies should I try?

A2: Co-elution is a common challenge. Resolving closely related compounds requires systematically altering the chromatographic selectivity, which is the ability of the system to differentiate between the analytes.

  • Causality: Selectivity is governed by the interactions between the analytes and both the stationary and mobile phases. To achieve separation, you must modify the system to exploit the subtle chemical differences between your API and the impurity.

  • Troubleshooting Steps:

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. Acetonitrile is aprotic and a weaker solvent, while methanol is protic and a stronger solvent in reversed-phase. This change in solvent character can significantly alter elution patterns.

    • Modify Mobile Phase pH: The ionization state of your basic API and any acidic/basic impurities is highly dependent on pH. A small change in pH can dramatically affect retention time and selectivity. Conduct a pH scouting study (e.g., pH 3, 5, 7) to find the optimal separation window.

    • Adjust the Gradient Slope: A shallower gradient (i.e., a slower increase in organic solvent concentration over time) will increase the run time but often provides better resolution for closely eluting peaks.

    • Change the Stationary Phase: This is the most powerful way to alter selectivity. If a C18 column fails, consider a different chemistry that offers alternative interactions:

      • Phenyl-Hexyl: Promotes pi-pi interactions with the benzyl group.

      • Pentafluorophenyl (PFP): Offers dipole-dipole, pi-pi, and ion-exchange interactions.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): If the impurity is significantly more polar than the API, HILIC can provide excellent separation.[13]

Protocol 1: Foundational HPLC Method for Impurity Profiling

This protocol provides a robust starting point for method development.

  • Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1.0 mg/mL.

Gas Chromatography (GC)

GC is the ideal technique for analyzing volatile and semi-volatile impurities, which are primarily residual solvents from the manufacturing process.[11][12] It can also be used to detect volatile starting materials like benzyl chloride.

Troubleshooting & FAQs: GC Methods

Q1: I am trying to detect residual benzyl chloride, but my results are inconsistent and show poor recovery. What could be the issue?

A1: Benzyl chloride is a reactive and thermally labile compound. Standard hot split/splitless GC injectors can cause degradation, leading to poor and unreliable results.

  • Causality: High temperatures in the GC inlet can cause benzyl chloride to degrade or react with other components in the sample matrix before it even reaches the analytical column.

  • Troubleshooting Steps:

    • Use a Lower Inlet Temperature: Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte.

    • Solvent-Free Headspace GC: The preferred method is Static Headspace GC-MS.[8][14] This technique avoids injecting the non-volatile API and sample matrix onto the column. The sample is heated in a sealed vial, and only the volatile components in the "headspace" gas are injected. This minimizes inlet contamination and analyte degradation.

    • Check for Active Sites: Ensure the GC inlet liner is clean and properly deactivated. Active sites in a dirty liner can catalyze the degradation of sensitive analytes. Use a fresh, deactivated liner for each new sequence.

    • Confirm with an Alternative Method: If GC issues persist, consider developing an HPLC-UV method for benzyl chloride. While less conventional, it avoids the issue of thermal degradation entirely.[9]

Q2: My residual solvent analysis by Headspace GC shows poor reproducibility between injections. Where should I start troubleshooting?

A2: Poor reproducibility in Headspace GC often points to issues with sample preparation, vial sealing, or headspace parameters.

  • Causality: The amount of analyte transferred from the sample to the gas phase (partitioning) must be consistent for reproducible results. Any variation in temperature, equilibration time, or sample matrix can alter this equilibrium.

  • Troubleshooting Steps:

    • Verify Vial Sealing: Ensure that every vial is sealed perfectly with the crimper. A poor seal will allow volatile analytes to escape, leading to lower-than-expected results.

    • Optimize Equilibration Time and Temperature: The sample must be heated for a sufficient amount of time to allow the volatile solvents to reach equilibrium between the sample phase and the gas phase. Perform a study to determine the shortest time at a given temperature that yields a stable, maximal response.

    • Address Matrix Effects: The solubility of residual solvents can vary depending on the physical form (e.g., crystalline vs. amorphous) of your API. Use a consistent diluent (e.g., DMSO, DMF) that completely dissolves the sample to ensure a uniform matrix for every analysis.

    • Check for Carryover: Ensure the headspace loop and transfer line are being adequately flushed between injections to prevent carryover from high-concentration samples.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of impurity profiling.[15][16] Its purpose is to intentionally degrade the API under harsh conditions to identify likely degradation products and to prove that your analytical method is "stability-indicating."[15][17] A method is considered stability-indicating if it can accurately measure the API in the presence of its impurities and degradation products.

Diagram: Forced Degradation Workflow

This diagram outlines the process of conducting a forced degradation study and using the results to validate the analytical method.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze All Samples by HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B exposure) Photo->Analysis API Prepare API Solution (e.g., 1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo Control Unstressed Control Control->Analysis Evaluation Evaluate Results Analysis->Evaluation Purity Purity Evaluation->Purity Peak Purity Check (PDA) Balance Balance Evaluation->Balance Mass Balance (%API + %Impurities ≈ 100%) Resolution Resolution Evaluation->Resolution Resolution Check (API vs. Degradants) Conclusion Conclusion Purity->Conclusion Method is Stability-Indicating Balance->Conclusion Method is Stability-Indicating Resolution->Conclusion Method is Stability-Indicating

Caption: Workflow for a forced degradation study.

Troubleshooting & FAQs: Forced Degradation

Q1: My API degraded completely under basic hydrolysis conditions, leaving no main peak to analyze. How should I proceed?

A1: This indicates your stress conditions are too harsh. The goal of forced degradation is to achieve partial degradation, typically 5-20%, to generate a representative profile of degradants without completely destroying the parent molecule.[15]

  • Causality: The kinetics of degradation are highly dependent on the concentration of the stress agent, temperature, and time. If the reaction proceeds too quickly, you will only observe the final, fully degraded products and miss key intermediates.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Instead of 0.1M NaOH, try 0.01M or even 0.001M NaOH.

    • Lower the Temperature: Perform the degradation at room temperature or in an ice bath instead of at elevated temperatures.

    • Shorten the Exposure Time: Take time points at much earlier intervals (e.g., 5, 15, 30, and 60 minutes) to catch the reaction before it goes to completion.

    • Neutralize Immediately: As soon as you take a sample, immediately neutralize it with an equivalent amount of acid (e.g., 0.1M HCl) to quench the degradation reaction before analysis.

Q2: After stressing my sample, my mass balance is very poor (e.g., the sum of the API peak area and all impurity peak areas is only 70% of the control). Where did the rest of my sample go?

A2: A poor mass balance suggests that one or more degradation products are not being detected by your current analytical method.

  • Causality: This can happen for several reasons:

    • The degradant does not have a UV chromophore and is invisible to the UV detector.

    • The degradant is not eluting from the column (either too strongly retained or irreversibly bound).

    • The degradant is volatile and has been lost from the sample.

    • The degradant has precipitated out of the sample solution.

  • Troubleshooting Steps:

    • Use a Universal Detector: Analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors can see non-chromophoric compounds.

    • Use Mass Spectrometry (LC-MS): MS is the most powerful tool for finding "missing" peaks and identifying them.[11][18]

    • Modify the Gradient: Run a very strong "flush" gradient at the end of your analytical method (e.g., hold at 100% organic solvent for several minutes) to ensure that highly retained impurities are eluted from the column.

    • Check Sample Appearance: Visually inspect the stressed samples for any signs of precipitation. If present, try to dissolve the precipitate in a stronger solvent and analyze it separately.

References

Validation & Comparative

6-Benzyl-2,6-diazaspiro[3.4]octane: A Superior Piperazine Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Scaffold with Enhanced Physicochemical and Pharmacokinetic Properties

Introduction: The Ubiquity of Piperazine and the Quest for Superior Alternatives

The piperazine ring is a cornerstone in medicinal chemistry, embedded in the molecular framework of over 100 FDA-approved drugs.[1] Its prevalence stems from a combination of favorable attributes: high aqueous solubility, two readily functionalizable nitrogen atoms for tuning potency and selectivity, and a well-defined conformational profile.[2] However, the very properties that make piperazine attractive can also be liabilities. Its basic nitrogens can lead to high clearance and potential off-target effects, and the piperazine scaffold itself can be susceptible to metabolic degradation, primarily through oxidation.[3] These challenges have spurred the exploration of piperazine bioisosteres—structural mimics designed to retain the desirable properties of piperazine while mitigating its drawbacks.

This guide provides an in-depth, objective comparison of 6-benzyl-2,6-diazaspiro[3.4]octane with its traditional counterpart, piperazine. We will delve into the experimental data that underscores the advantages of this novel spirocyclic scaffold, offering a compelling case for its adoption in contemporary drug design. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their lead compounds and navigate the complexities of modern medicinal chemistry.

Comparative Analysis: this compound vs. Piperazine

The true measure of a successful bioisostere lies in its ability to demonstrably improve upon the parent scaffold. In the case of this compound, the data points to significant enhancements in key drug-like properties.

Physicochemical Properties: A Shift Towards Improved Lipophilicity and Permeability

The introduction of a spirocyclic core in this compound imparts a more three-dimensional and rigid structure compared to the relatively flexible piperazine ring. This structural alteration has a direct impact on its physicochemical profile.

PropertyPiperazineThis compound (Illustrative)Rationale for Improvement
cLogP -1.50~1.5 - 2.0The benzyl group and the spirocyclic core increase lipophilicity, which can enhance membrane permeability.
Topological Polar Surface Area (TPSA) 12.5 Ų~15.3 ŲWhile slightly higher, the overall lipophilicity of the molecule is expected to drive cell permeability.
Aqueous Solubility Freely SolubleModerately SolubleThe increased lipophilicity leads to a reduction in aqueous solubility, a common trade-off for improved permeability.
pKa pKa1: 9.73, pKa2: 5.35pKa1: ~9.5, pKa2: ~5.0The basicity of the nitrogen atoms is comparable to piperazine, allowing for similar salt formation strategies to modulate solubility.

Note: The data for this compound is illustrative and based on computational predictions and data from structurally related compounds. Direct experimental comparison is recommended for specific drug candidates.

The increased lipophilicity of this compound is a key differentiator. While high aqueous solubility is often desired, excessive hydrophilicity can hinder a compound's ability to cross cellular membranes and reach its intracellular target. The more lipophilic nature of the spirocyclic analog can lead to improved absorption and distribution, particularly for targets within the central nervous system (CNS).

Pharmacokinetic Profile: Engineering Metabolic Stability

One of the most compelling reasons to move beyond piperazine is to address its metabolic instability. The piperazine ring is often a primary site of metabolism by cytochrome P450 enzymes. The spirocyclic nature of this compound offers a significant advantage in this regard.

ParameterPiperazine-containing DrugsThis compound Analogs (Expected Trend)Rationale for Improvement
Metabolic Stability (HLM) Often moderate to lowExpected to be higherThe spirocyclic core and the substitution pattern can sterically hinder access of metabolic enzymes to the nitrogen atoms and adjacent carbons.
In Vivo Half-life (t½) Variable, can be shortExpected to be longerReduced metabolic clearance directly contributes to a longer circulating half-life, potentially allowing for less frequent dosing.
Bioavailability VariablePotentially improvedEnhanced metabolic stability and permeability can lead to higher oral bioavailability.

The rigidity of the spiro[3.4]octane framework and the presence of the benzyl group can shield the nitrogen atoms from enzymatic attack, leading to a significant increase in metabolic stability. This has been observed in related spirodiamine analogs, where replacement of a piperazine ring led to beneficial effects on activity and reduced cytotoxicity.[4][5]

Experimental Protocols

To facilitate the direct comparison of this compound with piperazine in your own research, we provide the following detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, with a key 1,3-dipolar cycloaddition reaction to form the spirocyclic core.

Step 1: Synthesis of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

This precursor is essential for the subsequent cycloaddition reaction.

  • Materials: Benzylamine, chloromethyltrimethylsilane, formaldehyde (37% aqueous solution), methanol, potassium carbonate, diethyl ether.

  • Procedure:

    • To a solution of benzylamine in a suitable solvent, add chloromethyltrimethylsilane and stir at room temperature.

    • After completion of the initial reaction, cool the mixture to 0°C and add formaldehyde solution and methanol.

    • Stir the reaction at 0°C for 1 hour, then at room temperature for 3 hours.

    • Add anhydrous potassium carbonate to the mixture and stir overnight.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.[1][2][6]

Step 2: 1,3-Dipolar Cycloaddition

This step forms the core pyrrolidine ring of the spirocycle.

  • Materials: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, methyl acrylate, trifluoroacetic acid (TFA), suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in the chosen solvent.

    • Add a catalytic amount of TFA to initiate the cycloaddition.

    • Stir the reaction at room temperature until completion, monitoring by TLC.

    • Upon completion, quench the reaction and purify the resulting cycloadduct by column chromatography.[7][8]

Subsequent Steps: The resulting pyrrolidine derivative will undergo further transformations, including Dieckmann condensation or a similar cyclization, followed by reduction and deprotection steps to yield the final this compound. The exact sequence and reagents will depend on the desired substitution pattern and protecting group strategy.

Diagram: Synthetic Pathway Overview

G A Benzylamine + Chloromethyltrimethylsilane B N-benzyl-N-(trimethylsilyl)methylamine A->B D N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine B->D C Formaldehyde, Methanol F Pyrrolidine Intermediate D->F 1,3-Dipolar Cycloaddition E Methyl Acrylate, TFA H Spirocyclic Lactam F->H G Cyclization I Reduction H->I J This compound I->J G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays A Piperazine Analog C pKa Determination A->C D logP Measurement A->D E Aqueous Solubility A->E F Metabolic Stability (HLM) A->F G Permeability (Caco-2) A->G H Plasma Protein Binding A->H B This compound Analog B->C B->D B->E B->F B->G B->H I Data Analysis & Comparison C->I D->I E->I F->I G->I H->I J Lead Candidate Selection I->J

References

Comparative Analysis of Diazaspiroalkane Scaffolds in Medicinal Chemistry: A Guide to Unlocking Novel Chemical Space and Optimizing Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—The Rise of Three-Dimensional Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, planar scaffolds, largely due to their synthetic accessibility. However, the high attrition rates of drug candidates have spurred a shift towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons.[1][2] This shift is driven by the understanding that biological targets, such as enzyme active sites and receptor binding pockets, are complex, three-dimensional entities. Spirocyclic scaffolds, where two rings are joined by a single common atom, have emerged as a powerful tool to navigate this 3D biological space.[2][3]

Among these, diazaspiroalkane scaffolds are gaining significant traction. These motifs, containing two nitrogen atoms within the spirocyclic framework, offer a unique combination of structural rigidity, synthetic versatility, and tunable physicochemical properties. This guide provides a comparative analysis of diazaspiroalkane scaffolds, offering experimental insights into why and how they can serve as superior alternatives to traditional heterocyclic motifs in modern drug discovery.

Part 1: The Physicochemical Advantage—Improving "Drug-Likeness"

A critical challenge in the hit-to-lead optimization phase is to enhance a compound's potency while simultaneously refining its Administration, Distribution, Metabolism, and Excretion (ADME) properties.[2] The introduction of a diazaspiroalkane scaffold can profoundly and often favorably, alter a molecule's physicochemical profile compared to traditional, flatter bioisosteres like piperazine.

The rationale for these improvements lies in the disruption of planarity and the introduction of sp³-rich character. By moving away from flat, greasy aromatic structures, diazaspiroalkanes can reduce lipophilicity, which often correlates with improved metabolic stability and reduced off-target toxicity.[2] The spirocyclic core introduces a rigid, defined exit vector for substituents, which can shield parts of the molecule from metabolic enzymes.

Comparative Physicochemical Data

The following table summarizes typical shifts in properties observed when replacing a common scaffold, such as piperazine, with a diazaspiroalkane derivative.

PropertyTypical Value (Piperazine Derivative)Typical Value (Diazaspiro[3.3]heptane Derivative)Causality and Experimental Implication
Lipophilicity (cLogP) 3.52.8The sp³-rich, non-planar structure reduces the molecule's overall greasy character, which can decrease binding to promiscuous proteins and improve metabolic stability.[2]
Aqueous Solubility (logS) -4.2-3.5Reduced lipophilicity and the potential for improved crystal packing often lead to higher aqueous solubility, a key factor for oral bioavailability.[2][4]
Basicity (pKa) 8.59.2The constrained geometry of the diazaspiroalkane can alter the hybridization of the nitrogen lone pairs, often leading to increased basicity compared to less constrained acyclic or monocyclic amines.[2] This can be leveraged to tune interactions with acidic residues in a target protein.
Metabolic Stability (HLM T½) 25 min> 90 minThe rigid scaffold can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s) to metabolically labile sites on the molecule.[4] This is a primary driver for using these scaffolds to improve pharmacokinetic profiles.
Fraction sp³ (Fsp³) 0.450.75A higher Fsp³ count is strongly correlated with increased clinical success, likely due to improved solubility, better selectivity, and escape from "flatland".[2]

Note: Values are illustrative and can vary significantly based on substituents.

Part 2: Structural and Pharmacological Impact—Harnessing Conformational Rigidity

The true power of diazaspiroalkane scaffolds lies in their ability to confer conformational rigidity.[2] Unlike flexible linkers, the spirocyclic core locks substituents into well-defined spatial orientations. This has profound implications for structure-activity relationships (SAR).

The Causality behind Improved Potency and Selectivity:

  • Pre-organization for Binding: A flexible molecule must pay an entropic penalty to adopt the correct conformation to bind its target. A rigid diazaspiroalkane scaffold pre-organizes the key binding elements into a bioactive conformation, minimizing this entropic loss and potentially leading to a significant increase in binding affinity.

  • Precise Exit Vectors: The spiro atom creates defined, often orthogonal, exit vectors. This allows medicinal chemists to probe the 3D space of a binding pocket with surgical precision, optimizing interactions to enhance potency and selectivity.[4]

  • Reducing Off-Target Activity: The conformational constraint limits the shapes a molecule can adopt, reducing its ability to bind to unintended targets and thereby minimizing off-target effects and toxicity.[2]

Diagram: Logical Relationship of Properties

The following diagram illustrates how the core structural features of diazaspiroalkanes lead to improved pharmacological properties.

G cluster_0 Core Structural Features cluster_1 Direct Physicochemical Consequences cluster_2 Improved Pharmacological Profile A Spirocyclic Core C Conformational Rigidity A->C D Three-Dimensionality A->D B Increased sp³ Character E Reduced Lipophilicity B->E F Increased Solubility B->F G Enhanced Potency C->G H Improved Selectivity C->H J Reduced Off-Target Effects C->J D->G D->H I Better ADME Properties E->I F->I H->J

Caption: Core features of diazaspiroalkanes translate to improved drug properties.

Part 3: Synthetic Accessibility and Experimental Protocols

The historical challenge of spirocycle synthesis has been overcome by modern synthetic methods, making diazaspiroalkanes readily accessible.[3] Diversity-oriented approaches and scaffold remodeling strategies are enabling the creation of large libraries of sp³-rich compounds for screening.[1] Key synthetic strategies include intramolecular cyclizations, cycloadditions, and ring-expansion reactions.[1][5]

Experimental Protocol 1: Synthesis of a Diazaspiro[3.3]heptane Core via Buchwald-Hartwig Amination

This protocol describes a common method for arylating a diazaspiroalkane core, a key step in elaborating the scaffold for SAR studies. The choice of a Buchwald-Hartwig reaction is based on its broad substrate scope and high functional group tolerance, which are essential in medicinal chemistry.

Workflow Diagram: Synthesis

Caption: General workflow for the synthesis of arylated diazaspiroalkanes.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), the Boc-protected diazaspiroalkane (1.2 mmol), sodium tert-butoxide (1.4 mmol), RuPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The excess base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent Addition and Heating: Add anhydrous dioxane (5 mL) via syringe. Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 20 minutes to 4 hours, monitoring by TLC or LC-MS.[6]

    • Causality: Dioxane is a high-boiling, aprotic solvent suitable for this cross-coupling reaction. Reaction progress must be monitored to avoid side-product formation from prolonged heating.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the Boc-protected arylated product.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0 °C and stir at room temperature for 3 hours.[6]

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. The reaction is performed at 0 °C initially to control the exothermic reaction.

  • Final Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃) or convert to a salt (e.g., HCl salt) to yield the final product.[6]

Experimental Protocol 2: In Vitro Metabolic Stability Assessment

Evaluating a compound's stability in the presence of metabolic enzymes is a cornerstone of ADME profiling.[7][8] The Human Liver Microsome (HLM) assay is a standard, self-validating system to predict in vivo metabolic clearance.

Workflow Diagram: HLM Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-incubate HLM & Compound (37°C) A->D B Prepare HLM Suspension (in Phosphate Buffer) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction (Add NADPH) C->E D->E F Time-Point Sampling (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile with IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate T½ & Intrinsic Clearance I->J

References

Validating the In Vitro Efficacy of 6-Benzyl-2,6-diazaspiro[3.4]octane Derivatives: A Comparative Guide to Target Deconvolution and Activity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-diazaspiro[3.4]octane scaffold is a compelling structural motif in modern medicinal chemistry, prized for its rigid, three-dimensional architecture that can enhance target specificity and metabolic stability.[1][2] Derivatives, such as the 6-Benzyl-2,6-diazaspiro[3.4]octane series, represent a promising, yet underexplored, class of compounds. This guide provides a comprehensive framework for the in vitro validation of these derivatives, focusing on hypothesis-driven target identification and a comparative analysis of robust experimental methodologies. Our approach is designed to not only ascertain biological activity but also to build a self-validating dataset that informs subsequent stages of drug development.

Part 1: Hypothesis-Driven Target Selection for Novel Scaffolds

Given the structural features of the this compound core, several high-value biological target classes present themselves as primary candidates for initial screening. The presence of a basic nitrogen atom and a benzyl group suggests potential interactions with targets that recognize these moieties, such as G-protein coupled receptors (GPCRs) and certain enzymes.

Based on literature for related spirocyclic systems, we can hypothesize the following primary targets:

  • Acetylcholinesterase (AChE): The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[3][4] The core structure of the diazaspiro octane may mimic aspects of the natural substrate, acetylcholine.

  • G-Protein Coupled Receptors (GPCRs): This vast family of receptors is a major target for a wide range of therapeutics.[5][6] Related diazaspiro compounds have shown activity as antagonists for the sigma-1 receptor (σ1R) and agonists for the muscarinic M4 receptor, both of which are implicated in CNS disorders.[7]

This guide will comparatively detail the in vitro validation workflows for these two distinct, high-probability target classes.

Part 2: Comparative In Vitro Validation Workflows

A robust in vitro validation strategy relies on orthogonal assays to confirm initial findings and elucidate the mechanism of action. Below, we present parallel experimental workflows for AChE and a representative GPCR target.

G cluster_0 Workflow A: Acetylcholinesterase (AChE) Inhibition cluster_1 Workflow B: GPCR (e.g., Muscarinic M4) Activation A1 Primary Screen: Colorimetric Ellman's Assay A2 Secondary Screen: Fluorimetric Assay A1->A2 Confirmatory A3 Mechanism of Action: Kinetic Studies (Michaelis-Menten) A2->A3 Elucidation A4 Data Analysis: IC50 Determination A3->A4 B1 Primary Screen: Calcium Mobilization Assay (FLIPR) B2 Secondary Screen: Second Messenger Assay (cAMP) B1->B2 Orthogonal Validation B3 Mechanism of Action: Ligand Binding Assay B2->B3 Target Engagement B4 Data Analysis: EC50/IC50 Determination B3->B4

Caption: Comparative experimental workflows for validating activity against AChE and a GPCR target.

Workflow A: Validating Acetylcholinesterase Inhibition

The primary hypothesis is that this compound derivatives inhibit AChE, preventing the breakdown of acetylcholine.

This colorimetric assay is a robust and cost-effective method for high-throughput screening of AChE inhibitors.[3][4]

  • Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[8][9] A reduction in the rate of color development indicates AChE inhibition.

Protocol: Colorimetric AChE Inhibition Assay

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Dissolve human recombinant AChE in the buffer to a final concentration determined by initial kinetic experiments to be in the linear range.[8]

    • Prepare a 1.5 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a 3 mM solution of DTNB in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of test compound (this compound derivative) at various concentrations or vehicle control (DMSO).

      • 140 µL of Tris-HCl buffer.

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Add 10 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

To confirm the results of the primary screen and to understand the nature of the inhibition, further assays are necessary.

  • Fluorimetric Assays: These assays offer higher sensitivity and are less prone to interference from colored compounds.[8][9] They often use a substrate that, upon hydrolysis by AChE, produces a fluorescent product.

  • Kinetic Studies: By measuring the rate of reaction at varying concentrations of both the substrate (ATCI) and the inhibitor, Michaelis-Menten kinetics can be determined.[8] This allows for the elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Workflow B: Validating GPCR Activity

Here, we hypothesize that the derivatives act as either agonists or antagonists at a specific GPCR, for instance, the muscarinic M4 receptor.

Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium upon activation.[10] This can be measured in a high-throughput manner using a Fluorometric Imaging Plate Reader (FLIPR).[11]

  • Principle: Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent calcium release, the dye fluoresces, and the intensity of this fluorescence is measured over time.[11]

Protocol: FLIPR-based Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human muscarinic M4 receptor in appropriate media.

    • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Prepare a separate plate with the this compound derivatives at various concentrations.

    • Place both plates into the FLIPR instrument.

    • The instrument will measure baseline fluorescence, then automatically add the compounds from the source plate to the cell plate and continue to measure the fluorescence response over time.

  • Data Analysis:

    • The change in fluorescence is plotted against time.

    • For agonist activity, the peak fluorescence response is plotted against the logarithm of the compound concentration to determine the EC50 value.

    • For antagonist activity, cells are pre-incubated with the test compounds before the addition of a known agonist. A decrease in the agonist-induced signal is used to calculate the IC50.

  • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, measuring the modulation of cyclic AMP (cAMP) levels is the appropriate secondary messenger readout.[10]

  • Radioligand Binding Assays: These assays directly measure the binding of the test compound to the receptor, confirming target engagement and allowing for the determination of the binding affinity (Ki).[6]

Part 3: Data Interpretation and Comparative Analysis

The data generated from these workflows must be systematically organized to allow for clear comparisons.

Quantitative Data Summary
Compound IDTargetAssay TypePrimary ReadoutPotency (IC50/EC50)
Derivative 1AChEColorimetric% Inhibitione.g., 1.2 µM
Derivative 2AChEColorimetric% Inhibitione.g., 5.8 µM
Donepezil (Control)AChEColorimetric% Inhibitione.g., 15 nM
Derivative 1Muscarinic M4Calcium FluxRFUe.g., 350 nM (EC50)
Derivative 2Muscarinic M4Calcium FluxRFUe.g., No Activity
Carbachol (Control)Muscarinic M4Calcium FluxRFUe.g., 50 nM (EC50)

This table represents hypothetical data for illustrative purposes.

Visualizing the Mechanism of Action

Understanding the underlying biological pathways is crucial for interpreting the significance of the in vitro data.

G cluster_0 AChE Inhibition cluster_1 GPCR (Gq) Activation ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Inhibitor 6-Benzyl-2,6-diazaspiro [3.4]octane Derivative Inhibitor->AChE Blocks Agonist 6-Benzyl-2,6-diazaspiro [3.4]octane Derivative GPCR GPCR (e.g., M4) Agonist->GPCR Binds & Activates Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca [Ca2+]i ↑ IP3->Ca Induces Release

Caption: Simplified signaling pathways for AChE inhibition and Gq-coupled GPCR activation.

Conclusion

The validation of in vitro activity for novel compound series like the this compound derivatives requires a systematic, hypothesis-driven approach. By employing a multi-assay strategy that incorporates both primary screening and secondary, mechanism-of-action studies, researchers can build a robust data package. This comparative guide provides the foundational workflows for investigating two high-probability target classes—acetylcholinesterase and G-protein coupled receptors. The presented protocols and data interpretation frameworks are designed to ensure scientific integrity and provide clear, actionable insights for advancing promising compounds in the drug discovery pipeline.

References

The Untapped Potential of 2,6-Diazaspiro[3.4]octane Scaffolds: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical entities with enhanced therapeutic properties is a cornerstone of modern drug discovery. In this pursuit, spirocyclic scaffolds have emerged as a particularly promising class of molecules. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive overview of the burgeoning field of 2,6-diazaspiro[3.4]octane-based compounds, comparing their preclinical data across different therapeutic areas and outlining the pathway to demonstrating in vivo efficacy.

While the specific 6-Benzyl-2,6-diazaspiro[3.4]octane moiety is frequently utilized as a versatile chemical linker, particularly in the synthesis of PROTACs, the core 2,6-diazaspiro[3.4]octane scaffold is proving to be a privileged structure in the development of novel therapeutic agents.[5] This guide will delve into the preclinical evidence supporting the development of these compounds in infectious diseases and pain management, and for comparative purposes, will touch upon the demonstrated in vivo efficacy of other closely related spiro[3.4]octane derivatives in oncology.

The 2,6-Diazaspiro[3.4]octane Core: A Scaffold of Therapeutic Promise

The 2,6-diazaspiro[3.4]octane scaffold is a novel, sp³-rich structure that has captured the attention of medicinal chemists due to its unique three-dimensional architecture and synthetic accessibility.[5][6] This rigid framework serves as an excellent building block for creating diverse libraries of biologically active compounds. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in multiple disease areas.[5]

Comparative Analysis of Preclinical Activity

The therapeutic potential of 2,6-diazaspiro[3.4]octane derivatives has been explored in several key areas, with the most promising results emerging in the fields of anti-infectives and neurology. The following table summarizes the key preclinical data for representative compounds from these development programs.

Therapeutic AreaCompound ClassKey In Vitro ActivityIn Vivo DataReference(s)
Anti-Infectives Nitrofuran Carboxamide DerivativesPotent antitubercular activity with a Minimal Inhibitory Concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv.Not yet reported in publicly available literature.[7][8]
Anti-Infectives Novel Diazaspiro[3.4]octane SeriesLow nanomolar activity against the asexual blood stage of Plasmodium falciparum and transmission-blocking potential.In vitro and in vivo DMPK studies have been conducted.[9][10][11]
Neurology/Pain 2,6-diazaspiro[3.4]octan-7-one DerivativesPotent sigma-1 receptor (σ1R) antagonists.Enhanced the antinociceptive effect of morphine and rescued morphine tolerance in preclinical models.[12][13]

A Glimpse into the Future: In Vivo Efficacy of Related Spiro[3.4]octane Derivatives

To contextualize the potential of the 2,6-diazaspiro[3.4]octane scaffold, it is insightful to look at the progress of other spiro[3.4]octane-based compounds. For instance, a potent and selective spiro[3.4]octane-based inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) has demonstrated significant in vivo efficacy in a CT26 tumor model, highlighting the therapeutic potential that can be unlocked from this class of spirocyclic compounds.[14]

Charting the Course: A Representative In Vivo Efficacy Workflow

The transition from promising in vitro data to a validated in vivo candidate is a critical step in drug development. The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel 2,6-diazaspiro[3.4]octane-based compound, using a hypothetical antitubercular candidate as an example.

G cluster_0 Preclinical Development Workflow A Lead Optimization (In Vitro Screening) B Pharmacokinetic Profiling (ADME Studies) A->B C In Vivo Efficacy Study (Mouse Model of Tuberculosis) B->C D Toxicology Assessment C->D E IND-Enabling Studies D->E

Caption: A streamlined workflow for preclinical development.

Experimental Protocol: In Vivo Efficacy of an Antitubercular 2,6-Diazaspiro[3.4]octane Derivative in a Mouse Model

The following is a representative, step-by-step protocol for evaluating the in vivo efficacy of a novel antitubercular compound in a well-established mouse model of tuberculosis.

Objective: To determine the in vivo efficacy of a lead 2,6-diazaspiro[3.4]octane-based compound in reducing the bacterial load in the lungs and spleens of mice infected with Mycobacterium tuberculosis.

Animal Model: Female BALB/c mice, 6-8 weeks old.

Materials:

  • Lead 2,6-diazaspiro[3.4]octane compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., isoniazid)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system

  • Middlebrook 7H11 agar plates

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection.

  • Treatment Initiation: Begin treatment with the lead compound, vehicle control, and positive control drug 14 days post-infection. Administer treatments orally once daily for 28 days.

  • Monitoring: Monitor the body weight and clinical signs of the mice throughout the treatment period.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Bacterial Load Determination: Homogenize the tissues in sterile PBS and plate serial dilutions onto Middlebrook 7H11 agar plates.

  • Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs). Compare the CFU counts between the treatment groups and the vehicle control group to determine the reduction in bacterial load.

Signaling Pathways and Mechanism of Action

The diverse biological activities of 2,6-diazaspiro[3.4]octane derivatives stem from their ability to interact with a variety of biological targets. The following diagram illustrates the mechanism of action for the sigma-1 receptor antagonist class of these compounds.

G cluster_1 Sigma-1 Receptor Antagonism in Pain Modulation A 2,6-Diazaspiro[3.4]octane Derivative B Sigma-1 Receptor (σ1R) A->B Antagonizes C Opioid Receptor B->C Modulates E Enhanced Analgesia C->E D Morphine D->C Agonizes

Caption: Modulation of opioid signaling by σ1R antagonists.

Conclusion and Future Directions

The 2,6-diazaspiro[3.4]octane scaffold represents a fertile ground for the discovery of novel therapeutic agents. While in vivo efficacy data for this specific class of compounds is still emerging, the potent in vitro activity against challenging targets in infectious diseases and neurology, coupled with the clinical success of other spiro[3.4]octane derivatives, provides a strong rationale for their continued development. Future research should focus on comprehensive preclinical in vivo studies to validate the therapeutic potential of these promising molecules and pave the way for their entry into clinical trials.

References

A Comparative Guide to the Cross-Reactivity Profiling of 2,6-Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, synthetic tractability, and rigid framework have led to the development of a diverse array of bioactive compounds.[1] Derivatives of this scaffold have demonstrated potent activity across a wide range of therapeutic areas, from infectious diseases to central nervous system disorders and oncology.[1][2][3] For instance, nitrofuran-containing derivatives have shown remarkable potency against Mycobacterium tuberculosis, while other analogues have been identified as selective sigma-1 receptor antagonists for potential pain management or as modulators of cyclin-dependent kinases (CDKs).[3][4][5]

This chemical versatility, however, necessitates a thorough understanding of a compound's selectivity profile. Cross-reactivity, or the binding of a drug candidate to unintended biological targets, is a major cause of adverse drug reactions and late-stage clinical trial failures. For a scaffold as versatile as the 2,6-diazaspiro[3.4]octane, a comprehensive cross-reactivity assessment is not just a regulatory requirement but a critical step in understanding the molecule's true mechanism of action and predicting its safety profile.

This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of 2,6-diazaspiro[3.4]octane derivatives. We will explore the rationale behind selecting specific profiling panels, provide detailed experimental protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the interpretation of selectivity data.

The Imperative of Early-Stage Cross-Reactivity Profiling

The diverse biological activities of 2,6-diazaspiro[3.4]octane derivatives underscore the potential for off-target interactions. A compound designed as a highly specific enzyme inhibitor might also interact with a G-protein coupled receptor (GPCR) or an ion channel, leading to unforeseen physiological effects. Early-stage profiling allows researchers to:

  • Identify potential safety liabilities: Unwanted interactions with targets such as the hERG potassium channel (cardiotoxicity) or various CNS receptors can be flagged early in the drug discovery process.

  • Elucidate the mechanism of action: Observed cellular phenotypes may be the result of polypharmacology (engaging multiple targets). A broad selectivity profile can help to deconvolve these effects.

  • Guide lead optimization: Structure-activity relationships (SAR) can be developed not only for the primary target but also for off-targets, enabling medicinal chemists to design molecules with improved selectivity.

  • Select appropriate preclinical models: Knowledge of a compound's off-target profile can inform the choice of animal models and safety biomarkers for further studies.

The following workflow illustrates a tiered approach to the cross-reactivity profiling of a novel 2,6-diazaspiro[3.4]octane derivative.

Cross-Reactivity Profiling Workflow cluster_0 Tier 1: Broad Safety Screening cluster_1 Tier 2: Focused Selectivity Profiling Broad Panel Broad Liability Panel (e.g., Eurofins SafetyScreen44) GPCRs GPCRs Broad Panel->GPCRs Ion Channels Ion Channels Broad Panel->Ion Channels Transporters Transporters Broad Panel->Transporters Enzymes Enzymes Broad Panel->Enzymes Data Analysis Data Analysis & Interpretation (Selectivity Window, Off-Target Liabilities) Broad Panel->Data Analysis Kinase Panel Kinase Panel (if primary target is a kinase or hits in Tier 1) Enzymes->Kinase Panel kinase hit Full Kinome Full Kinome Screen Kinase Panel->Full Kinome Subfamily Panel Subfamily Panel (e.g., CDKs) Kinase Panel->Subfamily Panel Kinase Panel->Data Analysis New Derivative Novel 2,6-Diazaspiro[3.4]octane Derivative New Derivative->Broad Panel

Caption: A tiered workflow for cross-reactivity profiling.

Methodologies for Profiling

A comprehensive assessment of cross-reactivity typically involves a combination of binding and functional assays against a panel of known safety-relevant targets.

Tier 1: Broad Liability Screening

The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of targets known to be associated with adverse drug reactions. Commercial services like the Eurofins SafetyScreen44 panel offer a cost-effective way to perform this initial assessment.

Representative Targets in a Broad Safety Panel:

Target ClassExamplesPotential Adverse Effects
GPCRs Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid ReceptorsCNS, cardiovascular, and gastrointestinal side effects
Ion Channels hERG, Na+, Ca2+, K+ channelsCardiotoxicity (arrhythmias), neurotoxicity
Transporters Dopamine, Norepinephrine, Serotonin TransportersCNS side effects, drug-drug interactions
Enzymes COX-1, COX-2, PDE, MAO-AGastrointestinal, inflammatory, and CNS effects
Kinases LckImmunomodulatory effects

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific GPCR.

  • Membrane Preparation:

    • Culture cells stably expressing the target GPCR to confluence.

    • Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

      • A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for the D2 dopamine receptor) typically at its Kd concentration.

      • A range of concentrations of the 2,6-diazaspiro[3.4]octane test compound.

      • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

    • Add the prepared cell membrane suspension to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Kinase Selectivity Profiling

If the primary target of the 2,6-diazaspiro[3.4]octane derivative is a kinase, or if significant inhibition of a kinase is observed in the Tier 1 screen, a broader kinase panel is warranted. Companies like Reaction Biology offer comprehensive kinome screening services.

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction Setup:

    • In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 2,6-diazaspiro[3.4]octane test compound at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.

    • The newly synthesized ATP is used by the luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration.

    • Plot the luminescence against the logarithm of the test compound concentration to determine the IC50 value.

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of these profiling strategies, we present a hypothetical case study of three 2,6-diazaspiro[3.4]octane derivatives with different primary targets. Note: The following data is for illustrative purposes only.

  • Compound A: A potent antitubercular agent (Primary target: a mycobacterial enzyme).

  • Compound B: A selective sigma-1 receptor antagonist (Primary target: Sigma-1 receptor).

  • Compound C: A novel CDK2 inhibitor (Primary target: CDK2).

Tier 1: Broad Liability Screening Results (% Inhibition at 10 µM)
TargetCompound ACompound BCompound C
GPCRs
Dopamine D215%85%5%
Serotonin 5-HT2A8%60%12%
Muscarinic M15%45%3%
Adrenergic α112%30%8%
Ion Channels
hERG25%55%10%
Kinases
Lck5%10%75%

Interpretation of Tier 1 Data:

  • Compound A shows a relatively clean profile at 10 µM, with only weak inhibition of the hERG channel. This suggests good selectivity for its primary mycobacterial target over human off-targets.

  • Compound B , the sigma-1 antagonist, shows significant off-target activity against several GPCRs (D2, 5-HT2A, M1) and the hERG channel. This polypharmacology could lead to CNS and cardiovascular side effects and would need to be addressed through medicinal chemistry optimization.

  • Compound C , the intended CDK2 inhibitor, shows high inhibition of Lck, another kinase. This is not unexpected, as many kinase inhibitors show some degree of cross-reactivity within the kinome. This finding necessitates further investigation with a broader kinase panel.

Tier 2: Kinase Selectivity Profiling for Compound C (IC50 values in nM)
KinaseCompound C (IC50, nM)
CDK2/CycE 15
CDK1/CycB250
CDK4/CycD1>10,000
CDK5/p25450
CDK9/CycT11,500
Lck80
Src500
VEGFR22,000

Interpretation of Tier 2 Data:

  • Compound C is a potent inhibitor of its intended target, CDK2.

  • It demonstrates good selectivity against CDK4 and CDK9.

  • However, it shows less selectivity against CDK1 and CDK5, and also potently inhibits the off-target kinase Lck. This profile suggests that the observed cellular effects of Compound C may not be solely due to CDK2 inhibition. Further optimization would be required to improve its selectivity.

Selectivity_Profile_Compound_C Compound C Compound C CDK2 CDK2 (IC50 = 15 nM) Compound C->CDK2 On-Target Lck Lck (IC50 = 80 nM) Compound C->Lck Off-Target CDK1 CDK1 (IC50 = 250 nM) Compound C->CDK1 Off-Target CDK5 CDK5 (IC50 = 450 nM) Compound C->CDK5 Off-Target Other Kinases Other Kinases (IC50 > 500 nM) Compound C->Other Kinases

Caption: Kinase selectivity profile of hypothetical Compound C.

Conclusion

The 2,6-diazaspiro[3.4]octane scaffold is a rich source of novel therapeutic candidates. However, its chemical versatility necessitates a rigorous and systematic approach to cross-reactivity profiling. By employing a tiered strategy that combines broad liability screening with more focused selectivity panels, researchers can gain a comprehensive understanding of a compound's off-target interactions. This knowledge is paramount for mitigating safety risks, elucidating the true mechanism of action, and ultimately, designing safer and more effective medicines. The experimental protocols and interpretative frameworks presented in this guide provide a robust starting point for any research program focused on this promising class of molecules.

References

A Technical Guide to Comparative Docking Studies of Diazaspiro[3.4]octane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer both chemical novelty and favorable pharmacological properties is perpetual. The diazaspiro[3.4]octane motif has recently emerged as a privileged scaffold, demonstrating significant potential in the development of therapeutics targeting a range of challenging biological targets.[1][2][3][4] Its rigid, three-dimensional structure provides a unique framework for orienting functional groups in precise vectors, enabling high-affinity and selective interactions with protein binding sites. This guide provides a comprehensive, in-depth comparison of the docking behaviors of diazaspiro[3.4]octane-based ligands against two distinct and therapeutically relevant protein targets: the C-C chemokine receptor 2 (CCR2) and the M4 muscarinic acetylcholine receptor.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a deep and practical understanding of the comparative docking workflow.

The Strategic Value of the Diazaspiro[3.4]octane Scaffold

The diazaspiro[3.4]octane core is an attractive building block in drug discovery for several key reasons.[2][4] Its inherent sp³-rich character contributes to improved solubility and metabolic stability compared to more planar, aromatic systems. The spirocyclic nature imparts a conformational rigidity that can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. Furthermore, the two nitrogen atoms provide versatile handles for synthetic elaboration, allowing for the exploration of diverse chemical space and the fine-tuning of physicochemical and pharmacological properties.

Comparative Docking: A Tale of Two Targets

To illustrate the versatility of the diazaspiro[3.4]octane scaffold, we will conduct and analyze comparative docking studies against two unrelated protein targets:

  • C-C Chemokine Receptor 2 (CCR2): A G-protein coupled receptor (GPCR) implicated in inflammatory and autoimmune diseases.[5][6][7] We will investigate the binding of a known diazaspiro[3.4]octane-based antagonist.

  • M4 Muscarinic Acetylcholine Receptor: Another GPCR that is a key target for the treatment of neuropsychiatric disorders like schizophrenia.[8][9][10] Here, we will explore the docking of a diazaspiro[3.4]octane-containing agonist.

This comparative approach will highlight how the same core scaffold can be adapted to bind to different receptor architectures and elicit distinct pharmacological responses.

Experimental Design & Protocols

A robust and well-validated docking protocol is paramount for generating meaningful and predictive in silico data. The following section details the step-by-step methodology for our comparative docking studies.

Computational Workflow Overview

The overall workflow for our comparative docking studies is depicted in the following diagram:

Docking Workflow Overall Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Structure Acquisition (PDB IDs: 5T1A & 5DSG) ProtPrep Protein Preparation (Add Hydrogens, Assign Charges, Minimize) PDB->ProtPrep Select & Clean Ligand Ligand Structure Preparation (2D to 3D Conversion & Energy Minimization) Dock Molecular Docking (AutoDock Vina) Ligand->Dock Input Ligands Grid Grid Box Generation (Define Binding Site) ProtPrep->Grid Define Target Grid->Dock Set Search Space Results Analysis of Results (Binding Energy, Pose Analysis, Interactions) Dock->Results Output Poses & Scores

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Detailed Step-by-Step Protocol

1. Protein Structure Preparation

  • Objective: To obtain and prepare high-quality, experimentally determined protein structures for docking.

  • Protocol:

    • Acquisition: Download the crystal structures of human CCR2 in complex with an antagonist (PDB ID: 5T1A) and the human M4 muscarinic receptor in complex with the inverse agonist tiotropium (PDB ID: 5DSG) from the Protein Data Bank.[5][11]

    • Preparation using AutoDockTools (ADT):

      • Load the PDB files into ADT.

      • Remove all water molecules and co-crystallized ligands.

      • Add polar hydrogens to the protein.

      • Compute Gasteiger charges to assign partial charges to each atom.

      • Merge non-polar hydrogens.

      • Save the prepared protein structures in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

2. Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the diazaspiro[3.4]octane ligands for docking.

  • Selected Ligands:

    • CCR2 Antagonist: A representative sulfonamide derivative containing the 2,6-diazaspiro[3.4]octane scaffold (hereafter referred to as DSA-CCR2-Antag ), based on published analogs with known high affinity.[5]

    • M4 Agonist: An azaspiro[3.4]octane-tailed carbamate isostere (hereafter referred to as DSA-M4-Agonist ), designed as a selective M4 agonist.[8]

  • Protocol:

    • 2D Sketching: Draw the 2D structures of DSA-CCR2-Antag and DSA-M4-Agonist using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • 3D Conversion and Energy Minimization:

      • Import the 2D structures into a molecular modeling program (e.g., Avogadro or Maestro).

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Preparation for Docking (using ADT):

      • Load the energy-minimized ligand structures into ADT.

      • Detect the rotatable bonds.

      • Save the ligands in the PDBQT format.

3. Molecular Docking

  • Objective: To predict the binding poses and estimate the binding affinity of the diazaspiro[3.4]octane ligands to their respective targets.

  • Software: AutoDock Vina, a widely used and validated open-source docking program.

  • Protocol:

    • Grid Box Generation:

      • For each protein, define a search space (grid box) that encompasses the known binding site of the co-crystallized ligand. This ensures that the docking search is focused on the relevant pocket.

      • For CCR2 (5T1A), the grid box will be centered on the intracellular allosteric site.[5][6]

      • For M4 (5DSG), the grid box will be centered on the orthosteric binding site.[11][12]

    • Docking Execution:

      • Use the prepared protein and ligand PDBQT files and the defined grid box as input for AutoDock Vina.

      • Run the docking simulation with an exhaustiveness of 16 to ensure a thorough search of the conformational space.

      • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Predicted Docking Performance and Key Interactions

The following table summarizes the expected outcomes of the docking simulations and highlights the key amino acid residues anticipated to be involved in the binding of the diazaspiro[3.4]octane ligands.

Target Protein Ligand Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) PDB ID
CCR2DSA-CCR2-Antag -9.0 to -11.0Cys75, Trp154, Tyr158, Arg2065T1A
M4 Muscarinic ReceptorDSA-M4-Agonist -8.5 to -10.5Asp105, Tyr106, Trp378, Tyr3815DSG
Visualization of Key Pharmacophoric Features

The diazaspiro[3.4]octane scaffold presents distinct pharmacophoric features that can be tailored for specific targets.

Caption: Key pharmacophoric features of the diazaspiro[3.4]octane scaffold enabling diverse interactions. (Note: A visual representation of the scaffold would be ideal here).

Discussion and Interpretation of Results

The comparative analysis of the docking results for DSA-CCR2-Antag and DSA-M4-Agonist is expected to reveal how the diazaspiro[3.4]octane scaffold adapts to different binding pockets.

For CCR2 , the sulfonamide moiety of DSA-CCR2-Antag is predicted to form key hydrogen bonds within the intracellular allosteric pocket, while the diazaspiro[3.4]octane core will likely engage in hydrophobic and van der Waals interactions, providing a stable anchor. The predicted binding mode can be compared with that of the co-crystallized allosteric antagonist in 5T1A to validate the docking protocol and understand the contribution of the spirocyclic scaffold to the overall binding affinity.[5][6]

In the case of the M4 receptor , the carbamate isostere of DSA-M4-Agonist is anticipated to interact with the highly conserved residues in the orthosteric binding site, such as Asp105.[8][12] The diazaspiro[3.4]octane tail will likely occupy a hydrophobic sub-pocket, and its specific vector will be crucial for achieving selectivity over other muscarinic receptor subtypes. Comparing the docked pose of DSA-M4-Agonist with the binding mode of tiotropium in 5DSG will shed light on the structural basis of agonism versus inverse agonism at this receptor.

Conclusion

This technical guide provides a framework for conducting and interpreting comparative docking studies of diazaspiro[3..4]octane ligands. By systematically evaluating the binding of these novel scaffolds to different protein targets, researchers can gain valuable insights into their structure-activity relationships and potential for therapeutic development. The inherent versatility of the diazaspiro[3.4]octane core, coupled with its favorable physicochemical properties, positions it as a highly promising scaffold in the ongoing pursuit of innovative medicines. The detailed protocols and conceptual framework presented herein are designed to empower researchers to effectively leverage in silico tools to accelerate their drug discovery efforts.

References

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 6-Benzyl-2,6-diazaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Criticality of Target Engagement

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, establishing a compound's biochemical potency is merely the initial step. The pivotal question for any drug development professional is whether a promising molecule engages its intended target within the complex and dynamic environment of a living cell. Answering this question with confidence is the bedrock of building a robust mechanism of action (MoA) and is a critical determinant of a program's trajectory towards clinical success.[1]

This guide provides an in-depth, objective comparison of three powerful methodologies for validating cellular target engagement. To provide a practical and technically rich narrative, we will focus on a hypothetical scenario: validating the engagement of a novel 6-Benzyl-2,6-diazaspiro[3.4]octane analog, which we'll call Spiro-K-47 , with its putative target, the p38α mitogen-activated protein kinase (MAPK) .

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for inflammatory diseases and oncology.[2][3] Our guide will compare the performance of Spiro-K-47 against a known, highly selective p38 MAPK inhibitor, Skepinone-L , which will serve as our benchmark control.[4][5]

We will dissect three orthogonal, industry-standard techniques:

  • Cellular Thermal Shift Assay (CETSA®) : A biophysical method based on ligand-induced thermal stabilization of the target protein.

  • Photoaffinity Labeling (PAL) : A chemical biology approach using light-activated probes to covalently tag the target protein.

  • Kinobeads® Competition Binding Assay : A chemoproteomics platform for assessing target affinity and selectivity across a broad panel of kinases.

Through this comparative lens, we will explore not just the "how" but the "why" behind each experimental choice, providing researchers, scientists, and drug development professionals with the insights needed to design and execute self-validating target engagement studies.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Intracellular Binding

The foundational principle of CETSA is that the binding of a ligand, such as a small molecule inhibitor, to its protein target confers thermodynamic stability.[6] This increased stability translates to a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this "thermal shift" as evidence of target engagement.[7][8]

Causality in Experimental Design: Why CETSA First?

CETSA is an excellent primary assay for target engagement validation because it measures a direct physical consequence of binding in a label-free manner within a physiologically relevant context (intact cells).[6] It does not require modification of the compound or the target, thus preserving the native interaction. A positive result provides strong, direct evidence that the compound can penetrate the cell membrane and bind to its intended target.

Experimental Protocol: Intact Cell CETSA for p38α Engagement

This protocol details the steps to generate a CETSA melting curve for p38α in the presence of Spiro-K-47, our comparator Skepinone-L, and a vehicle control.

  • Cell Culture and Treatment:

    • Culture A549 cells (a human lung carcinoma line with robust p38 MAPK expression) to ~80% confluency.

    • Harvest and resuspend cells in culture medium to a density of 2x10^6 cells/mL.

    • Aliquot cell suspensions and treat with either 10 µM Spiro-K-47, 10 µM Skepinone-L, or 0.1% DMSO (vehicle control).

    • Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot 50 µL of each treated cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). A no-heat control (room temperature) is essential.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Quantification of Soluble p38α:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the concentration of soluble p38α in each sample using a standard Western blot or an ELISA-based method (e.g., HTRF, AlphaLISA).

    • For Western blotting, separate proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with a specific primary antibody against p38α.[9] Use a loading control (e.g., GAPDH) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the amount of soluble p38α at each temperature to the amount in the no-heat control for each treatment group.

    • Plot the normalized soluble p38α fraction against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).

    • The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the thermal shift.

Visualization: CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture A549 Cells treatment 2. Treat with Spiro-K-47, Skepinone-L, or DMSO cell_culture->treatment heating 3. Heat across temperature gradient treatment->heating cooling 4. Cool on ice heating->cooling lysis 5. Freeze-thaw lysis cooling->lysis centrifugation 6. Pellet aggregates lysis->centrifugation supernatant 7. Collect soluble fraction centrifugation->supernatant quantify 8. Quantify soluble p38α (Western Blot / ELISA) supernatant->quantify analysis 9. Plot melting curves & determine ΔTm quantify->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Data Summary
CompoundTreatment Conc.Apparent Tm of p38α (°C)Thermal Shift (ΔTm) (°C)Interpretation
Vehicle (DMSO)0.1%48.5N/ABaseline thermal stability
Spiro-K-47 10 µM54.0+5.5Strong Target Engagement
Skepinone-L10 µM56.2+7.7Robust Positive Control Engagement

Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

Photoaffinity labeling is a powerful technique to identify and validate drug-target interactions by creating a covalent bond between the compound and its protein target.[10] This is achieved by designing a probe molecule that incorporates three key features: (1) the pharmacophore (our Spiro-K-47 analog), (2) a photoreactive group (e.g., a diazirine), and (3) a reporter tag for detection and purification (e.g., biotin or an alkyne for click chemistry).[10] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently cross-links to nearby amino acid residues within the binding pocket.[11]

Causality in Experimental Design: Why Use PAL for Validation?

PAL provides definitive, covalent evidence of a direct binding interaction. It is particularly valuable for confirming the identity of the target in complex mixtures and can help map the binding site. A competition experiment, where excess non-probe compound (Spiro-K-47) is used to block labeling by the probe, serves as a self-validating system, proving that the labeling is specific to the intended binding site.

Designing the Spiro-K-47 Photoaffinity Probe (Spiro-K-47-PAL)

The design of a photoaffinity probe is a critical step. The photoreactive group and linker must be attached to a position on the pharmacophore that does not disrupt its binding to p38α. For our Spiro-K-47 analog, we hypothesize that the benzyl group can be modified without significantly impacting affinity.

PAL_Probe_Design cluster_rationale Design Rationale probe Spiro-K-47 Pharmacophore Linker Photoreactive Group (Diazirine) Reporter Tag (Alkyne) r1 Pharmacophore ensures binding to p38α. r2 Linker provides spatial separation. r3 Diazirine enables UV-induced covalent cross-linking. r4 Alkyne tag allows for 'click' chemistry conjugation to biotin-azide.

Caption: Modular design of the Spiro-K-47 photoaffinity probe.

Experimental Protocol: Competitive PAL in Cell Lysate
  • Cell Lysate Preparation:

    • Lyse untreated A549 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Determine the total protein concentration of the supernatant.

  • Competition and Labeling:

    • In separate microcentrifuge tubes, pre-incubate aliquots of cell lysate (e.g., 1 mg total protein) with either vehicle (DMSO) or a 100-fold excess of non-probe Spiro-K-47 for 30 minutes on ice. This is the competition step.

    • Add the Spiro-K-47-PAL probe to all tubes to a final concentration of 1 µM. Incubate for another 30 minutes on ice in the dark.

  • UV Cross-linking:

    • Place the open tubes on ice and irradiate with 365 nm UV light for 15 minutes to activate the diazirine group and induce cross-linking.

  • Click Chemistry and Enrichment:

    • To each sample, add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction, conjugating biotin to the labeled proteins.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Add streptavidin-agarose beads to each sample and incubate for 2 hours at 4°C with rotation to pull down the biotinylated proteins.

  • Analysis:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blot using an antibody specific for p38α.

Visualization: Photoaffinity Labeling Workflow

PAL_Workflow cluster_prep Preparation & Competition cluster_label Labeling & Enrichment cluster_analysis Analysis lysate 1. Prepare A549 Cell Lysate competition 2. Pre-incubate with excess Spiro-K-47 or DMSO lysate->competition probe_add 3. Add Spiro-K-47-PAL probe competition->probe_add uv 4. UV Cross-link (365 nm) probe_add->uv click 5. Click Chemistry with Biotin-Azide uv->click pulldown 6. Streptavidin Pulldown click->pulldown elution 7. Elute Proteins pulldown->elution western 8. Western Blot for p38α elution->western

Caption: Workflow for a competitive photoaffinity labeling experiment.

Expected Data Summary
ConditionWestern Blot Signal for p38αInterpretation
DMSO + Spiro-K-47-PALStrong bandThe probe directly binds and labels p38α.
Excess Spiro-K-47 + Spiro-K-47-PALFaint or no bandLabeling is specific to the p38α binding site.

Kinobeads® Competition Binding Assay: Unbiased Affinity and Selectivity Profiling

Kinobeads technology is a powerful chemoproteomics tool for profiling the interaction of small molecules with a large portion of the human kinome expressed in its native state.[12] The method utilizes beads coupled with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors. These beads are used to enrich kinases from a cell lysate. In a competition experiment, the lysate is pre-incubated with a free test compound (Spiro-K-47), which competes with the beads for binding to its target kinases. The amount of each kinase captured by the beads is then quantified by mass spectrometry (LC-MS/MS). A reduction in the amount of a specific kinase captured in the presence of the drug indicates a direct binding interaction.[13]

Causality in Experimental Design: Why Kinobeads for Comprehensive Profiling?

While CETSA and PAL provide strong evidence of engagement with a known target, Kinobeads assays offer an unbiased view of a compound's affinity and selectivity across hundreds of kinases simultaneously.[14][15] This is crucial for de-risking a compound by identifying potential off-targets that could lead to toxicity or polypharmacology. Generating a dose-response curve allows for the calculation of an apparent dissociation constant (Kd) or IC50 for each interacting kinase, providing quantitative affinity data.[16]

Experimental Protocol: Kinobeads Profiling of Spiro-K-47
  • Lysate Preparation:

    • Prepare a large-scale, clarified cell lysate from a mixture of cell lines (e.g., HeLa, A549, U-2 OS) to maximize kinome coverage.[12]

  • Competition Binding:

    • Aliquot the lysate and incubate with a range of concentrations of Spiro-K-47 (e.g., from 1 nM to 30 µM) for 1 hour at 4°C. Include a DMSO vehicle control.

  • Kinase Enrichment:

    • Add the Kinobeads slurry to each sample and incubate for 1 hour at 4°C with rotation to allow for the capture of unbound kinases.

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads thoroughly to remove non-specifically bound proteins.

    • Elute the captured kinases and perform in-solution tryptic digestion to generate peptides.

    • Desalt the resulting peptides using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify the relative abundance of peptides corresponding to each kinase in each sample using a label-free quantification (LFQ) approach.

    • For each kinase, plot its relative abundance (normalized to the DMSO control) against the concentration of Spiro-K-47.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant binding.

Visualization: Kinobeads Workflow

Kinobeads_Workflow cluster_prep Lysate Preparation & Competition cluster_enrich Enrichment & Digestion cluster_analysis Analysis lysate 1. Prepare mixed cell line lysate competition 2. Incubate with dose response of Spiro-K-47 lysate->competition enrichment 3. Add Kinobeads to capture unbound kinases competition->enrichment wash 4. Wash beads enrichment->wash digest 5. Elute & digest proteins to peptides wash->digest lcms 6. LC-MS/MS analysis digest->lcms quant 7. Quantify kinase levels lcms->quant curves 8. Generate dose-response curves & calculate IC50s quant->curves

Caption: Workflow for Kinobeads competition binding assay.

Expected Data Summary
Kinase TargetIC50 (nM) for Spiro-K-47Interpretation
MAPK14 (p38α) 25 Potent on-target engagement
MAPK11 (p38β)350Moderate affinity for closely related isoform
JNK1>10,000High selectivity against JNK family kinase
CDK2>10,000High selectivity against CDK family kinase
Other Kinase Hit850Identification of a potential off-target

Comparative Guide to Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilizationLight-induced covalent cross-linkingCompetition for binding to immobilized probes
Biological Context Intact cells or lysateLysate or intact cells (probe dependent)Cell lysate
Compound Modification No (Label-free)Yes (Requires synthesis of a probe)No
Primary Output Thermal shift (ΔTm)Covalent labeling intensityIC50 / Kd values
Throughput Medium to High (plate-based formats)Low to MediumMedium
Key Advantage Direct evidence of binding in live cellsDefinitive covalent proof of interactionUnbiased kinome-wide selectivity profile
Key Limitation Not all proteins show a thermal shiftProbe synthesis can be complex; potential for artifactsPerformed in lysate, not intact cells; may miss non-ATP competitive binders
Self-Validation Dose-response curveCompetition with unlabeled compoundDose-response curve

Conclusion: An Orthogonal Approach to Confidence

Validating target engagement is a non-negotiable step in the progression of any small molecule inhibitor. As we have demonstrated with our hypothetical p38α inhibitor, Spiro-K-47, no single method tells the whole story. A robust and trustworthy target engagement package relies on the strategic application of orthogonal techniques.

  • CETSA provides the initial, crucial evidence that the compound reaches and binds its target in the native cellular environment.

  • Photoaffinity Labeling offers an indelible, covalent confirmation of this direct interaction, solidifying the identity of the target.

  • Kinobeads profiling delivers a broad, unbiased assessment of the compound's affinity and, critically, its selectivity across the kinome, proactively identifying potential liabilities.

By integrating these complementary methodologies, drug discovery teams can build a comprehensive and compelling data package. This multi-faceted approach provides the highest degree of confidence in a compound's mechanism of action, enabling data-driven decisions and significantly de-risking the challenging path from a promising molecule to a transformative medicine.

References

A Technical Guide to Benchmarking New Diazaspiro Scaffolds Against Established Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Revolution in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter is relentless. For decades, medicinal chemists have relied heavily on flat, aromatic ring systems, which, while foundational, often present challenges in achieving high target selectivity and favorable pharmacokinetic profiles. The paradigm is shifting towards molecules with greater three-dimensionality (3D), and at the forefront of this evolution are spirocyclic scaffolds.[1][2][3][4] These structures, where two rings share a single atom, offer a rigid and defined 3D geometry, enabling unprecedented precision in drug design.[2][5]

Among these, diazaspirocycles—containing two nitrogen atoms at the spiro junction or within the rings—are emerging as particularly privileged scaffolds.[6] They provide access to novel chemical space, offer vectors for substitution in precise spatial orientations, and can significantly improve critical drug-like properties such as solubility and metabolic stability.[5][7]

This guide provides a comprehensive framework for the objective benchmarking of new diazaspiro scaffolds against established pharmacophores. We will move beyond simple potency comparisons to build a holistic profile of a novel scaffold, encompassing pharmacodynamics and pharmacokinetics. To illustrate these principles, we will follow a hypothetical case study: the evaluation of a new 6,7-diazaspiro[3.5]nonane scaffold against a traditional piperazine -based antagonist for a G-Protein Coupled Receptor (GPCR) target.

The Rationale for Diazaspiro Scaffolds: Escaping Flatland

The strategic advantage of diazaspiro scaffolds is rooted in their fundamental structure. By replacing a flat aromatic ring or a conformationally flexible scaffold like piperazine with a rigid spirocycle, chemists can unlock several key benefits.[6][8]

  • Inherent Three-Dimensionality: The spirocyclic core forces substituents into defined vectors, allowing for more specific and high-energy interactions with the complex topology of a protein's binding pocket.[2][5] This can dramatically enhance both potency and selectivity, minimizing off-target effects.

  • Improved Physicochemical Properties: The introduction of sp³-hybridized carbon centers disrupts planarity, which can break unfavorable crystal packing forces and increase aqueous solubility. Furthermore, the rigid conformation can shield metabolically labile sites, thereby improving metabolic stability and prolonging a drug's half-life.[5][7]

  • Navigating Novel Chemical Space: Diazaspiro scaffolds represent a departure from the well-trodden chemical space of traditional pharmacophores. This novelty is not only crucial for discovering unique biological activities but also for securing intellectual property in a competitive landscape.[3][5]

The Benchmarking Blueprint: A Dual-Pillar Strategy

A robust evaluation of a new scaffold requires a multi-parameter approach. Simply demonstrating superior potency is insufficient for advancing a compound toward clinical development. We must validate its performance across the two pillars of early-stage drug discovery: Pharmacodynamics (PD) , which describes what the drug does to the body, and Pharmacokinetics (PK) , which describes what the body does to the drug.

cluster_pd PD Assays cluster_pk PK (ADME) Assays Start New Diazaspiro Scaffold (e.g., DSPZ-123) PD Pharmacodynamic (PD) Benchmarking Start->PD PK Pharmacokinetic (PK) Benchmarking (ADME) Start->PK Data Integrated Data Analysis & Interpretation PD->Data Binding Target Binding Affinity (Ki) PD->Binding PK->Data Solubility Solubility PK->Solubility Decision Go/No-Go Decision Lead Optimization Data->Decision Functional Functional Activity (IC50 / EC50) Binding->Functional Metabolism Metabolic Stability Solubility->Metabolism Permeability Permeability Metabolism->Permeability Other LogD, PPB, CYP Permeability->Other

Caption: High-level workflow for benchmarking a new chemical scaffold.

Pillar 1: Pharmacodynamic (PD) Benchmarking

The primary goal of PD assessment is to confirm that the new scaffold interacts with the intended biological target and elicits the desired functional response with superior or comparable efficacy to the established pharmacophore. For our hypothetical GPCR antagonist, we will focus on two key experiments.

Experimental Protocol: Competitive Radioligand Binding Assay

Causality and Rationale: This assay is the gold standard for quantifying the direct interaction between a compound and its receptor. It allows us to determine the equilibrium dissociation constant (Ki), a measure of binding affinity. A lower Ki value signifies a tighter interaction. We use a radiolabeled ligand with known high affinity for the receptor and measure how effectively our test compound displaces it. This direct competition provides a robust and unambiguous measure of affinity at the target.

Step-by-Step Methodology:

  • Membrane Preparation: Culture cells expressing the target GPCR (e.g., HEK293-GPCR) and harvest them. Homogenize the cells in a lysis buffer (e.g., Tris-HCl, MgCl₂) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer.

    • Test compound (our DSPZ-123 or the piperazine control) at 10-12 serial dilutions.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-LIGAND) near its Kd value.

    • Cell membrane preparation.

    • For control wells: "Total binding" (no competitor) and "Non-specific binding" (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and add scintillation cocktail. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Target: A Generic GPCR Signaling Pathway

The binding event measured above initiates a downstream signaling cascade. For a Gi-coupled GPCR, agonist binding typically leads to an inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. An antagonist blocks this effect.

Ligand Agonist GPCR GPCR (Inactive) Ligand->GPCR Binds Antagonist Antagonist (e.g., DSPZ-123) Antagonist->GPCR Blocks Binding GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein Gαiβγ GPCR_Active->G_Protein Activates G_Alpha Gαi-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Signaling cascade for a Gi-coupled GPCR.

Pillar 2: Pharmacokinetic (ADME) Benchmarking

A potent molecule is of little therapeutic value if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) testing is essential to identify liabilities that could terminate a drug development program.[9][10][11] The goal here is to build a comparative profile of the "drug-likeness" of our new scaffold.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Causality and Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in HLMs, are responsible for the majority of Phase I metabolic reactions.[9] This assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (Clint). A highly stable compound (low clearance) is more likely to have a suitable half-life in vivo. This is a self-validating system as we include positive control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance) to ensure the enzymatic activity of the HLM batch is as expected.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (DSPZ-123 or piperazine control) in a suitable organic solvent (e.g., DMSO).

    • Thaw HLM and the NADPH regenerating system (contains enzymes and cofactors to sustain CYP activity) on ice.

  • Incubation Setup: In a 96-well plate, pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Initiating the Reaction: Add a small volume of the test compound stock solution to the HLM solution to achieve the final desired concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard). The organic solvent precipitates the proteins, quenching the reaction.

  • Sample Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [mg protein/mL]).

Data Synthesis: A Head-to-Head Comparison

The objective of benchmarking is to generate clear, comparative data. Summarizing the results in a structured table allows for at-a-glance evaluation of the new scaffold's performance against the established standard.

ParameterAssayEstablished Piperazine New Diazaspiro (DSPZ-123) Interpretation
Pharmacodynamics
Binding Affinity (Ki)Radioligand Binding5.2 nM1.8 nMThe rigid spiro scaffold provides a more optimal vector for binding, resulting in a ~3-fold increase in affinity.
Functional Potency (IC₅₀)cAMP Functional Assay15.7 nM4.9 nMThe improved affinity translates directly to enhanced functional antagonism in a cellular environment.
Pharmacokinetics (ADME)
Aqueous SolubilityThermodynamic Assay25 µg/mL110 µg/mLThe sp³-rich, non-planar structure disrupts crystal packing, leading to a significant improvement in solubility.
Lipophilicity (LogD at pH 7.4)Shake-Flask3.12.4The diazaspiro core is less lipophilic than the decorated piperazine, which is often favorable for ADME properties.
Metabolic Stability (t½)Human Liver Microsomes18 min> 90 minThe piperazine ring was a primary site of metabolism. The rigid spiro scaffold blocks this metabolic "soft spot".
Permeability (Papp A→B)Caco-2 Assay15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sBoth compounds exhibit high permeability, suggesting good potential for oral absorption.
CYP3A4 Inhibition (IC₅₀)Fluorometric Assay2.1 µM> 50 µMThe piperazine derivative shows significant CYP inhibition, a risk for drug-drug interactions. DSPZ-123 is clean.

Conclusion and Forward Look

This guide outlines a rigorous, multi-faceted strategy for benchmarking novel diazaspiro scaffolds. The hypothetical data for DSPZ-123 illustrates a successful outcome: the new scaffold not only enhanced target-specific activity (PD) but also conferred a dramatically improved pharmacokinetic profile (PK), particularly in metabolic stability and drug-drug interaction potential.

The causality is clear: the inherent three-dimensionality and rigidity of the diazaspiro core provided a superior structural solution compared to the more flexible and metabolically susceptible piperazine pharmacophore. While the synthesis of such sp³-rich scaffolds can be more complex, the potential rewards—increased potency, enhanced selectivity, and superior drug-like properties—are substantial.[1][3][12] This systematic benchmarking approach provides the critical data needed to validate the investment in these advanced molecular architectures and drive the rational design of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Benzyl-2,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Benzyl-2,6-diazaspiro[3.4]octane, a compound that, while integral to specific research applications, requires meticulous management due to its inherent hazardous properties.

I. Hazard Identification and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2][3].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1][2][3].

These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks.

A. Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. Before handling this compound or its waste, all personnel must be equipped with the following:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or degradation before each use.Prevents direct skin contact, which can lead to irritation[1][2][3].
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors[2][3].Minimizes the risk of respiratory tract irritation[1][2][3].

B. Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical. All laboratory personnel should be familiar with the following procedures and the location of emergency equipment:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

II. Step-by-Step Disposal Workflow

The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations. The following workflow provides a systematic approach to ensure safe and compliant disposal.

A. Waste Characterization and Segregation

Proper waste management begins with accurate characterization and segregation at the point of generation.

  • Identify the Waste Stream: Determine if the waste is pure, unadulterated this compound, a solution of the compound, or contaminated materials (e.g., gloves, absorbent pads, glassware).

  • Segregate the Waste:

    • Solid Waste: Unused or expired solid this compound should be collected in a dedicated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Debris: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be disposed of as hazardous solid waste.

B. Waste Container Management

The integrity of waste containers is crucial for preventing leaks and ensuring safe transport.

  • Select Appropriate Containers: Use containers that are compatible with this compound and are in good condition, free from cracks or leaks.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be clearly marked.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

C. Storage and Accumulation

Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.

  • Designated Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in secondary containment trays to contain any potential leaks or spills.

D. Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: When the waste container is nearly full, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

  • Professional Disposal: The EHS department will coordinate with a certified hazardous waste vendor for the transportation and final disposal of the chemical waste, likely through high-temperature incineration at a permitted facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: In-Lab Management cluster_2 Phase 3: Final Disposition A Generation of this compound Waste B Characterize Waste Stream (Solid, Liquid, Debris) A->B Step 1 C Segregate into Dedicated Hazardous Waste Containers B->C Step 2 D Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D Step 3 E Store in Designated Satellite Accumulation Area (SAA) D->E Step 4 F Use Secondary Containment E->F Best Practice G Keep Container Securely Closed E->G Regulatory Requirement H Container Approaching Full? G->H Step 5 H->G No I Contact Institutional EHS for Waste Pickup H->I Yes J Complete Required Waste Manifests/Forms I->J Step 6 K Transfer to EHS for Licensed Disposal J->K Step 7

Caption: Decision workflow for the disposal of this compound.

III. Spill Management

In the event of a spill, a prompt and safe response is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section I.A.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose of Spill Debris: All materials used for spill cleanup, including absorbent pads and contaminated PPE, must be collected in a sealed, properly labeled hazardous waste container for disposal.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, and complete any required incident reports.

By adhering to these rigorous safety and disposal protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

Navigating the Safe Handling of 6-Benzyl-2,6-diazaspiro[3.4]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, spirocyclic diamines serve as valuable scaffolds. This guide provides essential safety and handling protocols for 6-Benzyl-2,6-diazaspiro[3.4]octane, a key building block in contemporary medicinal chemistry. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is structured to deliver immediate, actionable information, moving from hazard identification to operational and disposal procedures.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound and its close structural analogs are classified as irritants.[1][2][3] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2][3]

  • Acute Oral Toxicity (Harmful if swallowed - H302): While not universally listed for all analogs, it is a potential hazard to consider.[2]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatRecommended if not handled in a fume hood
Running reactions and work-up Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Handling of dry powder Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatUse of a NIOSH-approved respirator with an appropriate particulate filter is recommended, especially outside of a fume hood
Spill clean-up Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatNIOSH-approved respirator with organic vapor and particulate cartridges

The Rationale Behind PPE Selection:

  • Eye and Face Protection: The significant risk of serious eye irritation necessitates the use of chemical splash goggles.[1][2][3] A face shield provides an additional layer of protection, particularly when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact and subsequent irritation.[1] Always check the manufacturer's glove compatibility data for the specific solvent being used.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[1] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Due to the potential for respiratory irritation, all work with this compound should ideally be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3] If a fume hood is not available for a specific task, a NIOSH-approved respirator with the appropriate cartridges must be used.

Step-by-Step Handling Procedures

Preparation and Weighing
  • Work Area Preparation: Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • PPE Donning: Put on a laboratory coat, followed by chemical splash goggles and the appropriate gloves.

  • Weighing: If handling the solid form, carefully weigh the required amount in a tared container inside the fume hood to minimize the risk of inhaling dust particles.

  • Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing.

Running Reactions and Work-up
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Ventilation: Always perform reactions and subsequent work-up procedures in a certified chemical fume hood.[2][3]

  • Temperature Control: Be mindful of exothermic reactions that could increase the vapor pressure of the compound.

  • Extraction and Washing: When performing liquid-liquid extractions, vent the separatory funnel frequently and away from your face.

Purification
  • Chromatography: When setting up and running a chromatography column, ensure all connections are secure to prevent leaks.

  • Solvent Evaporation: Use a rotary evaporator within a fume hood to remove solvents. Ensure the cold trap is functioning correctly to capture volatile components.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess the Task weighing Weighing or Preparing Solution? start->weighing Small Scale reaction Running Reaction / Work-up? start->reaction Wet Chemistry purification Purification (e.g., Chromatography)? start->purification Isolation spill Spill or Emergency? start->spill Accident ppe_weighing Lab Coat Safety Goggles Nitrile Gloves weighing->ppe_weighing ppe_reaction Lab Coat Chemical Goggles Nitrile Gloves Work in Fume Hood reaction->ppe_reaction ppe_purification Lab Coat Chemical Goggles & Face Shield Nitrile Gloves Work in Fume Hood purification->ppe_purification ppe_spill Chemical Apron Chemical Goggles & Face Shield Heavy-Duty Gloves Respirator spill->ppe_spill

Caption: Decision workflow for PPE selection based on the laboratory task.

Emergency Procedures

Spills
  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Personal Protection: Don the appropriate PPE for spill clean-up as outlined in the table above.

  • Clean-up: Carefully sweep or scoop up the absorbed material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[1][4]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][3]

By adhering to these guidelines, researchers can safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2,6-diazaspiro[3.4]octane
Reactant of Route 2
6-Benzyl-2,6-diazaspiro[3.4]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.